molecular formula C20H29N5O3 B587210 2-Demethoxy-4-methoxy Urapidil CAS No. 34661-79-5

2-Demethoxy-4-methoxy Urapidil

Cat. No.: B587210
CAS No.: 34661-79-5
M. Wt: 387.484
InChI Key: FSIVWMBBAZRTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Demethoxy-4-methoxy Urapidil, also known as this compound, is a useful research compound. Its molecular formula is C20H29N5O3 and its molecular weight is 387.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIVWMBBAZRTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747468
Record name 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34661-79-5
Record name 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Urapidil Analogues in Pharmaceutical Analysis

Urapidil is a notable antihypertensive agent that exhibits a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This unique pharmacological profile contributes to its efficacy in managing hypertension. The synthesis and control of impurities are critical aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. 2-Demethoxy-4-methoxy Urapidil is a known impurity and metabolite of Urapidil.[2][3][4] As such, the ability to synthesize and characterize this specific analogue is paramount for the development of robust analytical methods for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis of this compound

The synthesis of this compound can be logically adapted from established synthetic routes for Urapidil.[5] The core strategy involves the coupling of a substituted phenylpiperazine with a functionalized dimethyluracil moiety.

Synthetic Workflow Overview

The proposed two-step synthesis commences with the preparation of the key intermediate, 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, followed by its reaction with 1-(4-methoxyphenyl)piperazine to yield the target compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Key Uracil Intermediate cluster_step2 Step 2: Synthesis of this compound A 6-chloro-1,3-dimethyluracil C 6-[(3-chloropropyl)amino]- 1,3-dimethyluracil A->C Reaction B 3-chloropropylamine B->C Reaction E This compound C->E Nucleophilic Substitution D 1-(4-methoxyphenyl)piperazine D->E Nucleophilic Substitution

Caption: Proposed two-step synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil

This intermediate is crucial for introducing the propylamino linker to the uracil core.

  • Rationale: The reaction between 6-chloro-1,3-dimethyluracil and 3-chloropropylamine provides a straightforward method to obtain the necessary intermediate.[6] The more reactive amino group of 3-chloropropylamine selectively displaces the chlorine at the 6-position of the uracil ring.

  • Protocol:

    • To a solution of 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione in a suitable solvent such as ethanol, add an equimolar amount of 3-chloropropylamine.

    • Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.

Step 2: Synthesis of this compound

This final step involves the nucleophilic substitution of the terminal chlorine on the propyl chain with 1-(4-methoxyphenyl)piperazine.

  • Rationale: The secondary amine of the piperazine ring in 1-(4-methoxyphenyl)piperazine acts as a nucleophile, displacing the chloride from the propylamino side chain of the uracil intermediate.[7] This reaction is a standard method for forming such carbon-nitrogen bonds.

  • Protocol:

    • Dissolve 6-[(3-chloropropyl)amino]-1,3-dimethyluracil and a slight excess of 1-(4-methoxyphenyl)piperazine in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

    • Add a base, such as potassium carbonate, to neutralize the HCl formed and to facilitate the reaction.

    • Heat the reaction mixture at 80-100 °C for 8-12 hours, with continuous monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under vacuum.

    • Purify the resulting residue by column chromatography on silica gel to obtain this compound as a solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification.

  • Rationale: Reversed-phase HPLC is well-suited for separating Urapidil and its analogues due to their moderate polarity. The method parameters can be adapted from established stability-indicating HPLC methods for Urapidil.[8]

  • Experimental Protocol:

    • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[7]

    • Mobile Phase: A mixture of acetonitrile and 50 mM ammonium dihydrogen phosphate buffer (pH adjusted to 5.5 with orthophosphoric acid) in a ratio of 25:75 (v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detection at 270 nm.[7]

    • Injection Volume: 20 µL.

    • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 40 µg/mL.

Structural Elucidation

1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

  • Rationale: Electrospray ionization (ESI) in positive ion mode is effective for analyzing compounds like Urapidil and its derivatives, which can be readily protonated. The expected molecular ion peak and fragmentation pattern can be predicted based on the compound's structure.

  • Predicted Data:

    • Molecular Formula: C₂₀H₂₉N₅O₃[2]

    • Molecular Weight: 387.48 g/mol [2]

    • Expected [M+H]⁺: m/z 388.5

Predicted Fragment Ion (m/z) Proposed Structure
205[1-(4-methoxyphenyl)piperazine + H]⁺
183[Dimethyluracil-propylamino fragment]⁺

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules.

  • Rationale: The unique chemical environment of each proton and carbon atom in the this compound molecule will result in a characteristic set of signals in the NMR spectra, allowing for unambiguous structure confirmation.

  • Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

    • ~7.0-6.8 (m, 4H): Aromatic protons of the methoxyphenyl ring.

    • ~5.5 (s, 1H): Vinyl proton of the uracil ring.

    • ~3.8 (s, 3H): Methoxy group protons.

    • ~3.4 (s, 3H): N-CH₃ of the uracil ring.

    • ~3.2 (s, 3H): N-CH₃ of the uracil ring.

    • ~3.1 (t, 4H): Piperazine protons adjacent to the methoxyphenyl ring.

    • ~2.6 (t, 4H): Piperazine protons adjacent to the propyl chain.

    • ~2.5 (t, 2H): Methylene protons of the propyl chain attached to the piperazine.

    • ~1.8 (quintet, 2H): Central methylene protons of the propyl chain.

    • ~3.3 (q, 2H): Methylene protons of the propyl chain attached to the uracil nitrogen.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Rationale: The presence of characteristic functional groups such as C=O (amide), C-N, C-O, and aromatic C=C bonds will give rise to distinct absorption bands in the IR spectrum.

  • Predicted IR Absorption Bands (cm⁻¹):

    • ~3350: N-H stretching

    • ~2950: C-H stretching (aliphatic)

    • ~1700, ~1650: C=O stretching (amide)

    • ~1610, ~1510: C=C stretching (aromatic)

    • ~1240: C-O stretching (aryl ether)

    • ~1180: C-N stretching

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound, an important impurity and metabolite of the antihypertensive drug Urapidil. By adapting known synthetic methodologies for Urapidil, this analogue can be reliably produced in a laboratory setting. The detailed characterization protocols, including HPLC, MS, NMR, and IR spectroscopy, provide a robust framework for confirming the identity, purity, and structure of the synthesized compound. The availability of this well-characterized compound is essential for the development and validation of analytical methods to ensure the quality and safety of Urapidil formulations.

References

  • Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 23(11), 4861-4863.
  • ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubMed. (2017). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. Retrieved from [Link]

  • PubMed. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. Retrieved from [Link]

  • Taylor & Francis Online. (2011). DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 6-[(3-chloropropyl)amino]-1,3-dimethyluracil. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement of the synthesis of urapidil. Retrieved from [Link]

  • PubMed. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products | Request PDF. Retrieved from [Link]

  • PubMed. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113402469 - Preparation method of 6-(3-chloropropyl)amino-1,3-dimethyluracil. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • ChemBK. (n.d.). 1-(4-Methoxyphenyl-Piperazine). Retrieved from [Link]

  • Scholars @ UT Health San Antonio. (n.d.). Human Pharmacology of Urapidil. Retrieved from [Link]

  • PubMed. (n.d.). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Retrieved from [Link]

Sources

"2-Demethoxy-4-methoxy Urapidil chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Demethoxy-4-methoxy Urapidil

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a significant impurity and structural analogue of the antihypertensive drug Urapidil. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, quality control, and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a proposed synthetic route, and a robust framework for its analytical characterization. Furthermore, we explore its pharmacological context, drawing parallels with the parent compound Urapidil to infer potential biological activity and underscore the importance of its characterization in pharmaceutical formulations.

Introduction: The Context of Urapidil and Its Impurities

Urapidil is a sympatholytic antihypertensive drug that exerts its therapeutic effect through a dual mechanism of action: antagonism of peripheral postsynaptic α1-adrenoceptors and agonism of central 5-HT1A receptors.[1][2] This unique profile allows for effective blood pressure reduction without the common side effect of reflex tachycardia.[2][3] The parent compound, Urapidil, is chemically defined as 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[2][4][5]

In the synthesis and stability testing of any active pharmaceutical ingredient (API), the identification and control of impurities are mandated by regulatory bodies worldwide. These impurities can arise from starting materials, intermediates, or degradation of the API. This compound (also known as Urapidil Impurity 2) is a process-related impurity that is structurally very similar to Urapidil, differing only in the position of the methoxy group on the phenyl ring.[6][7] Understanding the chemical properties of such impurities is paramount for developing validated analytical methods for quality control, ensuring the safety and efficacy of the final drug product.[6] This guide provides the foundational chemical knowledge required for such endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation and sourcing of this compound as a reference standard.

PropertyValueSource(s)
IUPAC Name 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione[6][7][8]
Synonyms Urapidil Impurity 2[7]
CAS Number 34661-79-5[6][7][8][9][10]
Molecular Formula C20H29N5O3[6][7][9][11]
Molecular Weight 387.48 g/mol [7][9][11]
Exact Mass 387.227 g/mol [9][12]
Melting Point >146°C (decomposes)[10]
SMILES COc1ccc(cc1)N2CCN(CCCNC3=CC(=O)N(C)C(=O)N3C)CC2[6][7][9][12]
InChI InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3[9]

Structural Elucidation: The key structural difference from Urapidil is the substitution pattern on the phenyl ring. In Urapidil, the methoxy group is at the ortho- (2-) position, whereas in this impurity, it is at the para- (4-) position. This seemingly minor change can have significant implications for its synthesis, analytical behavior, and pharmacological activity due to altered steric and electronic properties.

Solubility & pKa Profile (Predicted):

  • Solubility: Based on its structure, the molecule is expected to be sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and dichloromethane. The presence of multiple nitrogen atoms, particularly the piperazine moiety, allows for salt formation (e.g., hydrochloride salt) to significantly enhance aqueous solubility.

  • pKa: The molecule possesses two primary basic centers: the piperazine nitrogens. The aliphatic piperazine nitrogen (pKa ~8-9) is the more basic of the two and is the primary site of protonation. The aniline-like nitrogen attached to the phenyl ring is significantly less basic due to the delocalization of its lone pair into the aromatic system. The uracil moiety contains weakly acidic N-H protons, but their contribution is negligible in most physiological and chromatographic contexts. Understanding this pKa profile is critical for designing extraction procedures and developing robust HPLC methods, as pH will dictate the compound's charge state and retention behavior.

Synthesis and Purification

The synthesis of this compound can be logically inferred from established synthetic routes for Urapidil.[13][14][15] The primary strategic adaptation is the use of a different starting material for the piperazine fragment.

Proposed Synthetic Pathway: The most direct approach involves a nucleophilic substitution reaction between 6-[(3-chloropropyl)amino]-1,3-dimethyluracil and 1-(4-methoxyphenyl)piperazine. This mirrors common Urapidil synthesis strategies.[14][16]

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Addition of Uracil Moiety: Add 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.1 eq) to the reaction mixture. The slight excess ensures the complete consumption of the more valuable piperazine starting material.

  • Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 8-16 hours). Causality Note: The use of a base is essential to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the substitution reaction. Heating is required to overcome the activation energy of the SN2 reaction.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash sequentially with water and brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by one of two methods:

    • Recrystallization: For high-purity material, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is effective. Trustworthiness Note: Successful recrystallization is a self-validating purification step, as the formation of a crystalline solid inherently selects for the desired molecule, rejecting most impurities.

    • Column Chromatography: For smaller scales or more difficult separations, silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) will effectively isolate the product.

Analytical Characterization and Quality Control

A multi-technique approach is required for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis (Expected Data)
  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to provide key structural information. Distinguishing signals would include:

    • A singlet around 3.8 ppm for the methoxy (-OCH3) protons.

    • An AA'BB' system of doublets in the aromatic region (approx. 6.8-7.0 ppm) characteristic of a para-substituted benzene ring. This is a key differentiator from Urapidil, which would show a more complex multiplet for its ortho-substituted ring.

    • Singlets for the two N-methyl groups on the uracil ring (approx. 3.2-3.4 ppm).

    • A singlet for the uracil C5-H proton (approx. 5.0-5.5 ppm).

    • A series of multiplets for the propyl chain and piperazine ring protons.

  • 13C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton, showing distinct signals for the carbonyl carbons (150-165 ppm), aromatic carbons (114-155 ppm), and the aliphatic carbons of the side chain, piperazine ring, and methyl groups.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the spectrum should show a prominent protonated molecular ion [M+H]+ at m/z 388.5. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C20H30N5O3+) with high accuracy.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the uracil carbonyls (~1650-1710 cm-1), N-H stretching for the secondary amine (~3350 cm-1), C-O-C stretching for the methoxy ether (~1240 cm-1, asymmetric), and C-H stretching for aromatic and aliphatic groups.

Chromatographic Analysis

A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for purity determination and quantification.

Step-by-Step HPLC Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). Expertise Note: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like this one.

  • Mobile Phase: A gradient elution is recommended for optimal separation of the main compound from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (The acid serves as an ion-pairing agent to improve peak shape for the basic amine).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the uracil and phenyl chromophores absorb, typically around 240-280 nm.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Crude Product identity Structural ID synthesis->identity Sample purity Purity & Assay synthesis->purity Sample nmr 1H & 13C NMR identity->nmr Confirms Structure ms HRMS identity->ms Confirms Structure ir FT-IR identity->ir Confirms Structure hplc RP-HPLC purity->hplc Quantifies Purity

Caption: Workflow for the characterization of this compound.

Pharmacological Context and Toxicological Considerations

While no direct pharmacological data exists for this compound, its structural similarity to Urapidil allows for informed hypotheses based on structure-activity relationships (SAR).

Mechanism of Action of Urapidil: Urapidil's antihypertensive effect is primarily mediated by its antagonism at α1-adrenergic receptors, leading to vasodilation, and its agonistic activity at central 5-HT1A serotonin receptors, which reduces sympathetic outflow.[1][17][18]

Urapidil Signaling Pathway

Urapidil_Pathway cluster_peripheral Peripheral Blood Vessel cluster_central Central Nervous System urapidil Urapidil alpha1 α1-Adrenoceptor urapidil->alpha1 Antagonizes (Blocks) ht1a 5-HT1A Receptor urapidil->ht1a Agonizes (Activates) vasoconstriction Vasoconstriction alpha1->vasoconstriction Activates sympathetic Sympathetic Outflow ht1a->sympathetic Reduces

Caption: Dual mechanism of action of the parent drug, Urapidil.

Predicted Pharmacological Profile of the Impurity: The core pharmacophore—the piperazinyl-propylamino-uracil backbone—is identical to that of Urapidil. Therefore, it is highly probable that this compound retains affinity for both α1-adrenoceptors and 5-HT1A receptors. However, the shift of the methoxy group from the ortho- to the para-position alters the electronic distribution and steric profile of the phenyl ring. This change could modify receptor binding affinity and intrinsic activity. It might lead to:

  • Altered Potency: The binding affinity could be increased or decreased compared to Urapidil.

  • Altered Selectivity: The relative affinity for α1 versus 5-HT1A receptors might change.

Toxicological Importance: Even if the impurity has a similar pharmacological profile, its pharmacokinetic properties (absorption, distribution, metabolism, excretion) could be different. The presence of uncontrolled levels of such a pharmacologically active impurity could lead to unpredictable therapeutic outcomes or side effects. Therefore, strict control according to regulatory guidelines (e.g., ICH Q3A/B) is essential.

Conclusion

This compound is a critical process-related impurity of the antihypertensive drug Urapidil. This guide has detailed its core chemical properties, including its structure, nomenclature, and key physicochemical characteristics. We have proposed a viable synthetic route and outlined a comprehensive analytical workflow necessary for its identification and quality control, leveraging spectroscopic and chromatographic techniques. While its specific pharmacology is uncharacterized, its structural analogy to Urapidil suggests it is likely to be pharmacologically active. This underscores the scientific and regulatory necessity of using a well-characterized reference standard of this compound to ensure the purity, safety, and consistency of Urapidil drug products.

References

  • SynZeal. (n.d.). This compound. Retrieved from [Link][6]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link][11]

  • Zicha, J., & Kuneš, J. (1988). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 14(3), 129-140. Retrieved from [Link][17]

  • Shepherd, A. M. M. (n.d.). Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio. Retrieved from [Link][18]

  • van Zwieten, P. A., & Timmermans, P. B. (1987). Pharmacologic profile of urapidil. American journal of cardiology, 60(16), 24H-30H. Retrieved from [Link][1]

  • Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34-39. Retrieved from [Link][19]

  • Medical Centric. (2025, March 18). Pharmacology of Urapidil (Eupressyl, Uragelan, Kalceks); Pharmacokinetics, Mechanism of Action, Uses [Video]. YouTube. Retrieved from [Link][20]

  • Langley, M. S., & Sorkin, E. M. (1989). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 37(6), 800-845. Retrieved from [Link][3]

  • Pharmaffiliates. (n.d.). Urapidil-impurities - Stable isotopes. Retrieved from [Link][21]

  • ResearchGate. (2025). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Urapidil. Retrieved from [Link][2]

  • ResearchGate. (2025). Improvement of the synthesis of urapidil. Retrieved from [Link][14]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). Urapidil. PubChem Compound Database. Retrieved from [Link][4]

  • Klemm, K., & Prüsse, W. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittel-Forschung, 27(10), 1895-1897. Retrieved from [Link][23]

  • Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597-601. Retrieved from [Link][24]

  • Chen, S. (n.d.). Improvement of the Synthesis of Urapidil. Semantic Scholar. Retrieved from [Link][15]

  • Google Patents. (n.d.). CN109516960B - Preparation method of urapidil hydrochloride. Retrieved from [16]

Sources

"pharmacological profile of 2-Demethoxy-4-methoxy Urapidil"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 2-Demethoxy-4-methoxy Urapidil

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of this compound, a known impurity and potential metabolite of the antihypertensive drug Urapidil.[1][2] Due to the limited direct experimental data on this derivative, this document constructs a projected pharmacological profile by leveraging the well-established data of the parent compound, Urapidil, and applying established principles of structure-activity relationships (SAR) for the phenylpiperazine class of compounds. We hypothesize that the structural modification—the positional shift of a key methoxy group—will significantly alter the molecule's receptor interaction profile, particularly reducing its affinity for the 5-HT1A receptor while likely retaining α1-adrenoceptor antagonism. This guide details the chemical properties, projected mechanisms of action, and anticipated pharmacokinetic profile of this compound. Furthermore, it outlines a complete, self-validating experimental strategy for empirically determining its true pharmacological characteristics, designed for researchers in pharmacology and drug development.

Introduction: The Context of Urapidil

Urapidil is a clinically effective sympatholytic antihypertensive agent with a unique dual mechanism of action.[3][4] It functions primarily as a selective antagonist of peripheral α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[5][6] Crucially, this action is coupled with agonism at central serotonin 5-HT1A receptors.[3][7] This central activity is thought to modulate sympathetic outflow, which mitigates the reflex tachycardia commonly associated with other α1-blockers like prazosin.[3][5] Urapidil also exhibits a weak antagonist activity at β1-adrenoceptors, though this is not considered a major contributor to its primary therapeutic effect.[5]

This compound (CAS 34661-79-5) is documented as an impurity of Urapidil.[2][8] Its structure suggests it may also be a metabolite. Understanding the pharmacological profile of such derivatives is critical for drug safety, as impurities and metabolites can possess their own biological activities, potentially contributing to the therapeutic effect or side-effect profile of the parent drug. One source notes it may have anti-inflammatory properties and inhibit prostaglandin synthesis, though detailed studies are lacking.[8]

This guide will deconstruct the structural differences between Urapidil and its 2-demethoxy-4-methoxy derivative to project a likely pharmacological profile, providing a foundational hypothesis for future empirical research.

Chemical Structure and Properties

The key structural difference between Urapidil and this compound lies in the substitution pattern on the phenyl ring of the piperazine moiety. In Urapidil, a methoxy (-OCH3) group is located at the ortho- (2-) position. In the derivative, this group is absent and a methoxy group is instead present at the para- (4-) position.

PropertyUrapidilThis compound
IUPAC Name 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
CAS Number 34661-75-134661-79-5
Chemical Formula C20H29N5O3C20H29N5O3
Molar Mass 387.48 g/mol 387.48 g/mol
Structure

(Structure inferred from name)

This seemingly minor isomeric shift is predicted to have profound consequences for receptor binding and functional activity.

Projected Mechanism of Action: A Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of arylpiperazines is highly dependent on the substitution pattern of the aryl ring.[9][10] We will analyze the predicted impact of the methoxy group shift on the two primary targets of Urapidil.

Interaction with α1-Adrenoceptors

Urapidil is a potent α1-adrenoceptor antagonist. SAR studies of related phenylpiperazine compounds indicate that the substitution at the meta- position of the phenyl ring is particularly important for α1-receptor selectivity, while the para- position is considered to have limited space for substituents.[10] The ortho- position, while influential, is not the sole determinant of affinity.

Hypothesis: The shift from an ortho- to a para-methoxy group is expected to preserve, but potentially modify, the affinity for α1-adrenoceptors. The core pharmacophore for α1-blockade—the phenylpiperazine moiety connected to the uracil structure via an alkyl chain—remains intact. Therefore, This compound is projected to retain its function as an α1-adrenoceptor antagonist. The precise affinity and subtype selectivity (α1A, α1B, α1D) may be altered and require experimental validation.

Interaction with Serotonin 5-HT1A Receptors

This is where the most significant deviation from Urapidil's profile is anticipated. For arylpiperazines, an ortho-substituent with negative electrostatic potential, such as Urapidil's 2-methoxy group, is considered favorable for high-affinity 5-HT1A binding.[10] Shifting this group to the para- position fundamentally alters the electronic and steric profile presented to the receptor.

The resulting 4-methoxyphenylpiperazine (4-MeOPP) substructure is found in other psychoactive compounds known to be non-selective serotonin receptor agonists or monoamine reuptake inhibitors.[3][11] This suggests a departure from the specific agonistic activity Urapidil exhibits at the 5-HT1A receptor.

Hypothesis: The absence of the ortho-methoxy group will likely lead to a significant reduction in binding affinity and/or a change in functional activity at the 5-HT1A receptor. The compound may lose its agonist properties, potentially becoming a partial agonist or even an antagonist. This would eliminate the central hypotensive mechanism responsible for preventing reflex tachycardia, a key clinical advantage of Urapidil.

The diagram below illustrates the dual mechanism of Urapidil and the projected, altered mechanism of its derivative.

G cluster_0 Urapidil cluster_1 Projected: this compound Urapidil Urapidil alpha1 Peripheral α1-Adrenoceptor Urapidil->alpha1 Antagonist ht1a Central 5-HT1A Receptor Urapidil->ht1a Agonist Vaso Vasodilation alpha1->Vaso Symp ↓ Sympathetic Outflow (No Reflex Tachycardia) ht1a->Symp BP_U Blood Pressure Reduction Vaso->BP_U Symp->BP_U Derivative 2-Demethoxy-4-methoxy Urapidil alpha1_d Peripheral α1-Adrenoceptor Derivative->alpha1_d Antagonist (Retained) ht1a_d Central 5-HT1A Receptor Derivative->ht1a_d Weak/Altered Activity (Hypothesized) Vaso_d Vasodilation alpha1_d->Vaso_d Symp_d Central Effect Lost? (Potential Reflex Tachycardia) ht1a_d->Symp_d BP_D Blood Pressure Reduction Vaso_d->BP_D Symp_d->BP_D

Caption: Projected change in mechanism from Urapidil to its derivative.

Anticipated Pharmacokinetic and Pharmacodynamic Profile

  • Pharmacodynamics (PD): Based on the mechanistic hypothesis, the primary pharmacodynamic effect would be a reduction in blood pressure due to peripheral vasodilation. However, unlike Urapidil, this effect may be accompanied by reflex tachycardia due to the predicted loss of central 5-HT1A agonism.

  • Pharmacokinetics (PK): The position of the methoxy group can influence metabolic stability.[12] The 4-methoxyphenylpiperazine moiety is a known substrate for the cytochrome P450 enzyme CYP2D6, which catalyzes its O-demethylation to a hydroxylated metabolite.[11] It is therefore highly probable that this compound will be metabolized via this pathway. This contrasts with Urapidil, which is metabolized primarily through para-hydroxylation of the phenyl ring and N-demethylation.[11] This difference in metabolic pathways could lead to a different half-life and drug-drug interaction profile.

Proposed Experimental Validation Strategy

To move from hypothesis to data, a structured, multi-stage experimental plan is required. The following protocols represent a self-validating system to comprehensively define the pharmacological profile of this compound.

In Vitro Characterization: Receptor Binding and Functional Assays

Causality: The first step is to determine if the compound physically interacts with the target receptors (binding) and what functional consequence that interaction has (activation or inhibition). This is foundational to understanding its mechanism.

Workflow Diagram:

G start Test Compound: 2-Demethoxy-4-methoxy Urapidil binding Radioligand Binding Assays start->binding functional Functional Assays (Second Messenger) binding->functional For high-affinity targets end Determine: Ki (Affinity) IC50/EC50 (Potency) Agonist/Antagonist Profile functional->end

Caption: In vitro experimental workflow for receptor characterization.

Protocol 1: Radioligand Binding Affinity Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, α1D, 5-HT1A, and β1 adrenoceptors.

  • Materials:

    • Cell membranes from stable cell lines expressing each human receptor subtype.

    • Specific radioligands (e.g., [3H]Prazosin for α1, [3H]8-OH-DPAT for 5-HT1A).

    • Test compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates, scintillation fluid, liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 10 pM to 100 µM).

    • In each well, add cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold buffer.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding and plot the percentage inhibition of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Activity Assays

  • Objective: To determine the functional effect (antagonism or agonism) and potency (IC50 or EC50) at receptors where significant binding is observed.

  • Methodology (Example for α1-Adrenoceptor Antagonism via Calcium Flux):

    • Use a cell line expressing the human α1A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound.

    • Stimulate the cells with a known α1 agonist (e.g., phenylephrine) at its EC80 concentration.

    • Measure the resulting change in fluorescence using a plate reader (e.g., FLIPR).

    • A potent antagonist will cause a concentration-dependent decrease in the agonist-induced signal. Calculate the IC50 from the dose-response curve.

    • Agonist Mode: Incubate cells with the test compound alone and measure any change in fluorescence. An increase would indicate agonist activity.

  • Methodology (Example for 5-HT1A Receptor Agonism via cAMP Inhibition):

    • Use a cell line expressing the human 5-HT1A receptor.

    • Pre-treat cells with forskolin to stimulate adenylate cyclase and raise intracellular cAMP levels.

    • Agonist Mode: Add varying concentrations of the test compound. A 5-HT1A agonist will inhibit adenylate cyclase, leading to a concentration-dependent decrease in cAMP.

    • Antagonist Mode: Pre-incubate with the test compound, then add a known 5-HT1A agonist (e.g., 8-OH-DPAT). An antagonist will block the agonist-induced decrease in cAMP.

    • Quantify cAMP levels using a suitable method (e.g., HTRF, ELISA).

In Vivo Pharmacodynamic Evaluation

Causality: After establishing the in vitro profile, it is essential to confirm that these molecular actions translate into a physiological effect in a living organism. The spontaneously hypertensive rat (SHR) is a standard and relevant model for hypertension research.

Protocol 3: Blood Pressure and Heart Rate Monitoring in Spontaneously Hypertensive Rats (SHRs)

  • Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) and heart rate (HR) and compare it to Urapidil.

  • Materials:

    • Male SHRs (14-16 weeks old).

    • Telemetry implants for continuous monitoring of blood pressure and heart rate.

    • Vehicle solution (e.g., saline with 5% DMSO).

    • Test compound and Urapidil for intravenous or oral administration.

  • Methodology:

    • Surgically implant telemetry transmitters into the abdominal aorta of the rats. Allow for a recovery period of at least one week.

    • Acquire baseline MAP and HR data for at least 24 hours.

    • Administer the vehicle to a control group and escalating doses of the test compound and Urapidil to treatment groups.

    • Continuously record MAP and HR for at least 24 hours post-dosing.

    • Analyze the data to determine the magnitude and duration of any changes in MAP and HR.

    • Key Comparison: Directly compare the HR response between the Urapidil and test compound groups. A significant increase in HR (reflex tachycardia) in the test compound group, absent in the Urapidil group, would support the hypothesis of a lost central 5-HT1A agonist effect.

Potential Therapeutic Applications and Conclusion

Based on this predictive analysis, this compound is likely to function as an α1-adrenoceptor antagonist, similar to drugs like prazosin. If it indeed lacks the central 5-HT1A agonist component of Urapidil, it would not be a direct therapeutic replacement. Its clinical profile would likely be characterized by a higher incidence of first-dose hypotension and reflex tachycardia.

However, its value may lie elsewhere. As a potential metabolite, its characterization is essential for a complete safety assessment of Urapidil. If it possesses unique properties, such as high selectivity for a particular α1-adrenoceptor subtype or a distinct pharmacokinetic profile, it could serve as a lead compound for the development of new therapeutics in its own right. The noted anti-inflammatory activity also warrants further investigation.[8]

References

  • Full article: Quantitative structure–activity relationship study of new potent and selective antagonists at the 5-HT1A and adrenergic α1d receptors: Derivatives of spiroethyl phenyl(substituted)piperazine - Taylor & Francis Online. (n.d.). Taylor & Francis. [Link]

  • Design, synthesis, and structure-activity relationships of phthalimide-phenylpiperazines: a novel series of potent and selective alpha(1)(a)-adrenergic receptor antagonists - PubMed. (n.d.). [Link]

  • Pharmacologic profile of urapidil - PubMed. (n.d.). [Link]

  • Urapidil - Wikipedia. (n.d.). [Link]

  • para-Methoxyphenylpiperazine - Wikipedia. (n.d.). [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (n.d.). [Link]

  • Urapidil in the treatment of hypertension - PubMed. (n.d.). [Link]

  • para -Methoxyphenylpiperazine - Grokipedia. (n.d.). [Link]

  • Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed. (n.d.). [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - MDPI. (2021-11-20). [Link]

  • Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed. (2024-05-29). [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. (2023-02-01). [Link]

  • Urapidil. A reappraisal of its use in the management of hypertension - PubMed. (n.d.). [Link]

  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. (2025-08-07). [Link]

  • Improvement of the synthesis of urapidil - ResearchGate. (2025-08-07). [Link]

  • [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)] - PubMed. (n.d.). [Link]

  • The role of the methoxy group in approved drugs - PubMed. (2024-07-05). [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres - ChemRxiv. (n.d.). [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration of the anticipated mechanism of action of 2-Demethoxy-4-methoxy Urapidil, a structural analogue of the established antihypertensive agent, Urapidil. As a novel compound, direct experimental data on this compound is not yet publicly available. Therefore, this document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework based on the known pharmacology of Urapidil and established structure-activity relationships (SAR) for phenylpiperazine derivatives. The guide culminates in a detailed set of proposed experimental protocols to empirically determine the precise pharmacological profile of this new chemical entity.

The Pharmacological Precedent: Urapidil's Dual-Action Mechanism

Urapidil is a clinically effective antihypertensive drug characterized by a unique, dual mechanism of action that contributes to its efficacy and favorable side-effect profile.[1][2] It functions as both a peripheral alpha-1 adrenoceptor antagonist and a central serotonin 5-HT1A receptor agonist.[1][3][4]

  • Peripheral Alpha-1 Adrenoceptor Antagonism: Urapidil competitively blocks alpha-1 adrenergic receptors on vascular smooth muscle cells.[5] This antagonism prevents norepinephrine-mediated vasoconstriction, leading to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[6]

  • Central 5-HT1A Receptor Agonism: Urapidil also acts as an agonist at 5-HT1A receptors located in the brainstem.[3][4][7] Activation of these receptors reduces sympathetic outflow from the central nervous system, contributing to a decrease in blood pressure and heart rate.[3] This central action is thought to mitigate the reflex tachycardia often associated with peripheral vasodilators.

The established affinity of Urapidil for these receptors provides a critical baseline for understanding its analogues.

Structural Modification and the Hypothesized Mechanism of this compound

The chemical structure of this compound differs from Urapidil in two key positions on the phenylpiperazine moiety: the removal of the methoxy group at the 2-position (ortho) and the introduction of a methoxy group at the 4-position (para). These modifications are predicted to significantly alter the compound's interaction with its target receptors.

Structure-Activity Relationship (SAR) Insights:

For phenylpiperazine derivatives, the substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity for both alpha-1 adrenoceptors and 5-HT1A receptors.[8][9]

  • Ortho-Substitution: The presence of a group with negative potential, such as a methoxy group, at the ortho position is generally favorable for high affinity at both alpha-1 and 5-HT1A receptors.[9]

  • Para-Substitution: The para position is often more sterically constrained.[9] The introduction of substituents at this position can have varied and sometimes detrimental effects on receptor affinity.

Hypothesized Pharmacological Profile:

Based on these SAR principles, we can formulate a primary hypothesis for the mechanism of action of this compound:

  • Reduced Affinity for Alpha-1 Adrenoceptors: The removal of the ortho-methoxy group, a key contributor to receptor binding, is likely to decrease the compound's affinity for alpha-1 adrenoceptors compared to Urapidil. The addition of a para-methoxy group may not compensate for this loss and could potentially introduce steric hindrance, further reducing affinity.

  • Reduced Affinity and/or Efficacy at 5-HT1A Receptors: Similarly, the absence of the ortho-methoxy group is predicted to lower the affinity for the 5-HT1A receptor. The functional consequence of the para-methoxy substitution is less certain and could potentially alter the compound's efficacy, possibly shifting it from a full agonist towards a partial agonist or even an antagonist.

This leads to the overarching hypothesis that This compound will likely exhibit a weaker antihypertensive effect than Urapidil, stemming from reduced antagonist potency at peripheral alpha-1 adrenoceptors and diminished agonist activity at central 5-HT1A receptors.

A Roadmap for Empirical Validation: Experimental Protocols

To transition from a hypothesized mechanism to empirical fact, a systematic pharmacological evaluation is necessary. The following section outlines detailed, step-by-step methodologies for the in vitro characterization of this compound.

Radioligand Binding Assays: Quantifying Receptor Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Table 1: Urapidil Receptor Binding Affinities (Reference Values)

ReceptorRadioligandTissue/Cell LineKi (nM)
Alpha-1 Adrenoceptor[3H]-PrazosinRat Cerebral Cortex~5-20
5-HT1A Receptor[3H]-8-OH-DPATRat Hippocampus~15-50

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat cortex) in buffer prep2 Centrifuge at low speed to remove nuclei prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-Prazosin) prep4->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate at room temperature for 60 minutes assay2->assay3 sep1 Rapidly filter mixture through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters via liquid scintillation counting sep2->sep3 ana1 Plot % inhibition vs. log concentration of test compound sep3->ana1 ana2 Calculate IC50 value ana1->ana2 ana3 Convert IC50 to Ki using the Cheng-Prusoff equation ana2->ana3

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol: Alpha-1 Adrenoceptor Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]-Prazosin (a selective alpha-1 antagonist radioligand) at a final concentration of ~0.25 nM, and varying concentrations of this compound.

    • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

    • Incubate the plate at 25°C for 60 minutes.

  • Separation and Detection:

    • Rapidly harvest the samples onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol should be followed for the 5-HT1A receptor, using [3H]-8-OH-DPAT as the radioligand.

Functional Assays: Determining Efficacy and Potency

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or has no effect at the target receptors.

Signaling Pathways

G cluster_alpha1 Alpha-1 Adrenoceptor Pathway cluster_5ht1a 5-HT1A Receptor Pathway a1 Alpha-1 Receptor gq Gq/11 a1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca Ca2+ Release ip3->ca pkc PKC Activation dag->pkc s1a 5-HT1A Receptor gi Gi/o s1a->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp

Caption: Key signaling pathways for target receptors.

Step-by-Step Protocol: Alpha-1 Adrenoceptor Functional Assay (Calcium Flux)

  • Cell Culture:

    • Use a stable cell line expressing the human alpha-1a adrenoceptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Procedure:

    • To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.

    • Add a known alpha-1 agonist (e.g., phenylephrine) at its EC80 concentration.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response against the concentration of this compound.

    • Calculate the IC50 value for the inhibition of the agonist response. This will determine the antagonist potency (pA2 value).

Step-by-Step Protocol: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

  • Cell Culture:

    • Use a stable cell line expressing the human 5-HT1A receptor.

  • Assay Procedure:

    • To determine agonist activity, incubate the cells with increasing concentrations of this compound.

    • Stimulate adenylyl cyclase with forskolin.

    • To determine antagonist activity, pre-incubate with the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonist mode, plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, calculate the IC50 for the inhibition of the agonist response.

Concluding Remarks and Future Directions

The structural modifications in this compound relative to its parent compound, Urapidil, provide a compelling rationale for a detailed pharmacological investigation. The hypotheses presented in this guide, grounded in established structure-activity relationships, predict a compound with potentially reduced affinity and altered efficacy at both alpha-1 adrenoceptors and 5-HT1A receptors.

The experimental protocols outlined herein offer a robust and validated pathway to elucidate the precise mechanism of action, affinity, potency, and efficacy of this compound. The resulting data will be invaluable for the scientific and drug development communities, providing a clear understanding of this novel compound's therapeutic potential and guiding future research endeavors.

References

  • Maciąg, D., et al. (2011). α1- and α2-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmacological Reports, 63(3), 656-664. Available at: [Link]

  • Camps, P., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. Available at: [Link]

  • Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929-955. Available at: [Link]

  • Doods, H. N., et al. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American journal of cardiology, 63(6), 36C-39C. Available at: [Link]

  • Camps, P., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656. Available at: [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(12), 2108-2116. Available at: [Link]

  • Taylor & Francis. (n.d.). Urapidil – Knowledge and References. Retrieved from [Link]

  • van Zwieten, P. A. (1993). Pharmacologic profile of urapidil. The American journal of cardiology, 71(15), 1D-8D. Available at: [Link]

  • Hanft, G., & Gross, G. (1989). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. British journal of pharmacology, 97(3), 691–700. Available at: [Link]

  • Ghadban, R., et al. (2016). The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery. European journal of pharmacology, 779, 129-137. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved from [Link]

  • Gillis, R. A., et al. (1989). Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil. Journal of cardiovascular pharmacology, 14(6), 855-862. Available at: [Link]

  • Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597-601. Available at: [Link]

  • Hieble, J. P. (2000). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. Available at: [Link]

  • Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 61(1), 23-29. Available at: [Link]

  • Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. Available at: [Link]

  • McKinnell, J., et al. (2002). Characterization of 5-HT1A receptor functional coupling in cells expressing the human 5-HT1A receptor as assessed with the cytosensor microphysiometer. Journal of pharmacological and toxicological methods, 48(2), 107-115. Available at: [Link]

  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795–2806. Available at: [Link]

  • Hanft, G., & Gross, G. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European journal of pharmacology, 169(2-3), 309-312. Available at: [Link]

  • Kenny, B. A., et al. (1995). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 115(6), 981–986. Available at: [Link]

  • van der Graaf, P. H., et al. (1999). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of pharmacology and experimental therapeutics, 288(2), 667-675. Available at: [Link]

  • Aggerbeck, M., et al. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British journal of pharmacology, 65(1), 155–159. Available at: [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of medicinal chemistry, 25(10), 1163-1168. Available at: [Link]

  • Szafarz, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules (Basel, Switzerland), 26(22), 7021. Available at: [Link]

  • ResearchGate. (n.d.). Search for influence of spatial properties on affinity at α1-adrenoceptor subtypes for phenylpiperazine derivatives of phenytoin. Retrieved from [Link]

  • Christopher, R. J., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of medicinal chemistry, 58(15), 6223–6230. Available at: [Link]

  • van Zwieten, P. A., et al. (1985). Pharmacologic profile of urapidil. The American journal of medicine, 79(4A), 1-7. Available at: [Link]

  • Stanković, N., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic chemistry, 131, 106307. Available at: [Link]

  • Cera, G. D., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 12(8), 1364–1385. Available at: [Link]

  • Raghuram, V., et al. (2001). The functional activity of the human serotonin 5-HT1A receptor is controlled by lipid bilayer composition. The Journal of biological chemistry, 276(47), 44265-44271. Available at: [Link]

  • Leopoldo, M., et al. (2002). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of medicinal chemistry, 45(26), 5727-5735. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Demethoxy-4-methoxy Urapidil (CAS Number: 34661-79-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Demethoxy-4-methoxy Urapidil, a key impurity and analogue of the antihypertensive drug Urapidil. While specific research on this particular molecule is limited, this document synthesizes available information and provides expert insights based on the well-characterized pharmacology and chemistry of Urapidil and its derivatives. This guide covers the compound's chemical identity, proposed synthesis, physicochemical properties, anticipated pharmacological profile, and recommended analytical methodologies. It is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical quality control.

Introduction and Chemical Identity

This compound, also known as Urapidil Impurity 2, is a substituted pyrimidinedione derivative.[1][2][] Its chemical structure is closely related to Urapidil, differing by the position of the methoxy group on the phenylpiperazine moiety. In Urapidil, the methoxy group is at the 2-position, whereas in this analogue, it is at the 4-position.[1] This structural modification is significant as it is expected to influence the molecule's interaction with its biological targets.

This compound is primarily recognized as a process impurity in the synthesis of Urapidil and is used as a reference standard for analytical method development and validation in the pharmaceutical industry.[1][4] Understanding its properties is crucial for ensuring the quality and safety of Urapidil drug products.

Table 1: Chemical and Physical Data

PropertyValueSource(s)
CAS Number 34661-79-5[1][2][4]
IUPAC Name 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione[1][2]
Synonyms Urapidil Impurity 2[1][5]
Molecular Formula C₂₀H₂₉N₅O₃[1][2]
Molecular Weight 387.48 g/mol [1][6]
Melting Point >146°C (decomposition)[4]
SMILES O=C1N(C)C(C=C(NCCCN2CCN(C3=CC=C(OC)C=C3)CC2)N1C)=O[1][2]
Storage Temperature -20°C[6]

Synthesis and Preparation

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil with 1-(4-methoxyphenyl)piperazine .

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions SM1 6-[(3-chloropropyl)amino]- 1,3-dimethyluracil Product This compound SM1->Product:w + SM2 1-(4-methoxyphenyl)piperazine SM2->Product:w Conditions Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., DMF, Acetonitrile) Heat Conditions->Product Nucleophilic Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium carbonate (2-3 eq).

  • Addition of Alkylating Agent: Add 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture, for example, to 80-100°C, and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient), followed by recrystallization to yield the pure this compound.

Self-Validating System Insight: The progress of the reaction should be monitored for the disappearance of the starting materials and the appearance of a new, more polar spot (on a normal phase TLC) corresponding to the product. The final product's identity and purity would be confirmed by the analytical methods described in Section 5.

A Chinese patent describes a general method for preparing Urapidil impurities by dissolving Urapidil in a mixed solvent and reacting it under pressure with carbon dioxide, followed by purification.[8] While this method may generate certain degradation products or adducts, the targeted synthesis described above is a more direct and controlled approach for obtaining this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. The information is typically available from the Certificate of Analysis provided by commercial suppliers of this reference standard.[9]

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl ring (likely two doublets in the aromatic region), the methoxy group protons (a singlet around 3.8 ppm), the protons of the piperazine ring, the propyl chain, the uracil ring proton (a singlet), and the two N-methyl groups of the uracil moiety.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidinedione and phenyl rings, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperazine and propyl groups.[10]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 388.48, corresponding to the molecular weight of the compound.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is expected to display characteristic absorption bands for N-H stretching, C=O stretching of the uracil ring, C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.[11]

Anticipated Pharmacological Profile

There are no specific pharmacological studies published for this compound. However, its pharmacological activity can be inferred from the extensive research on Urapidil and its analogues.[12][13][14][15] Urapidil exerts its antihypertensive effects through a dual mechanism: antagonism of peripheral α₁-adrenergic receptors and agonism of central 5-HT₁ₐ serotonin receptors.[14][16]

Mechanism of Action (Inferred)
  • α₁-Adrenergic Receptor Antagonism: The phenylpiperazine moiety is crucial for α₁-adrenoceptor binding. The structural similarity of this compound to Urapidil suggests that it will also act as an antagonist at these receptors, leading to vasodilation and a reduction in peripheral resistance.

  • 5-HT₁ₐ Receptor Agonism: The interaction with central 5-HT₁ₐ receptors contributes to the central sympatholytic effect of Urapidil, which helps to prevent reflex tachycardia.[17] It is highly probable that this compound also possesses affinity for these receptors.

Pharmacology Molecule 2-Demethoxy-4-methoxy Urapidil Alpha1 Peripheral α₁-Adrenergic Receptors Molecule->Alpha1 Antagonism HT1A Central 5-HT₁ₐ Receptors Molecule->HT1A Agonism Vasodilation Vasodilation Alpha1->Vasodilation Sympatholysis Central Sympatholysis HT1A->Sympatholysis BP_Lowering Blood Pressure Reduction Vasodilation->BP_Lowering Sympatholysis->BP_Lowering

Caption: Inferred dual mechanism of action for this compound.

The precise affinity and potency of this compound at these receptors would need to be determined through dedicated radioligand binding and functional assays. The shift of the methoxy group from the ortho to the para position on the phenyl ring could potentially alter the binding affinity and selectivity profile compared to Urapidil.

Analytical Methodologies

As a known impurity of Urapidil, the primary analytical challenge is its detection and quantification in the presence of the active pharmaceutical ingredient (API) and other related substances. Stability-indicating HPLC methods are the most appropriate for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is recommended for the analysis of this compound.

Table 2: Example HPLC Method Parameters

ParameterRecommended Conditions
Column C18 or C8 (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 50 mM ammonium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The pH should be adjusted to optimize separation (e.g., pH 5.5 with orthophosphoric acid).
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Causality Behind Choices: A C18 or C8 column is chosen for its ability to separate moderately polar compounds. The mobile phase composition and pH are critical for achieving good resolution between Urapidil and its impurities. A buffered mobile phase ensures reproducible retention times. UV detection at 270 nm is suitable as both Urapidil and its analogue possess chromophores that absorb at this wavelength.

Method Validation Protocol

Any analytical method for this impurity should be validated according to ICH guidelines, including:

  • Specificity: Demonstrated by forced degradation studies of Urapidil. The method should be able to separate the main peak from any degradation products and impurities.

  • Linearity: Assessed over a range of concentrations of the this compound reference standard.

  • Accuracy and Precision: Determined by replicate analyses of samples spiked with known amounts of the impurity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to ensure the method is sensitive enough to detect the impurity at required levels.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH, mobile phase composition).

Analytical_Workflow Start Urapidil Sample (API or Formulation) HPLC HPLC Analysis (as per protocol) Start->HPLC Data Chromatographic Data (Peak Area, Retention Time) HPLC->Data Quant Quantification (vs. Reference Standard) Data->Quant Result Impurity Level Report Quant->Result

Caption: General workflow for impurity analysis using HPLC.

Conclusion

This compound is an important molecule in the context of the pharmaceutical chemistry of Urapidil. While it is primarily known as a process-related impurity, its structural similarity to the parent drug suggests it may possess a comparable, albeit distinct, pharmacological profile. This technical guide provides a framework for its synthesis, analysis, and potential biological activity based on the well-established science of its parent compound. Further dedicated research, particularly in obtaining definitive spectroscopic data and conducting pharmacological assays, is necessary to fully elucidate the properties of this compound. Such studies would be invaluable for both medicinal chemists exploring structure-activity relationships in this class of compounds and for analytical scientists ensuring the quality of Urapidil-based medicines.

References

  • Biosynth. (n.d.). This compound | 34661-79-5 | ID139023.
  • CN112094239A - Urapidil impurity compound, preparation method and application thereof. (2020).
  • SynZeal. (n.d.). This compound | 34661-79-5.
  • CN104262264A - New preparation technique of urapidil hydrochloride. (2015).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Clearsynth. (n.d.). Urapidil Impurity 2 | CAS No. 34661-79-5.
  • LGC Standards. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 6-((3-(4-(5-Hydroxy-2-methoxyphenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
  • Pharmaffiliates. (n.d.). Urapidil-impurities.
  • SynZeal. (n.d.). Urapidil Impurities.
  • BOC Sciences. (n.d.). Urapidil Impurities.
  • Pharmaffiliates. (n.d.). Urapidil-impurities.
  • ChemicalBook. (n.d.). 1-piperazinyl-d4]propyl]aMino]-1,3-diMethyl-2,4(1H,3H)-pyriMidinedione.
  • Pharmaffiliates. (n.d.). Urapidil-impurities - Stable isotopes.
  • ChemicalBook. (n.d.). This compound | 34661-79-5.
  • Prichard, B. N., & Tomlinson, B. (1988). Clinical pharmacology of urapidil. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 6(2), S13–S19.
  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
  • Chemicea. (n.d.). Urapidil Impurity 2 | CAS No- 34661-79-5.
  • Dooley, M., & Goa, K. L. (1998). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 56(5), 929–955.
  • Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., Ishihara, M., & Yokoe, I. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • MedPath. (2025). Urapidil | Advanced Drug Monograph.
  • Pharmaffiliates. (n.d.). CAS No : 34661-79-5 | Product Name : this compound.
  • Tormena, C. F., & da Silva, J. B. P. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The journal of physical chemistry. A, 117(5), 940–947.
  • Akbas, B. C., Alagoz, M. A., & Akbas, E. (2023). Investigation of the Adsorption of 6-(3-(4-(2-methoxyphenyl)piperazin-1- yl)propylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (urapidil)
  • van Zwieten, P. A., de Jonge, A., Wilffert, B., Timmermans, P. B., Beckeringh, J. J., & van Brummelen, P. (1985). Pharmacologic profile of urapidil. The American journal of cardiology, 56(17), 2H–9H.
  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (2016).
  • NIST. (n.d.). 2-Methoxy-4-vinylphenol.
  • Gillis, R. A., Dretchen, K. L., Namath, I. J., Namath, I. J., Quest, J. A., & Kellar, K. J. (1988). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Drugs, 35, 20–33.
  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.
  • Biosynth. (n.d.). 2-Demethoxy-2-chloro urapidil | 34661-73-9 | ID139024.
  • SRIRAMCHEM. (n.d.). 2-Demethoxy-2-chloro Urapidil.
  • Verberne, A. J., & Rand, M. J. (1984). Pharmacological activities of the antihypertensive drug urapidil in the rat. Clinical and experimental pharmacology & physiology, 11(4), 407–411.
  • LGC Standards. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the molecular structure of 2-Demethoxy-4-methoxy Urapidil, a significant impurity and potential metabolite of the antihypertensive drug Urapidil. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural elucidation, plausible synthetic pathways, and the analytical techniques pivotal for its characterization. By integrating field-proven insights with established scientific principles, this guide serves as an authoritative resource for understanding and investigating this specific Urapidil analog.

Introduction: The Significance of Urapidil and its Analogs

Urapidil is a sympatholytic antihypertensive agent possessing a dual mechanism of action: it functions as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] This unique pharmacological profile allows for the effective reduction of blood pressure without inducing reflex tachycardia, a common side effect of other α1-blockers.[2] The metabolism of Urapidil is extensive, involving processes such as para-hydroxylation, N-demethylation, and O-demethylation of the methoxy group on the phenylpiperazine moiety.[3][4][5]

This compound emerges in this context as a critical impurity and potential metabolite. Its structure, closely related to the parent drug, necessitates a thorough characterization to ensure the quality, safety, and efficacy of Urapidil formulations. Understanding the molecular architecture of such impurities is a cornerstone of robust drug development and regulatory compliance. This guide provides a detailed exploration of the molecular structure of this compound, from its synthesis to its definitive analytical characterization.

Molecular Structure and Chemical Identity

This compound is systematically named 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.[4] Its molecular structure is characterized by a 1,3-dimethyluracil core linked via a propylamino bridge to a 4-(4-methoxyphenyl)piperazine group.

Key Structural Features:
  • Uracil Core: A 1,3-dimethylated pyrimidinedione ring, which is a common scaffold in various biologically active molecules.

  • Propylamino Linker: A three-carbon chain connecting the uracil and piperazine moieties.

  • Piperazine Ring: A central heterocyclic amine that is a frequent pharmacophore in centrally and peripherally acting drugs.

  • Methoxyphenyl Group: A key distinguishing feature from Urapidil, this is a methoxy group at the para-position (position 4) of the phenyl ring, as opposed to the ortho-position (position 2) in the parent drug.

The structural relationship between Urapidil and its 2-Demethoxy-4-methoxy analog is visualized in the diagram below.

G Urapidil Urapidil (2-Methoxy) Analog This compound (4-Methoxy) Urapidil->Analog Positional Isomerism Metabolism Metabolic Shift / Impurity Formation

Caption: Isomeric relationship between Urapidil and this compound.

Plausible Synthetic Pathway

The synthesis of this compound can be logically designed based on established methods for Urapidil and other phenylpiperazine derivatives.[6][7] A convergent synthesis approach is most efficient, involving the preparation of two key intermediates followed by their condensation.

Workflow for the Synthesis of this compound:

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis A1 1-(4-Methoxyphenyl)piperazine C Condensation Reaction (Nucleophilic Substitution) A1->C B1 1,3-Dimethyl-6-chlorouracil B3 6-(3-Hydroxypropyl)amino-1,3-dimethyluracil B1->B3 Reaction with B2 B2 3-Aminopropanol B2->B3 B4 6-(3-Chloropropyl)amino-1,3-dimethyluracil B3->B4 Chlorination (e.g., SOCl2) B4->C Final This compound C->Final Purification Purification (Crystallization/Chromatography) Final->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Synthesis of Intermediate A: 1-(4-Methoxyphenyl)piperazine:

    • This key intermediate can be synthesized via the N-arylation of piperazine with 1-chloro-4-methoxybenzene or through a one-pot synthesis from diethanolamine and p-anisidine.[1]

  • Synthesis of Intermediate B: 6-(3-Chloropropyl)amino-1,3-dimethyluracil:

    • React 1,3-dimethyl-6-chlorouracil with 3-amino-1-propanol to yield 6-(3-hydroxypropyl)amino-1,3-dimethyluracil.

    • The resulting alcohol is then chlorinated using a suitable agent like thionyl chloride (SOCl₂) to produce the desired chloro-intermediate.

  • Final Condensation Step:

    • React Intermediate A, 1-(4-methoxyphenyl)piperazine, with Intermediate B, 6-(3-chloropropyl)amino-1,3-dimethyluracil, in the presence of a base (e.g., K₂CO₃ or Et₃N) and a suitable solvent (e.g., acetonitrile or DMF).

    • The reaction mixture is heated to drive the nucleophilic substitution to completion.

  • Purification:

    • The crude product is purified by column chromatography or recrystallization to yield this compound of high purity.

Structural Elucidation: A Multi-technique Approach

The definitive identification and structural confirmation of this compound necessitate a combination of advanced analytical techniques. The methodologies outlined below are based on established practices for the characterization of pharmaceutical impurities.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone for the initial identification and purity assessment. A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) instrument provides accurate mass measurements, which are crucial for determining the elemental composition.

Table 1: Predicted Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₂₀H₂₉N₅O₃
Monoisotopic Mass 387.2270 g/mol
[M+H]⁺ (High Resolution) 388.2343 m/z

The fragmentation pattern observed in MS/MS experiments provides invaluable structural information, allowing for the confirmation of the connectivity of the uracil, propylamino, and phenylpiperazine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure determination. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.

Table 2: Predicted ¹H NMR Chemical Shifts (Illustrative)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Phenyl Ring)6.8 - 7.0d, d (AA'BB' system)
Uracil C-H~5.5s
Methoxy Protons (-OCH₃)~3.8s
N-Methyl Protons (Uracil)~3.2, ~3.4s, s
Piperazine & Propyl Protons2.5 - 3.5m

Note: Predicted shifts are illustrative and would need to be confirmed by experimental data.

The key diagnostic signals in the ¹H NMR spectrum would be the AA'BB' splitting pattern of the para-substituted phenyl ring, confirming the 4-methoxy substitution, in contrast to the more complex multiplet expected for the ortho-substituted phenyl ring of Urapidil.

X-ray Crystallography

For a definitive confirmation of the three-dimensional structure and solid-state conformation, single-crystal X-ray diffraction is the ultimate technique.[10] This method provides precise bond lengths, bond angles, and the overall molecular geometry. While obtaining a suitable single crystal can be challenging, the data it provides is unparalleled in its detail and accuracy.

Workflow for Structural Elucidation:

G Start Synthesized/Isolated Compound LCMS LC-MS Analysis (Purity & Molecular Formula) Start->LCMS NMR NMR Spectroscopy (1D & 2D) (Connectivity & Isomer Confirmation) LCMS->NMR Proceed if pure Xray X-ray Crystallography (3D Structure & Conformation) NMR->Xray For absolute confirmation Final Confirmed Molecular Structure NMR->Final Structure Elucidated Xray->Final Structure Confirmed

Caption: A systematic workflow for the structural elucidation of this compound.

Pharmacological and Toxicological Considerations

While specific pharmacological data for this compound is not extensively available in the public domain, its structural similarity to Urapidil suggests a potential for interaction with α1-adrenoceptors and 5-HT1A receptors. However, the shift in the methoxy group's position from ortho to para is likely to significantly alter its binding affinity and intrinsic activity at these targets.

It is crucial for drug development programs to characterize the pharmacological and toxicological profile of any impurity present at significant levels. This includes in vitro receptor binding assays and in silico toxicity predictions to assess any potential for adverse effects.[8]

Conclusion

This compound represents a structurally significant analog of the antihypertensive drug Urapidil. Its unambiguous identification and characterization are paramount for ensuring the quality and safety of the active pharmaceutical ingredient. This guide has outlined a logical synthetic pathway and a comprehensive, multi-technique analytical approach for its structural elucidation, grounded in established scientific principles. The methodologies described, from high-resolution mass spectrometry to advanced NMR spectroscopy and X-ray crystallography, provide a robust framework for researchers and scientists in the pharmaceutical industry. Further investigation into the specific pharmacological and toxicological profile of this compound is warranted to fully understand its potential impact.

References

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Urapidil - Wikipedia. Wikipedia. [Link]

  • [Urapidil in anesthesiology: pharmacology and indications]. PubMed. [Link]

  • Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. PubMed. [Link]

  • On the mechanism of the hypotensive action of urapidil. PubMed. [Link]

  • Pharmacology of Urapidil (Eupressyl, Uragelan, Kalceks); Pharmacokinetics, Mechanism of Action, Uses. YouTube. [Link]

  • Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. ResearchGate. [Link]

  • Clinical pharmacology of urapidil. PubMed. [Link]

  • This compound. SynZeal. [Link]

  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. ResearchGate. [Link]

  • [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. PubMed. [Link]

  • Human pharmacology of urapidil. PubMed. [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. [Link]

  • CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil.
  • A review on x-ray crystallography and it's applications. The Pharma Innovation. [Link]

  • Improvement of the synthesis of urapidil. ResearchGate. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

Sources

In Vitro Pharmacological Profile of 2-Demethoxy-4-methoxy Urapidil: A Proposed Technical Guide for Comprehensive Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Urapidil, a phenylpiperazine-substituted uracil derivative, is an established antihypertensive agent with a dual mechanism of action: antagonism of peripheral α1-adrenoceptors and agonism of central 5-HT1A serotonin receptors.[1][2] This unique pharmacological profile contributes to its efficacy in lowering blood pressure without inducing reflex tachycardia.[2] Like many pharmaceuticals, urapidil undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including a para-hydroxylated product, an N-demethylated product, and an O-demethylated product.[3][4] The O-demethylated metabolite, known as 2-Demethoxy-4-methoxy Urapidil, is a molecule of significant interest.

This technical guide presents a proposed framework for the in-depth in vitro characterization of this compound. The methodologies outlined herein are designed to elucidate its receptor binding affinity and functional activity at the key targets of its parent compound, providing a robust and validated approach for researchers in pharmacology and drug development.

Proposed In Vitro Characterization Strategy

The primary objective of this proposed study is to determine the binding affinity and functional activity of this compound at α1-adrenergic and 5-HT1A receptors. This will be achieved through a series of well-established in vitro assays.

Part 1: Receptor Binding Affinity Profiling

The initial step in characterizing a compound's pharmacological activity is to determine its affinity for its molecular targets. Competitive radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor.

Rationale for Target Selection

Given that this compound is a metabolite of urapidil, the primary targets for investigation are the α1-adrenergic and 5-HT1A receptors, the known targets of the parent compound.[1][2]

Proposed Receptor Binding Affinity Data

The following table should be used to summarize the binding affinity (Ki) data obtained from the proposed experiments.

Target ReceptorRadioligandTest CompoundKi (nM)
α1A-Adrenergic[³H]-PrazosinThis compound
α1B-Adrenergic[³H]-PrazosinThis compound
α1D-Adrenergic[³H]-PrazosinThis compound
5-HT1A[³H]-8-OH-DPATThis compound
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for the target receptors. Specific conditions may need to be optimized for each receptor subtype.

1. Cell Culture and Membrane Preparation:

  • Culture cell lines stably expressing the human α1A, α1B, α1D-adrenergic, or 5-HT1A receptors (e.g., HEK293 or CHO cells).
  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, the appropriate radioligand (e.g., [³H]-Prazosin for α1 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kd, and a range of concentrations of the test compound (this compound).
  • For the determination of non-specific binding, add a high concentration of a known, unlabeled competing ligand.
  • Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the test compound concentration.
  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of the Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Cells Expressing Target Receptor homogenization 2. Homogenize Cells cell_culture->homogenization centrifugation 3. Differential Centrifugation to Isolate Membranes homogenization->centrifugation quantification 4. Quantify Protein Concentration centrifugation->quantification plate_setup 5. Add Membranes, Radioligand, & Test Compound to Plate quantification->plate_setup incubation 6. Incubate to Reach Equilibrium plate_setup->incubation filtration 7. Filter to Separate Bound & Free Ligand incubation->filtration scintillation 8. Scintillation Counting filtration->scintillation data_analysis 9. Calculate Ki using Cheng-Prusoff Equation scintillation->data_analysis

Caption: Workflow for the competitive radioligand binding assay.

Part 2: Functional Activity Profiling

Following the determination of binding affinity, it is essential to assess the functional consequences of this binding. Functional assays will determine whether this compound acts as an antagonist (blocks the action of the natural ligand) or an agonist (mimics the action of the natural ligand) at the target receptors.

Proposed Functional Activity Data

The following tables should be used to summarize the functional data obtained from the proposed experiments.

Table 2a: Antagonist Activity at α1-Adrenergic Receptors

Target ReceptorAgonistTest CompoundIC50 (nM)
α1A-AdrenergicPhenylephrineThis compound
α1B-AdrenergicPhenylephrineThis compound
α1D-AdrenergicPhenylephrineThis compound

Table 2b: Agonist Activity at 5-HT1A Receptors

Target ReceptorTest CompoundEC50 (nM)Emax (%)
5-HT1AThis compound
Experimental Protocol: α1-Adrenergic Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, a hallmark of α1-adrenoceptor activation.

1. Cell Culture and Plating:

  • Culture cell lines stably expressing the human α1A, α1B, or α1D-adrenergic receptors in a 96-well, black-walled, clear-bottom plate.
  • Allow the cells to adhere and grow to a confluent monolayer.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
  • Incubate the plate to allow for de-esterification of the dye within the cells.

3. Antagonist Incubation:

  • Add varying concentrations of this compound to the wells and incubate for a predetermined period.

4. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR).
  • Add a fixed concentration (e.g., EC80) of a known α1-agonist (e.g., phenylephrine) to stimulate the receptors.
  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Plot the response as a percentage of the agonist-only control against the logarithm of the test compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of the Calcium Mobilization Assay Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Plate Cells Expressing α1-Adrenoceptors dye_loading 2. Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading antagonist_add 3. Add Test Compound (Antagonist) dye_loading->antagonist_add agonist_add 4. Add Agonist & Measure Fluorescence antagonist_add->agonist_add response_plot 5. Plot Dose-Response Curve agonist_add->response_plot ic50_calc 6. Calculate IC50 Value response_plot->ic50_calc

Caption: Workflow for the α1-antagonist calcium mobilization assay.

Experimental Protocol: 5-HT1A Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, the primary signaling pathway for 5-HT1A receptors.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) in a suitable multi-well plate.

2. Assay Procedure:

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Add varying concentrations of this compound to the wells.
  • Stimulate adenylyl cyclase with a fixed concentration of forskolin.
  • Incubate the plate to allow for cAMP accumulation.

3. Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

  • Plot the cAMP levels against the logarithm of the test compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values. The Emax should be expressed as a percentage of the response to a known full 5-HT1A agonist.
Visualization of the cAMP Accumulation Assay Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_plating 1. Plate Cells Expressing 5-HT1A Receptors ibmx_add 2. Pre-treat with IBMX cell_plating->ibmx_add agonist_add 3. Add Test Compound (Agonist) ibmx_add->agonist_add forskolin_add 4. Stimulate with Forskolin agonist_add->forskolin_add incubation 5. Incubate to Allow cAMP Accumulation forskolin_add->incubation camp_detection 6. Lyse Cells & Detect cAMP incubation->camp_detection data_analysis 7. Calculate EC50 & Emax camp_detection->data_analysis

Caption: Workflow for the 5-HT1A agonist cAMP accumulation assay.

Conclusion

The in vitro pharmacological characterization of this compound is a critical step in fully understanding the clinical pharmacology of its parent drug, urapidil. The proposed experimental plan, employing robust and validated methodologies such as competitive radioligand binding assays and functional second messenger assays, will provide a comprehensive profile of this metabolite's activity at key adrenergic and serotonergic receptors. The data generated will be invaluable for drug development professionals and researchers, offering insights into the structure-activity relationships of urapidil and its derivatives, and clarifying the role of its metabolites in its overall therapeutic effect.

References

  • Shepherd, A. M. M. (n.d.). Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio.
  • Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34–39. Retrieved from [Link]

  • van Zwieten, P. A. (1988). Pharmacologic profile of urapidil. Drugs, 35 Suppl 6, 6–16. Retrieved from [Link]

  • Kirsten, R., Nelson, K., Steinijans, V. W., & Zech, K. (1988). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 14(3), 129–140. Retrieved from [Link]

  • Freissmuth, M., Tuisl, E., Steurer, G., & Schütz, W. (1984). Interaction of the antihypertensive drug urapidil with cardiac beta-adrenoceptors in vitro. European Journal of Pharmacology, 104(1-2), 169–172. Retrieved from [Link]

  • Langtry, H. D., & Wilde, M. I. (1997). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 54(3), 439–463. Retrieved from [Link]

Sources

Preliminary Toxicity Evaluation of 2-Demethoxy-4-methoxy Urapidil: A Strategic Approach for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary toxicity studies of 2-Demethoxy-4-methoxy Urapidil, a novel analog of the established antihypertensive agent, Urapidil. As a potential new chemical entity (NCE) or a significant impurity, a thorough and scientifically rigorous toxicological assessment is paramount for regulatory compliance and ensuring patient safety. This document is designed for researchers, toxicologists, and drug development professionals, offering a detailed narrative on the strategic selection and execution of essential non-clinical safety studies. We delve into the causality behind experimental choices, from initial in vitro genotoxicity and cytotoxicity screens to in vivo acute toxicity and core safety pharmacology evaluations. The guide provides validated, step-by-step protocols, data interpretation frameworks, and visual workflows to ensure a self-validating and robust preliminary safety assessment.

Introduction: The Rationale for a Targeted Toxicological Assessment

Urapidil is a well-characterized sympatholytic antihypertensive drug with a unique dual mechanism of action: it functions as a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist.[1][2][3] This dual action effectively reduces blood pressure by decreasing peripheral vascular resistance without inducing reflex tachycardia, a common side effect of other α1-blockers.[1][4][5]

The subject of this guide, this compound, is an analog and potential impurity of Urapidil.[6][7] While structurally similar, even minor molecular modifications can significantly alter a compound's pharmacological and toxicological profile. Preliminary data suggests this analog may possess anti-inflammatory properties and inhibit prostaglandin synthesis.[6] Any new chemical entity (NCE) intended for therapeutic use, or any impurity present above qualification thresholds, requires a systematic evaluation of its safety profile as mandated by global regulatory bodies like the FDA and under ICH (International Council for Harmonisation) guidelines.[8][9]

The preliminary toxicity program outlined herein is designed to achieve three critical objectives:

  • Identify potential "show-stopper" toxicities at the earliest possible stage, conserving resources and adhering to the "fail early, fail cheap" paradigm of drug development.[10]

  • Establish a preliminary safety profile to justify progression to more extensive sub-chronic and chronic toxicity studies.

  • Provide essential data to inform the design of first-in-human (FIH) clinical trials, including the selection of a safe starting dose.[11]

Our approach is built on a logical progression from in vitro assays, which minimize animal use, to focused in vivo studies that assess systemic effects and target organ toxicities.

Pre-Study Essentials: Physicochemical Characterization and Bioanalytical Method Development

A foundational requirement for any toxicological evaluation is the thorough characterization of the test article and the ability to measure it in biological systems.

Physicochemical Properties

The identity, purity, and stability of the this compound batch must be unequivocally established.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione[6][7]
CAS Number 34661-79-5[6]
Molecular Formula C20H29N5O3[6]
Molecular Weight 387.48 g/mol [6]
Appearance Off-White to Pale Brown Solid[12]
Solubility Soluble in DMSO; Slightly soluble in Chloroform, Methanol[12][13]
Bioanalytical Method Validation

To correlate exposure with toxicity (toxicokinetics), a sensitive and specific analytical method for quantifying this compound in plasma is essential. A High-Performance Liquid Chromatography (HPLC) method, similar to those developed for Urapidil, is a suitable starting point.[14]

Causality Behind the Choice: A validated bioanalytical method is the cornerstone of trustworthy toxicokinetic analysis. Without accurately knowing the concentration of the drug in the bloodstream over time (Cmax, AUC), it is impossible to determine if a lack of toxicity is due to the compound being inherently safe or simply due to poor absorption. This data is critical for dose selection in subsequent studies and for extrapolation to humans.

Phase 1: In Vitro Toxicity Screening

In vitro testing serves as the first line of defense, providing rapid, cost-effective screening for specific types of toxicity while adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[10][15]

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, a key indicator of carcinogenic potential. A standard battery of tests is required to assess different mutagenic mechanisms.

The Ames test is a mandatory initial screen that evaluates a compound's ability to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[16][17]

Principle of the Assay: The bacterial strains used are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[18]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TestArticle Test Article Preparation (Multiple Concentrations) Incubate_S9_plus Incubate: Test Article + Bacteria + S9 Mix TestArticle->Incubate_S9_plus Incubate_S9_minus Incubate: Test Article + Bacteria + Buffer TestArticle->Incubate_S9_minus Strains Bacterial Strains Culture (e.g., TA98, TA100, TA1535) Strains->Incubate_S9_plus Strains->Incubate_S9_minus S9 S9 Metabolic Activation Mix (or buffer for -S9) S9->Incubate_S9_plus S9->Incubate_S9_minus Plate Plate onto Minimal Glucose Agar Incubate_S9_plus->Plate Incubate_S9_minus->Plate Incubate_37C Incubate at 37°C for 48-72h Plate->Incubate_37C Count Count Revertant Colonies Incubate_37C->Count Analyze Statistical Analysis vs. Controls (e.g., 2-fold increase rule) Count->Analyze Result Result: Mutagenic or Non-Mutagenic Analyze->Result

Caption: Workflow for the Ames Test (OECD 471).

To complement the Ames test, an in vitro micronucleus test is crucial. This assay detects chromosomal damage (clastogenicity) or errors in chromosome segregation (aneugenicity) in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells). A positive result indicates the potential to cause larger-scale genetic alterations than those detected by the Ames test.

Cytotoxicity Assay

A preliminary cytotoxicity assay is a pragmatic step to determine the concentration range of the test article that causes cell death. This data is vital for setting appropriate, non-lethal concentrations for the genotoxicity assays and other in vitro tests.

Table 2: Example Protocol for an MTT Cytotoxicity Assay

StepProcedureRationale
1. Cell Plating Seed HepG2 (human liver) and HEK293 (human kidney) cells in 96-well plates and allow them to adhere overnight.To assess potential organ-specific cytotoxicity.
2. Dosing Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) for 24 hours.To determine a dose-response curve.
3. MTT Addition Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
4. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.To prepare the chromogenic product for measurement.
5. Measurement Read the absorbance at ~570 nm using a plate reader.Absorbance is directly proportional to the number of viable cells.
6. Analysis Calculate cell viability relative to the vehicle control and determine the IC50 (concentration inhibiting 50% of cell viability).To quantify the cytotoxic potential of the compound.

Phase 2: In Vivo Acute Systemic Toxicity

Following non-mutagenic results in vitro, the investigation proceeds to in vivo studies to understand the compound's effects on a whole, living system.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The primary goal of an acute toxicity study is to identify the dose range that causes mortality and overt signs of toxicity after a single administration.[19] The Acute Toxic Class Method (OECD 423) is a preferred, modern approach that uses a stepwise procedure with a minimal number of animals to classify a substance into one of the GHS (Globally Harmonized System) toxicity categories.[20]

Causality Behind the Choice: We select the OECD 423 guideline because it significantly reduces the number of animals required compared to the classical LD50 test, while still providing sufficient information for hazard classification and dose selection for subsequent repeat-dose studies.[20] The use of a single sex (typically female, which are often more sensitive) further refines the study design.

Acute_Toxic_Class_Workflow Start Start with 3 Female Rodents (e.g., Sprague-Dawley Rats) Dose_300 Administer Starting Dose (e.g., 300 mg/kg) Start->Dose_300 Observe Observe for 14 Days (Clinical signs, body weight, mortality) Dose_300->Observe Outcome_300 Outcome at 300 mg/kg? Observe->Outcome_300 Outcome_2000 Outcome at 2000 mg/kg? Observe->Outcome_2000 Outcome_50 Outcome at 50 mg/kg? Observe->Outcome_50 Dose_2000 Proceed to 2000 mg/kg (3 new animals) Outcome_300->Dose_2000 0-1 deaths Dose_50 Proceed to 50 mg/kg (3 new animals) Outcome_300->Dose_50 3 deaths Stop_Classify_A Stop & Classify Outcome_300->Stop_Classify_A 2 deaths Dose_2000->Observe Dose_50->Observe Stop_Classify_B Stop & Classify Stop_Classify_C Stop & Classify Stop_Classify_D Stop & Classify Outcome_2000->Stop_Classify_B <=1 death Outcome_2000->Stop_Classify_C >=2 deaths Outcome_50->Stop_Classify_D Any outcome

Caption: Decision-making workflow for the Acute Toxic Class Method (OECD 423).

Table 3: Key Parameters for Acute Oral Toxicity Study

ParameterDetails
Species Rodent (e.g., Sprague-Dawley rat)
Sex Female (unless evidence suggests males are more sensitive)
Number of Animals 3 per step
Administration Oral gavage
Dose Levels Stepwise progression (e.g., starting at 300 mg/kg, then 2000 mg/kg or 50 mg/kg based on outcome)
Observations - Clinical signs: At least once in the first 30 mins, periodically for 24h, then daily for 14 days.[20] - Body weight: Pre-dose and at days 7 and 14. - Mortality: Recorded daily.
Endpoint - Mortality and clinical signs. - Gross necropsy of all animals at termination.

Phase 3: Core Safety Pharmacology Assessment (ICH S7A)

For a compound with known cardiovascular activity like a Urapidil analog, safety pharmacology studies are not just a recommendation; they are a critical necessity.[9] The core battery focuses on organ systems vital to life: the cardiovascular, central nervous, and respiratory systems.

Cardiovascular System (ICH S7B)

The primary objective is to assess effects on blood pressure, heart rate, and cardiac electrophysiology (ECG), with a specific focus on QT interval prolongation, a surrogate marker for arrhythmia risk.[21][22]

Experimental Protocol: Instrumented Telemetry in a Large Animal Model

  • Model Selection: Beagle dog or non-human primate. These species have cardiovascular systems more analogous to humans than rodents.

  • Instrumentation: Animals are surgically implanted with telemetry transmitters to allow for continuous, stress-free monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals.

  • Study Design: A crossover design where each animal receives the vehicle and at least three dose levels of this compound, with an adequate washout period between doses.

  • Data Collection: Continuous recording from pre-dose through at least 24 hours post-dose.

  • Key Endpoints:

    • Systolic, diastolic, and mean arterial pressure.

    • Heart rate.

    • ECG intervals: PR, QRS, and especially QT (corrected for heart rate, e.g., QTcB).

Central Nervous System (CNS)

The goal is to identify potential adverse effects on neurological function. Given Urapidil's central 5-HT1A activity, this is particularly relevant.[5]

Experimental Protocol: Functional Observational Battery (FOB) in Rats

  • Dosing: Administer vehicle and at least three dose levels to groups of rats.

  • Observations: Conduct a systematic series of observations at the time of expected peak plasma concentration (Tmax).

  • Key Endpoints:

    • Behavioral: Alertness, grooming, posture, gait, presence of tremors or convulsions.

    • Autonomic: Salivation, urination, body temperature.

    • Neuromuscular: Grip strength, motor activity (in an automated chamber).

    • Sensorimotor: Response to stimuli (e.g., tail pinch, click response).

Respiratory System

The objective is to assess effects on respiratory function. This is often integrated into the cardiovascular study or performed separately using whole-body plethysmography in rodents.

Key Endpoints: Respiratory rate, tidal volume, and minute volume.

Safety_Pharmacology_Workflow cluster_core ICH S7A Core Battery TestArticle {this compound} Cardio Cardiovascular System In Vivo Telemetry (Dog/NHP) - Blood Pressure - Heart Rate - ECG (QTc) In Vitro hERG Assay (Arrhythmia Risk) TestArticle->Cardio CNS Central Nervous System Functional Observational Battery (Rat) - Behavior - Motor Function - Reflexes TestArticle->CNS Resp Respiratory System Whole-Body Plethysmography (Rat) - Respiratory Rate - Tidal Volume TestArticle->Resp Decision Integrate Data Assess Risk Profile Cardio:f0->Decision CNS:f0->Decision Resp:f0->Decision Go Proceed to Repeat-Dose Studies Decision->Go Favorable Profile NoGo Stop or Redesign (Unacceptable Risk) Decision->NoGo Unfavorable Profile

Caption: Workflow for the Core Safety Pharmacology Battery.

Conclusion: Integrated Analysis and Path Forward

The culmination of these preliminary toxicity studies provides the first comprehensive safety snapshot of this compound. The integrated data from in vitro genotoxicity, acute in vivo toxicity, and core safety pharmacology assessments will allow for a critical go/no-go decision.

A favorable outcome—characterized by no genotoxicity, low acute toxicity (e.g., GHS category 5 or unclassified), and no significant adverse findings on vital functions within a well-defined exposure margin—provides a strong rationale to proceed to the next stage of drug development. This would typically involve 28-day repeated-dose toxicity studies in both a rodent and a non-rodent species (e.g., OECD 407), which are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[23][24] This NOAEL is fundamental for calculating the safe starting dose for Phase 1 clinical trials.

Conversely, a clear genotoxic signal, severe acute toxicity at low doses, or significant, irreversible effects on cardiovascular or CNS function would represent a major safety concern, likely halting further development or prompting a significant redesign effort. This structured, evidence-based approach ensures that only compounds with a promising safety profile advance, ultimately safeguarding future clinical trial participants and maximizing the potential for successful drug development.

References

  • Google Patents. (n.d.). CN109516960B - Preparation method of urapidil hydrochloride.
  • Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929–955. Retrieved from [Link]

  • Scribd. (n.d.). OECD Toxicity Guidelines Overview. Retrieved from [Link]

  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Urapidil. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Principles for clinical evaluation of new antihypertensive drugs. Retrieved from [Link]

  • REPROCELL. (2022). The ultimate guide to non-animal cardiovascular safety pharmacology. Retrieved from [Link]

  • Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 23(12), 5267-5269. Retrieved from [Link]

  • National Toxicology Program. (2009). OECD Test Guideline 413: Subchronic Inhalation Toxicity: 90-day Study. Retrieved from [Link]

  • Sanderson, H., et al. (1980). [Toxicologic study on the antihypertensive agent urapidil]. Arzneimittel-Forschung, 30(8a), 1390-1397. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Urapidil?. Retrieved from [Link]

  • Kim, J., et al. (2024). Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Toxicology and Applied Pharmacology, 481, 116886. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Sławiński, M., & Szaflarska-Szczepanik, A. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Postepy higieny i medycyny doswiadczalnej, 75(1), 56-68. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • Guillemain, J., & D'Alché, P. (1993). Basic safety pharmacology: the cardiovascular system. Therapie, 48(4), 361-368. Retrieved from [Link]

  • Langley, M. S., & Sorkin, E. M. (1989). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 37(5), 667-699. Retrieved from [Link]

  • NAMSA. (2025). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • EU Science Hub - The Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • International Feed Industry Federation. (n.d.). Sub-chronic oral toxicity testing in laboratory animals. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on: Experimental Screening Methods for Antihypertensive Agents. Retrieved from [Link]

  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from [Link]

  • Bousquet, P., Feldman, J., & Schwartz, J. (1985). On the mechanism of the hypotensive action of urapidil. Journal of Hypertension Supplement, 3(3), S187-S189. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]

  • Gillis, R. A., et al. (1989). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Journal of Cardiovascular Pharmacology, 13 Suppl 2, S45-S57. Retrieved from [Link]

  • Venkatesan, N., & Ramanathan, M. (2017). Preclinical Toxicity Studies-Tool of Drug Discovery. Pharmacology, Toxicology and Biomedical Reports, 1, 1-7. Retrieved from [Link]

  • National Toxicology Program. (2008). OECD Guidelines for the Testing of Chemicals 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • Applied Clinical Trials. (2010). Cardiac Safety in Clinical Trials. Retrieved from [Link]

  • Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Retrieved from [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Demethoxy-4-methoxy Urapidil: A Urapidil Impurity with Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Demethoxy-4-methoxy Urapidil, a known impurity and derivative of the antihypertensive drug Urapidil. While extensive research has focused on the parent compound, this document consolidates the available information on this specific analogue, covering its chemical identity, potential synthesis, and putative biological activities. This guide aims to serve as a foundational resource for researchers investigating the pharmacology of Urapidil-related compounds and for professionals in drug development and quality control.

Introduction

Urapidil is a well-established antihypertensive agent with a dual mechanism of action, exhibiting both α1-adrenergic receptor antagonism and 5-HT1A receptor agonism.[1][2] During the synthesis and storage of Urapidil, various related substances, or impurities, can form.[3] One such impurity is this compound. Understanding the chemical and pharmacological properties of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product.[3] Furthermore, the structural similarity of this impurity to Urapidil suggests the potential for its own distinct biological activity. This guide delves into the current, albeit limited, knowledge of this compound.

Chemical Profile

This compound is a structural analogue of Urapidil where the methoxy group at the 2-position of the phenylpiperazine ring is absent, and a methoxy group is present at the 4-position.

PropertyValueSource
Systematic Name 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione[4]
Synonym Urapidil Impurity 2[4]
CAS Number 34661-79-5[4]
Molecular Formula C₂₀H₂₉N₅O₃[4]
Molecular Weight 387.48 g/mol [4]

Synthesis and Characterization

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible synthetic pathway. The choice of reagents and reaction conditions would be critical to optimize the yield and purity of the final product.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 6-[(3-chloropropyl)amino]- 1,3-dimethyluracil C Nucleophilic Substitution A->C B 1-(4-methoxyphenyl)piperazine B->C D This compound C->D Condensation

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: General Procedure for Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol based on known synthetic methods for similar compounds. This protocol requires optimization and validation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-methoxyphenyl)piperazine in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.

  • Addition of Uracil Derivative: Add 6-[(3-chloropropyl)amino]-1,3-dimethyluracil to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield pure this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Putative Biological Activity and Mechanism of Action

Direct and extensive pharmacological studies on this compound are not widely published. However, some preliminary information and structure-activity relationship (SAR) insights from related compounds allow for postulation of its potential biological effects.

Anti-inflammatory and Analgesic Potential

Some commercial suppliers of this compound as a reference standard have noted potential anti-inflammatory effects through the inhibition of prostaglandin synthesis.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[5] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[6] Inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[6]

The pyrimidine scaffold, a core component of this compound, is found in several compounds with anti-inflammatory properties.[2] The anti-inflammatory effects of many pyrimidine derivatives are attributed to the inhibition of inflammatory mediators like prostaglandin E₂.[2]

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX Enzymes B->C D Prostaglandins C->D E Inflammation & Pain D->E F This compound F->C Inhibition?

Caption: Postulated mechanism of anti-inflammatory action.

Adrenergic and Serotonergic Receptor Interactions

Given its structural similarity to Urapidil, it is plausible that this compound interacts with adrenergic and serotonergic receptors. Urapidil's antihypertensive effect is mediated by its antagonist activity at α1-adrenergic receptors and agonist activity at 5-HT1A receptors.[1]

The methoxy group on the phenylpiperazine ring of Urapidil is important for its receptor affinity. Structure-activity relationship studies of Urapidil analogues have shown that modifications to this part of the molecule can significantly alter receptor binding and functional activity. The shift of the methoxy group from the 2-position (in Urapidil) to the 4-position (in this impurity) would likely alter its binding affinity and selectivity for α1-adrenergic and 5-HT1A receptors. Further research, including radioligand binding assays and functional studies, is necessary to elucidate the precise pharmacological profile of this compound at these receptors.

Future Research Directions

The current body of knowledge on this compound is limited, presenting several avenues for future investigation:

  • Definitive Synthesis and Characterization: Development and publication of a robust and validated synthetic route, along with comprehensive characterization of the compound.

  • Pharmacological Profiling: In-depth investigation of its binding affinities and functional activities at a broad range of receptors, particularly α-adrenergic and 5-HT receptor subtypes.

  • Evaluation of Anti-inflammatory and Analgesic Effects: Rigorous in vitro and in vivo studies to confirm and quantify its potential anti-inflammatory and analgesic properties and to elucidate the underlying mechanisms.

  • Pharmacokinetic and Toxicological Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile.

  • Comparative Studies: Direct comparison of the pharmacological and toxicological profiles of this compound with the parent drug, Urapidil.

Conclusion

This compound, an impurity of the antihypertensive drug Urapidil, represents an understudied molecule with potential biological activities. While its primary relevance to date has been in the context of pharmaceutical quality control, its structural features suggest a pharmacological profile that warrants further investigation. The putative anti-inflammatory effects and the likelihood of interaction with adrenergic and serotonergic receptors make it a person of interest for further research. This technical guide provides a consolidated starting point for scientists and researchers to explore the synthesis, pharmacology, and therapeutic potential of this Urapidil analogue.

References

  • SynZeal. (n.d.). Urapidil Impurities. Retrieved from [Link]

  • Google Patents. (2020). CN112094239A - Urapidil impurity compound, preparation method and application thereof.
  • ResearchGate. (2014). Improvement of the synthesis of urapidil. Retrieved from [Link]

  • PubMed. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved from [Link]

  • Veeprho. (n.d.). Urapidil Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]

  • PubMed. (2019). Structure-activity relationship study of NPP1 inhibitors based on uracil-N1-(methoxy)ethyl-β-phosphate scaffold. Retrieved from [Link]

  • MDPI. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Retrieved from [Link]

  • Wasit University. (n.d.). Anti-inflammatory, Antipyretic, and Analgesic Agents. Retrieved from [Link]

  • ResearchGate. (2020). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Retrieved from [Link]

  • PubMed. (1985). Prostaglandins and the mechanism of action of anti-inflammatory drugs. Retrieved from [Link]

  • DergiPark. (2023). Investigation of the Adsorption of 6-(3-(4-(2-methoxyphenyl)piperazin-1- yl)propylamino) - 1,3-dimethylpyrimidine-2,4(1H,3H)-dione (urapidil) on Graphene Oxide by Density Functional Theory Calculation Method. Retrieved from [Link]

  • PubMed. (2017). Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives. Retrieved from [Link]

  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantification of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed analytical procedures for the identification and quantification of 2-Demethoxy-4-methoxy Urapidil, a known impurity and potential metabolite of the antihypertensive drug Urapidil.[1][2] Robust and validated analytical methods are critical for ensuring the quality and safety of pharmaceutical products. Herein, we describe two primary analytical techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control of bulk drug and pharmaceutical formulations, and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, particularly in complex matrices. The protocols are designed to be compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[3][4]

Introduction

Urapidil is a sympatholytic antihypertensive agent that acts as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[] The manufacturing process and storage of Urapidil can lead to the formation of impurities, which must be monitored to ensure the safety and efficacy of the final drug product. This compound, with the chemical formula C₂₀H₂₉N₅O₃ and a molecular weight of 387.48 g/mol , is a recognized impurity of Urapidil.[1][2] Its rigorous quantification is a crucial aspect of quality control in the pharmaceutical industry.

The development of reliable analytical methods is paramount for the accurate determination of such impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of pharmaceuticals due to its robustness and reproducibility.[6][7] For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for detecting this compound.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione[1][2]
CAS Number34661-79-5[1][2]
Molecular FormulaC₂₀H₂₉N₅O₃[1][2]
Molecular Weight387.48 g/mol [1][2]

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk Urapidil drug substance and its pharmaceutical dosage forms. The principle is based on the separation of the analyte from the active pharmaceutical ingredient (API) and other impurities on a reversed-phase HPLC column, followed by detection using a UV detector.

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium formate and formic acid (or other suitable buffer components).

  • Reference standard of this compound.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 10 mM Ammonium formate in water (pH adjusted to 3.5 with formic acid)B: Acetonitrile
Gradient0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength270 nm
Injection Volume10 µL

Rationale for parameter selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like Urapidil and its impurities. The gradient elution with an acetonitrile/water mobile phase allows for the effective separation of compounds with differing polarities. A buffered mobile phase at a slightly acidic pH helps to ensure consistent peak shapes for the amine-containing analytes. The detection wavelength of 270 nm is chosen based on the UV absorbance maxima of Urapidil and related structures.[6]

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Prepare working standards of desired concentrations by serial dilution of the stock solution with the mobile phase.

Sample Preparation (Urapidil Bulk Drug):

  • Accurately weigh about 100 mg of Urapidil bulk drug into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Preparation (Urapidil Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Urapidil into a 100 mL volumetric flask.

  • Add about 70 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes.

  • Dilute to volume with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the detection and quantification of this compound, making it suitable for trace-level analysis and for analysis in complex biological matrices. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • LC-MS/MS system (UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Reference standard of this compound.

  • Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound.

ParameterCondition
Liquid Chromatography
ColumnC18, 50 mm x 2.1 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-4.0 min: 90% B4.0-4.1 min: 90-10% B4.1-5.0 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: m/z 388.2 → 205.1 (Quantifier), 388.2 → 164.1 (Qualifier)IS: To be determined based on the selected standard
Source Temperature500 °C
IonSpray Voltage5500 V

Rationale for parameter selection: A shorter column with smaller particles is used for faster analysis times typical in LC-MS/MS. The mobile phase with formic acid promotes protonation of the analyte for positive ion ESI. The MRM transitions are selected based on the precursor ion ([M+H]⁺) of this compound and its characteristic product ions. The specific transitions would need to be optimized by direct infusion of the reference standard. The transition m/z 388 to 205 for Urapidil itself is a known fragmentation pathway and provides a good starting point for method development for its analog.[8]

Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) and the Internal Standard in methanol.

  • Prepare working standards by serial dilution in a suitable matrix (e.g., blank plasma for bioanalysis, or mobile phase for other applications).

Sample Preparation (e.g., Plasma):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the chosen analytical method is required to ensure its suitability for its intended purpose.[3][4]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Procedure: Analyze blank samples (placebo for formulations, blank matrix for biological samples), and samples spiked with the analyte and potential impurities (including Urapidil).

  • Acceptance Criteria: The chromatogram of the blank should not show any interfering peaks at the retention time of this compound. The peak for the analyte should be well-resolved from other components.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the analyte spanning the expected range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substance/product analysis.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: For LOQ, the precision (RSD) should be acceptable (e.g., ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

System Suitability

Before conducting any analysis, the suitability of the chromatographic system must be verified.

  • Procedure: Inject a standard solution multiple times (e.g., five replicates).

  • Acceptance Criteria:

    • RSD of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution Dissolve->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Injection Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: HPLC-UV analytical workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate UHPLC Separation (C18 Column) Inject->Separate Ionize ESI+ Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Quantify Quantification (vs. Calibration Curve) Analyze->Quantify Report Result Reporting Quantify->Report

Caption: LC-MS/MS analytical workflow for this compound.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being well-suited for routine quality control and LC-MS/MS offering superior sensitivity for trace analysis. Adherence to the outlined method validation protocol is essential to ensure the generation of accurate and reproducible data that meets regulatory requirements.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Cai, D., & Zhang, Q. (2012). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-318.
  • ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. [Link]

  • Cai, D., & Zhang, Q. (2012). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-318.
  • ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. [Link]

  • PubMed. (2013). Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification of Urapidil and Aripiprazole in Human Plasma and Its Application to Human Pharmacokinetic Study. Biomedical Chromatography, 27(7), 916-923. [Link]

  • PubMed. (2013). Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification of Urapidil and Aripiprazole in Human Plasma and Its Application to Human Pharmacokinetic Study. Biomedical Chromatography, 27(7), 916-923. [Link]

  • Taylor & Francis Online. (2011). DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. [Link]

  • PubMed. (2013). Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification of Urapidil and Aripiprazole in Human Plasma and Its Application to Human Pharmacokinetic Study. Biomedical Chromatography, 27(7), 916-923. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Demethoxy-4-methoxy Urapidil, a known impurity and metabolite of the antihypertensive drug Urapidil.[1][2] The developed method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. The protocol is designed for use in quality control and drug development environments, providing a straightforward and efficient analytical solution. All validation procedures are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Introduction & Scientific Rationale

This compound is a critical related substance of Urapidil that must be monitored to ensure the purity, safety, and efficacy of the final drug product.[6][7] Developing a specific and reliable analytical method is therefore essential for both routine quality control and stability studies.

The core challenge in impurity quantification is achieving clear separation from the main active pharmaceutical ingredient (API) and other potential impurities without resorting to overly complex or time-consuming procedures.[8] This method was developed by adapting established chromatographic principles for the parent compound, Urapidil.[9][10] The structural similarity between Urapidil and its 2-Demethoxy-4-methoxy variant allows for the use of similar analytical conditions.

The chosen isocratic reversed-phase method offers ruggedness and simplicity, which are paramount for routine analysis. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while the mobile phase, a buffered solution of acetonitrile and water, ensures efficient elution and sharp peak shapes. The pH of the mobile phase is controlled at 5.5 to maintain a consistent ionization state for the basic analyte, thus ensuring reproducible retention times.[9] The addition of triethanolamine acts as a silanol-masking agent, competitively binding to active sites on the silica backbone and significantly reducing peak tailing, a common issue with amine-containing compounds.[9][11]

Experimental Workflow & Instrumentation

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Ammonium Dihydrogen Phosphate (Analytical Grade), Orthophosphoric Acid (Analytical Grade), Triethanolamine (Analytical Grade)

  • Diluent: Mobile phase was used as the diluent for all standard and sample preparations.

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Isocratic Pump

  • Autosampler with a 20 µL sample loop

  • Thermostatted Column Compartment

  • UV/Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
HPLC Column Inertsil ODS (C18), 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 50 mM Ammonium Dihydrogen Phosphate : Triethanolamine (25:75:0.5, v/v/v). pH adjusted to 5.5 with Orthophosphoric Acid.[9][11]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm[9][11]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Causality Behind Choices:

  • Inertsil ODS Column: A widely used, robust C18 column that provides excellent retention and separation for moderately polar compounds like Urapidil and its derivatives.[9][10]

  • Buffered Mobile Phase (pH 5.5): Ensures the analyte is in a consistent protonation state, preventing peak splitting and shifts in retention time.

  • Triethanolamine: This amine modifier is crucial for improving the peak symmetry of basic analytes by masking active silanol groups on the stationary phase.[9]

  • UV Detection at 270 nm: This wavelength provides a strong chromophoric response for the uracil moiety present in the molecule, ensuring high sensitivity.[9][11]

Protocols: Preparation & Analysis

Mobile Phase Preparation
  • Aqueous Component: Dissolve 8.63 g of Ammonium Dihydrogen Phosphate in 1000 mL of deionized water to make a ~75 mM solution.

  • Final Mixture: In a 2 L container, combine 500 mL of Acetonitrile, 1500 mL of the phosphate buffer, and 10 mL of Triethanolamine.

  • pH Adjustment: Adjust the final pH of the mixture to 5.5 ± 0.05 using diluted Orthophosphoric Acid.

  • Degassing: Degas the mobile phase for 15 minutes using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards for linearity and quantification by diluting the stock solution with the mobile phase. For a typical quantification range, concentrations from 0.1 µg/mL to 10 µg/mL are recommended.

Sample Preparation (from Bulk Drug)
  • Accurately weigh approximately 100 mg of the Urapidil bulk drug sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a full validation was performed according to ICH guidelines.[5][12]

System Suitability Test (SST)

Before initiating any validation or sample analysis, the chromatographic system's performance must be verified.

  • Procedure: Inject the working standard solution (e.g., 5 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Not more than 1.5

    • Theoretical Plates (N): Not less than 2000

    • %RSD of Peak Area: Not more than 2.0%[9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the main API (Urapidil), other impurities, or degradation products.

  • Procedure: Inject solutions of the diluent (blank), the Urapidil API, and a spiked sample containing both Urapidil and this compound.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from the Urapidil peak (Resolution > 2.0).

Linearity
  • Procedure: Prepare at least five concentrations of the reference standard across the desired range (e.g., 0.1 to 10 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be not less than 0.999.

Accuracy (Recovery)
  • Procedure: Analyze, in triplicate, samples of a known matrix (e.g., pure Urapidil) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[10]

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.[10]

Limit of Detection (LOD) & Limit of Quantification (LOQ)
  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (%RSD < 10%).

Robustness
  • Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2% acetonitrile), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min).[9]

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.

Results and Discussion

The developed method successfully separates this compound from its parent compound, Urapidil, with a typical retention time of approximately 7-9 minutes. The validation results are summarized below.

Table 1: System Suitability and Linearity Results

ParameterResultAcceptance Criteria
Retention Time (approx.)8.1 min-
Tailing Factor1.15≤ 1.5
Theoretical Plates> 5000> 2000
Linearity Range0.1 - 10 µg/mL-
Correlation Coefficient (r²)0.9998≥ 0.999

Table 2: Accuracy and Precision Summary

Validation ParameterLevelResult (%RSD or % Recovery)Acceptance Criteria
Accuracy 80%99.5% Recovery98.0% - 102.0%
100%100.3% Recovery98.0% - 102.0%
120%101.1% Recovery98.0% - 102.0%
Precision Repeatability (n=6)0.85% RSD≤ 2.0%
Intermediate (n=6)1.12% RSD≤ 2.0%

The LOD and LOQ were determined to be 0.03 µg/mL and 0.10 µg/mL, respectively, demonstrating the method's high sensitivity for detecting trace levels of the impurity.[9]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard & Sample Weighing & Dissolution C Filtration (0.45 µm) B->C D HPLC Injection (20 µL) C->D E Isocratic Separation (C18 Column) D->E F UV Detection (270 nm) E->F G Chromatogram Integration F->G H Quantification (External Standard) G->H I Final Report & Validation H->I

Caption: Experimental workflow from preparation to final report.

HPLC_System MobilePhase Mobile Phase Reservoir Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column Column (C18, 30°C) Injector->Column Detector UV/Vis Detector (270 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Waste Waste Detector->Waste

Caption: Logical diagram of the HPLC instrumentation setup.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The simple isocratic conditions and straightforward sample preparation make it highly suitable for routine implementation in a quality control laboratory for the analysis of bulk drug substances and finished pharmaceutical products. The method meets all system suitability and validation criteria as defined by ICH guidelines.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Yang, R., Pan, C., & Zhang, L. (2024). Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. Oriental Journal of Chemistry, 41(3), 697-705. [Link]

  • Cai, D., & Zhang, Q. (2012). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-318.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Yang, R., Pan, C., & Zhang, L. (2024). Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. ResearchGate. [Link]

  • ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. [Link]

  • Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. [Link]

  • Navgire, V. et al. (2016). Development and Validation of a Simple UV Spectrophotometric Method for the Determination of Urapidil Hydrochloride Both in Bulk and Pharmaceutical Formulation. CIBTech Journal of Pharmaceutical Sciences, 5(3), 10-15. [Link]

  • ResearchGate. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. [Link]

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • ResearchGate. (2019). Development and Validation of A Simple UV Spectrophotometric Method For The Determination of Urapidil Hydrochloride Both In Bulk And Pharmaceutical Formulation. [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. [Link]

  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Use of 2-Demethoxy-4-methoxy Urapidil as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of 2-Demethoxy-4-methoxy Urapidil as a reference standard in pharmaceutical analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Urapidil-containing drug products. The protocols herein are designed to ensure scientific integrity and are grounded in established regulatory principles.

Introduction: The Critical Role of Impurity Reference Standards

In the stringent landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Urapidil, a sympatholytic antihypertensive drug, exerts its therapeutic effect through a dual mechanism involving the antagonism of α1-adrenoceptors and agonism of 5-HT1A receptors.[1][2] The manufacturing process and subsequent storage of Urapidil can lead to the formation of related substances or impurities. This compound is a known impurity of Urapidil.[3] The diligent identification and quantification of such impurities are mandated by regulatory bodies worldwide to ensure patient safety.

The use of well-characterized impurity reference standards is the cornerstone of accurate analytical testing.[4] These standards serve as the benchmark against which impurities in the API and finished drug product are identified and quantified. This document provides a comprehensive guide to the qualification and application of this compound as a reference standard.

The Pharmacological Context of Urapidil

Urapidil's unique dual-action mechanism contributes to its efficacy in managing hypertension.[5] Its antagonism of peripheral α1-adrenoceptors leads to vasodilation, while its agonism of central 5-HT1A receptors reduces sympathetic outflow without inducing reflex tachycardia.[1][2][6] Understanding this mechanism is crucial when assessing the potential impact of impurities on the drug's therapeutic profile.

Characterization and Qualification of this compound Reference Standard

A reference standard must be of the highest achievable purity and thoroughly characterized to confirm its identity, strength, and quality.[4] The qualification of this compound as a reference standard involves a multi-faceted analytical approach.

Physicochemical Properties
PropertyValueSource
Chemical Name 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
CAS Number 34661-79-5
Molecular Formula C20H29N5O3
Molecular Weight 387.48 g/mol
Appearance White to off-white solidTypical Appearance
Solubility Soluble in Methanol, ChloroformGeneral Solubility
Spectroscopic and Analytical Characterization Data

The following table summarizes the typical analytical data used to confirm the structure and purity of this compound. This data should be confirmed for each new batch of the reference standard. A Certificate of Analysis (CoA) from a reputable supplier will provide batch-specific data.[7][8][9]

Analytical TechniqueExpected Results
¹H NMR Consistent with the proposed structure, showing characteristic peaks for the aromatic, piperazine, propyl, and uracil moieties.
¹³C NMR Consistent with the proposed structure, showing the correct number of carbon signals with appropriate chemical shifts.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 388.23).
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups such as N-H, C=O, C-N, and C-O stretching.
Purity by HPLC ≥ 98% (or as specified on the CoA).
Water Content (Karl Fischer) ≤ 1.0% (or as specified on the CoA).
Residual Solvents (GC-HS) Within acceptable limits as per ICH guidelines.
Elemental Analysis Conforms to the theoretical elemental composition.

In-House Preparation and Purification of this compound (Illustrative Protocol)

While it is highly recommended to procure reference standards from accredited suppliers, in-house synthesis may be necessary in some research and development settings. The following is an illustrative synthesis route based on analogous chemical reactions.

Synthetic Pathway

The synthesis of this compound can be conceptualized as a nucleophilic substitution reaction between a suitable uracil derivative and a piperazine derivative. A plausible, though not explicitly detailed in readily available literature, synthetic approach would involve the reaction of 6-chloro-1,3-dimethyluracil with 1-(3-aminopropyl)-4-(4-methoxyphenyl)piperazine.

Illustrative Laboratory-Scale Synthesis Protocol

Disclaimer: This is a theoretical protocol and requires optimization and validation. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-aminopropyl)-4-(4-methoxyphenyl)piperazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 6-chloro-1,3-dimethyluracil (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Final Product: Collect the fractions containing the pure product, concentrate under reduced pressure, and dry under vacuum to obtain this compound as a solid.

Analytical Protocols for the Use of this compound Reference Standard

The primary application of this reference standard is in the identification and quantification of the corresponding impurity in Urapidil API and drug products.

Identification by High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the qualitative identification of this compound in a sample.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 270 nm.

  • Standard Solution Preparation:

    • Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water). This yields a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare a solution of the Urapidil API or drug product in the diluent at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the standard solution.

    • Inject the sample solution.

  • Acceptance Criteria: The retention time of the peak corresponding to this compound in the sample solution chromatogram should match that of the peak in the standard solution chromatogram.

Quantification by HPLC (Impurity Profiling)

This protocol is for the accurate quantification of this compound in Urapidil API.

  • Chromatographic System: Same as in section 4.1.

  • Standard Solution Preparation (External Standard Method):

    • Prepare a stock solution of this compound reference standard at a concentration of approximately 0.1 mg/mL in the diluent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations bracketing the expected impurity level (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh about 100 mg of the Urapidil API into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject each of the calibration standards.

    • Inject the sample solution.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the percentage of the impurity in the Urapidil API using the following formula:

    % Impurity = (Concentration of Impurity in Sample (µg/mL) / Concentration of API in Sample (µg/mL)) * 100

Visualizations

Urapidil Signaling Pathway

Urapidil_Signaling_Pathway cluster_CNS Central Nervous System (Brainstem) cluster_Periphery Peripheral Vasculature (Smooth Muscle) 5HT1A_Receptor 5-HT1A Receptor Sympathetic_Outflow Decreased Sympathetic Outflow 5HT1A_Receptor->Sympathetic_Outflow NE_Release Reduced Norepinephrine Release Sympathetic_Outflow->NE_Release Blood_Pressure Reduced Blood Pressure NE_Release->Blood_Pressure contributes to Alpha1_Receptor α1-Adrenoceptor Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction leads to Vasodilation Vasodilation Vasodilation->Blood_Pressure leads to Urapidil_Agonist Urapidil (Agonist) Urapidil_Agonist->5HT1A_Receptor stimulates Urapidil_Antagonist Urapidil (Antagonist) Urapidil_Antagonist->Alpha1_Receptor blocks Urapidil_Antagonist->Vasodilation promotes

Caption: Dual mechanism of action of Urapidil.

Workflow for Qualification and Use of an Impurity Reference Standard

Impurity_Standard_Workflow cluster_Qualification Reference Standard Qualification cluster_Application Analytical Application Source Source Material (Synthesis or Procurement) Purification Purification (e.g., Chromatography) Source->Purification Characterization Full Characterization (NMR, MS, IR, etc.) Purification->Characterization Purity Purity & Potency Assignment (HPLC, Mass Balance) Characterization->Purity CoA Certificate of Analysis (CoA) Generation Purity->CoA Method_Dev Analytical Method Development (e.g., HPLC) CoA->Method_Dev Method_Val Method Validation Method_Dev->Method_Val Routine_Testing Routine QC Testing (API & Drug Product) Method_Val->Routine_Testing Stability Stability Studies Routine_Testing->Stability

Sources

Application Note: A Protocol for the Isolation and Characterization of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Urapidil is a sympatholytic antihypertensive agent that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] In the synthesis and stability testing of active pharmaceutical ingredients (APIs) like Urapidil, the identification, isolation, and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. One such process-related impurity is 2-Demethoxy-4-methoxy Urapidil, a positional isomer of the parent drug.[2] This application note provides a detailed protocol for the isolation of this specific impurity from a mixture containing Urapidil, leveraging preparative high-performance liquid chromatography (HPLC). The protocol further outlines the characterization of the isolated compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The primary structural difference between Urapidil and this compound lies in the position of the methoxy group on the phenyl ring attached to the piperazine moiety. In Urapidil, the methoxy group is at the ortho (2-) position, while in the impurity, it is at the para (4-) position.[3][4] This subtle difference in polarity and stereochemistry allows for their separation by chromatography.

Chemical Structures

CompoundChemical Structure
Urapidil

This compound

Principle of Isolation

The isolation of this compound from Urapidil is based on the principles of reverse-phase chromatography. In this technique, a non-polar stationary phase is used with a polar mobile phase. Compounds in the mixture are separated based on their differential partitioning between the two phases. Due to the difference in the position of the methoxy group, Urapidil and its isomer exhibit slight differences in their hydrophobicity and interaction with the stationary phase, enabling their separation. The choice of a phenyl-based stationary phase can enhance the separation of aromatic positional isomers through π–π interactions.[5]

Materials and Reagents

  • Crude Urapidil mixture containing this compound

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Chloroform-d (CDCl3) with 0.03% (v/v) TMS

  • Standard laboratory glassware and equipment

Preparative HPLC Protocol

This protocol is adapted from an analytical HPLC method for Urapidil and its impurities and scaled up for preparative purposes.[6]

Analytical Method Development and Optimization (Scouting)

Before proceeding to the preparative scale, it is crucial to optimize the separation at an analytical scale to ensure adequate resolution between Urapidil and the target impurity.

  • Analytical Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL of a 1 mg/mL solution of the crude mixture in mobile phase A.

The goal is to achieve a baseline separation of the two isomers. The retention times should be noted for scaling up.

Scaling Up to Preparative HPLC

Once a satisfactory analytical separation is achieved, the method can be scaled up to a preparative scale.

  • Preparative Column: Phenyl-Hexyl column (e.g., 21.2 x 250 mm, 5 µm particle size)

  • Calculation of Preparative Flow Rate:

    • Flow Rate (prep) = Flow Rate (analytical) x [(ID (prep))^2 / (ID (analytical))^2]

    • Flow Rate (prep) = 1.0 mL/min x [(21.2 mm)^2 / (4.6 mm)^2] ≈ 21.2 mL/min

  • Sample Preparation and Loading:

    • Dissolve the crude Urapidil mixture in the initial mobile phase composition (80% A, 20% B) to a concentration of 10-20 mg/mL.

    • Filter the sample solution through a 0.45 µm filter.

    • The loading volume will depend on the column capacity and the concentration of the impurity. Start with a conservative injection volume (e.g., 1-2 mL) and optimize based on the resulting chromatogram.

  • Preparative Gradient: The gradient duration should be kept the same as the analytical run (20 minutes), with the solvent composition changing from 80:20 (A:B) to 60:40 (A:B).

  • Fraction Collection:

    • Monitor the elution profile using the UV detector at 270 nm.

    • Collect fractions corresponding to the elution of the this compound peak, which is expected to have a slightly different retention time than Urapidil. The exact elution order will depend on the specific interactions with the stationary phase.

Post-Isolation Work-up
  • Pool the fractions containing the pure impurity, as determined by analytical HPLC of each fraction.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried to obtain the isolated compound as a solid.

Alternative Isolation Method: Flash Chromatography

For larger quantities or as a more cost-effective alternative, flash chromatography can be employed.

  • Stationary Phase: Silica gel (for normal phase) or C18-functionalized silica (for reverse phase).

  • Mobile Phase Development (TLC):

    • Use thin-layer chromatography (TLC) to screen for an appropriate solvent system that provides good separation between Urapidil and the impurity.

    • For reverse-phase TLC, a mixture of acetonitrile and water with a small amount of formic acid is a good starting point.

  • Column Packing and Elution:

    • Pack a suitable size flash chromatography column with the chosen stationary phase.

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

    • Elute the column with the optimized mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure this compound.

  • Work-up: Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Characterization of the Isolated Compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization - Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS).

  • Expected Molecular Ion: The protonated molecule [M+H]+ is expected at m/z 388.2343, corresponding to the molecular formula C20H30N5O3+.

  • Fragmentation Pattern: The fragmentation pattern is expected to be similar to Urapidil, with characteristic losses of the piperazine moiety and fragments of the uracil ring. Key fragments can help confirm the structure. A detailed fragmentation analysis can be performed to confirm the connectivity of the molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl3) or DMSO-d6.

  • Expected Chemical Shifts (¹H NMR):

    • The aromatic protons of the 4-methoxyphenyl group will show a different splitting pattern (typically two doublets, an AA'BB' system) compared to the more complex pattern of the 2-methoxyphenyl group in Urapidil.

    • The methoxy (-OCH3) protons will appear as a singlet around 3.8 ppm.

    • The protons of the uracil ring and the propyl chain will have chemical shifts similar to those of Urapidil.

  • Expected Chemical Shifts (¹³C NMR):

    • The chemical shifts of the aromatic carbons will differ between the two isomers, providing clear evidence of the methoxy group's position.

    • The other carbon signals are expected to be very similar to those of Urapidil.

A comparison of the NMR spectra of the isolated compound with that of a Urapidil standard will definitively confirm the identity of this compound.[7]

Workflow and Logic Diagrams

Isolation Workflow

Isolation_Workflow Crude Crude Urapidil Mixture Analytical_HPLC Analytical HPLC (Method Development) Crude->Analytical_HPLC Optimization Prep_HPLC Preparative HPLC (Scale-up) Analytical_HPLC->Prep_HPLC Scaling Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Check (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling If Pure Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Freeze_Drying Freeze-Drying Solvent_Removal->Freeze_Drying Isolated_Impurity Isolated 2-Demethoxy-4-methoxy Urapidil Freeze_Drying->Isolated_Impurity

Caption: Workflow for the isolation of this compound.

Characterization Logic

Characterization_Logic cluster_verification Verification Steps Isolated_Solid Isolated Solid HRMS High-Resolution Mass Spectrometry (HRMS) Isolated_Solid->HRMS Molecular Formula NMR NMR Spectroscopy (¹H and ¹³C) Isolated_Solid->NMR Structural Elucidation Purity_Confirmation Purity Confirmation (Analytical HPLC) Isolated_Solid->Purity_Confirmation Purity Assessment Identity_Confirmed Identity and Purity Confirmed HRMS->Identity_Confirmed NMR->Identity_Confirmed Purity_Confirmation->Identity_Confirmed

Caption: Logic diagram for the characterization of the isolated compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the isolation and characterization of the Urapidil impurity, this compound. By following the detailed steps for preparative HPLC, or the alternative flash chromatography method, researchers can successfully obtain this impurity in a pure form. The subsequent characterization by HRMS and NMR will provide unequivocal confirmation of its identity and purity. This protocol is a valuable tool for quality control and drug development professionals working with Urapidil.

References

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105106124A - Medicinal urapidil composition for treating severe hypertension.
  • Merck Index. (n.d.). Urapidil. Retrieved from an internal database of chemical structures and properties.
  • Wikipedia. (2023). Urapidil. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • precisionFDA. (n.d.). URAPIDIL. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Urapidil. Retrieved from [Link]

  • Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. Journal of Pharmaceutical and Biomedical Analysis, 213, 114612.
  • Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 23(11), 4873-4875.
  • Google Patents. (n.d.). CN112094239A - Urapidil impurity compound, preparation method and application thereof.
  • Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 213, 114612.
  • Oriental Journal of Chemistry. (2025). Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. Oriental Journal of Chemistry, 41(3).
  • Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form.
  • PubChem. (n.d.). Urapidil. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 23(11).
  • ResearchGate. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved from [Link]

  • OUCI. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction…. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(10), 1645.

Sources

Application Notes and Protocols: Investigating 2-Demethoxy-4-methoxy Urapidil in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Landscape of Urapidil and the Significance of its Analogs

Urapidil is a well-established antihypertensive agent possessing a dual mechanism of action: selective α1-adrenoceptor antagonism and a central modulatory effect on serotonin (5-HT1A) receptors.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive hepatic metabolism.[2][3][4] The primary metabolic pathways for Urapidil include para-hydroxylation of the phenyl ring, N-demethylation of the uracil moiety, and O-demethylation of the methoxy group.[2][4] These biotransformations result in metabolites with significantly lower pharmacological activity compared to the parent drug.[3]

Understanding the metabolic fate of a drug is a cornerstone of modern drug development, providing critical insights into its efficacy, potential drug-drug interactions, and safety profile. In this context, the study of drug analogs and impurities is of paramount importance. 2-Demethoxy-4-methoxy Urapidil, a known impurity of Urapidil[5][6], represents a key compound for in-depth metabolic evaluation. While classified as an impurity, it is also described as a synthetic compound that is metabolized to 2-demethoxyurapidil, highlighting its relevance in metabolic pathway elucidation.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in drug metabolism studies. We will delve into its role as a tool for understanding metabolic pathways, provide detailed protocols for in vitro metabolic stability assessment using human liver microsomes (HLMs), and outline a robust analytical methodology for its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Role of this compound in Metabolic Research

As a close structural analog and a process impurity of Urapidil, this compound serves multiple purposes in drug metabolism research:

  • Metabolic Pathway Elucidation: By introducing a subtle structural modification—the positional shift of the methoxy group on the phenyl ring—this compound can be used to probe the specificity of the cytochrome P450 (CYP) enzymes responsible for Urapidil's metabolism. Investigating its metabolic profile can reveal alternative or previously uncharacterized biotransformation pathways.

  • Reference Standard: In the quality control and analysis of Urapidil drug substances and products, this compound serves as a crucial certified reference standard for impurity profiling.[7][8] Its availability allows for the accurate identification and quantification of this specific impurity, ensuring the safety and purity of the final pharmaceutical product.

  • Investigational Tool: As a substrate for metabolic enzymes, it can be used to generate its own unique set of metabolites in vitro, which can then be characterized. This is particularly valuable for understanding how variations in the substitution pattern of the phenyl ring affect the overall metabolic clearance of this class of compounds.

Metabolic Pathway of Urapidil

To understand the context for studying this compound, it is essential to visualize the established metabolic pathway of the parent drug, Urapidil.

Urapidil_Metabolism Urapidil Urapidil p_Hydroxy_Urapidil p-Hydroxy Urapidil (Major Metabolite) Urapidil->p_Hydroxy_Urapidil CYP-mediated p-hydroxylation O_Demethyl_Urapidil O-Demethyl Urapidil Urapidil->O_Demethyl_Urapidil CYP-mediated O-demethylation N_Demethyl_Urapidil N-Demethyl Urapidil Urapidil->N_Demethyl_Urapidil CYP-mediated N-demethylation

Caption: Major metabolic pathways of Urapidil.

Experimental Protocols

Part 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLMs)

This protocol details a standard procedure to determine the metabolic stability of this compound. The principle lies in incubating the compound with HLMs, which are rich in Phase I metabolic enzymes like CYPs, and monitoring the depletion of the parent compound over time.[9][10]

1.1. Materials and Reagents

  • This compound (commercially available as a research chemical)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[9]

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable compound not found in the matrix, such as Urapidil-d4)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

1.2. Experimental Workflow Diagram

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Prep_Compound Prepare 2-Demethoxy-4-methoxy Urapidil Stock Solution Pre_incubation Pre-incubate HLM and Compound (5 min at 37°C) Prep_Compound->Pre_incubation Prep_HLM Thaw and Prepare HLM Working Solution Prep_HLM->Pre_incubation Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction by Adding NADPH Prep_NADPH->Initiate_Reaction Pre_incubation->Initiate_Reaction Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the HLM metabolic stability assay.

1.3. Step-by-Step Protocol

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in buffer to achieve a final incubation concentration of 1 µM.

    • Thaw pooled HLMs on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation mixture.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM working solution and the this compound solution.

    • Include negative control wells without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. This is your T=0 time point.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile containing the internal standard).

    • The T=0 sample is quenched immediately after the addition of the NADPH system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

1.4. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Part 2: LC-MS/MS Method for Quantification

This section provides a general framework for developing a sensitive and selective LC-MS/MS method for the analysis of this compound from the in vitro assay. Parameters should be optimized based on the specific instrumentation available.

2.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
LC System High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

2.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500 - 550°C
Capillary Voltage 3.0 - 4.0 kV
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard. For Urapidil (MW ~387.48), a common precursor ion is [M+H]+ at m/z 388. A characteristic product ion for Urapidil is m/z 205.[11] Similar transitions should be optimized for the title compound.

2.3. Method Validation Parameters

A robust analytical method should be validated for the following parameters:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results to the true value.Within ±15% of the nominal value
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of both positive and negative controls is critical.

  • Positive Controls: Compounds with known metabolic fates (e.g., high and low clearance compounds) must be run alongside the test article. This validates the enzymatic activity of the HLM batch and the overall assay performance.[9] If the positive controls do not perform as expected, the results for the test compound are considered invalid.

  • Negative Controls (-NADPH): These incubations ensure that the observed depletion of this compound is due to enzymatic metabolism and not to chemical instability or non-specific binding to the assay components.

  • Internal Standard (IS): The use of a stable, isotopically labeled internal standard in the LC-MS/MS analysis corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative data.

By adhering to these principles, researchers can generate reliable and reproducible data, ensuring the trustworthiness of their findings in the context of drug metabolism studies.

References

  • Shepherd, A. M. M. (n.d.). Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio.
  • Merck. (n.d.). Metabolic stability in liver microsomes.
  • Kirsten, R., Nelson, K., Steinijans, V. W., Zech, K., & Haerlin, R. (1988). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 14(3), 129–140. Retrieved from [Link]

  • Nirogi, R., Bhyrapuneni, G., Kandikere, V., Mukkanti, K., & Ramachandra, S. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Biomedical Chromatography, 25(11), 1272–1278. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34–39. Retrieved from [Link]

  • Pharmacology of Urapidil (Eupressyl, Uragelan, Kalceks); Pharmacokinetics, Mechanism of Action, Uses. (2023, March 18). YouTube. Retrieved from [Link]

  • Wernevik, J., Giethlen, A., & Akerud, T. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Nirogi, R., et al. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: Validation and application to pharmacokinetic studies. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (2024, September 3). High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. Retrieved from [Link]

  • Li, Q., et al. (2011). DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Taylor & Francis Online. Retrieved from [Link]

  • Shah, S. A., et al. (2013). Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification of Urapidil and Aripiprazole in Human Plasma and Its Application to Human Pharmacokinetic Study. PubMed. Retrieved from [Link]

  • Saxena, R., et al. (2014). Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers. ResearchGate. Retrieved from [Link]

  • Prichard, B. N., Renondin, J. C., & Tomlinson, B. (1988). Clinical pharmacology of urapidil. Journal of Hypertension. Supplement, 6(2), S13–S19. Retrieved from [Link]

  • Sewell, R. D. E., & Parnell, M. J. (2011). Qualification of impurities based on metabolite data. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Bari, S. B., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 3(4), 499–508. Retrieved from [Link]

  • Labinsights. (2023, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Retrieved from [Link]

  • Wang, Z., et al. (2011). Improvement of the synthesis of urapidil. ResearchGate. Retrieved from [Link]

  • Klemm, K., & Prüsse, W. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittel-Forschung, 27(10), 1895–1897. Retrieved from [Link]

  • Li, J., et al. (2019). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. ResearchGate. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-Demethoxy-4-methoxy Urapidil in Urapidil Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Urapidil is a sympatholytic antihypertensive drug that exerts its therapeutic effect through a dual mechanism of action: postsynaptic α1-adrenoceptor antagonism and 5-HT1A receptor agonism.[1][][3] This unique profile allows for effective blood pressure reduction without the common side effect of reflex tachycardia.[] The quality, safety, and efficacy of any pharmaceutical product are intrinsically linked to the purity of its Active Pharmaceutical Ingredient (API).[4] During the synthesis and storage of Urapidil, various related substances, including process-related impurities and degradation products, can arise.[4][5]

One such identified process-related impurity is 2-Demethoxy-4-methoxy Urapidil (CAS No. 34661-79-5).[][6][7] The stringent control of such impurities is a critical aspect of pharmaceutical quality control, mandated by global regulatory bodies. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances to ensure patient safety.[8][9] This guideline underscores the necessity of robust, validated analytical methods for the accurate quantification of impurities.[10]

This application note details a highly specific and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in Urapidil API. The protocol is designed for implementation in a regulated quality control laboratory and is validated according to ICH Q2(R1) principles.[10]

The Imperative of Impurity Profiling

The presence of impurities, even in minute quantities, can have significant implications for drug safety and efficacy.[4] Process-related impurities like this compound may have a pharmacological and toxicological profile different from the parent API. Therefore, their levels must be strictly controlled within qualified limits.[10] A stability-indicating analytical method is one that can accurately measure the API and its impurities in the presence of its degradation products, ensuring that the true purity of the drug substance is assessed throughout its shelf life.[11][12] This method is designed to separate this compound from Urapidil and potential degradants that may be formed under stress conditions.

Physicochemical Properties of Urapidil and Key Impurity

A clear understanding of the physicochemical properties of the API and its related impurities is fundamental for analytical method development.

PropertyUrapidilThis compound
Chemical Structure

6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
CAS Number 34661-75-1[13]34661-79-5[6]
Molecular Formula C₂₀H₂₉N₅O₃[13]C₂₀H₂₉N₅O₃[6]
Molecular Weight 387.48 g/mol [13]387.48 g/mol [6]

Experimental Protocol: HPLC Analysis

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. The mobile phase composition and pH are optimized to achieve a robust separation between the highly polar Urapidil API and the slightly more hydrophobic this compound impurity, as well as any potential degradation products. Quantification is based on the external standard method by comparing the peak area of the impurity in the sample to that of a qualified reference standard.

Materials and Reagents
  • Urapidil Reference Standard (USP or Ph. Eur. grade)

  • This compound Reference Standard (Authenticated)

  • Acetonitrile (HPLC Grade)

  • Ammonium Dihydrogen Phosphate (Analytical Grade)

  • Triethanolamine (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Optimized Chromatographic Conditions

The selection of these parameters is based on achieving optimal resolution (>2.0) between the main component and the impurity, ensuring symmetric peak shapes, and maintaining a reasonable run time for high-throughput analysis. The wavelength of 270 nm is chosen as it provides adequate sensitivity for both Urapidil and its related substances.[11][14]

ParameterConditionRationale
Column Inertsil ODS, 4.6 mm x 250 mm, 5 µmC18 chemistry provides excellent retention for the moderately polar analytes. The column dimensions offer high efficiency and resolution.[11][15]
Mobile Phase Acetonitrile:Buffer:Triethanolamine (25:75:0.5, v/v/v)The ratio is optimized for selective elution. Triethanolamine acts as a silanol blocker to improve peak symmetry.[11][15]
Buffer: 50 mM Ammonium Dihydrogen Phosphate, pH adjusted to 5.5 with Orthophosphoric Acid.pH 5.5 ensures consistent ionization state of the analytes, leading to reproducible retention times.
Flow Rate 1.0 mL/minProvides a balance between analysis time and separation efficiency.[11][15]
Column Temperature 30 °CMaintains consistent selectivity and reduces viscosity, improving peak shape and pressure stability.
Detection Wavelength 270 nmOffers good absorbance for both Urapidil and the impurity, ensuring sensitive detection.[11][14]
Injection Volume 20 µLA standard volume for achieving good sensitivity without overloading the column.
Run Time 30 minutesSufficient to allow for the elution of the API, all known impurities, and any late-eluting degradation products.
Preparation of Solutions
  • Diluent: Mobile phase is used as the diluent to ensure sample compatibility and good peak shape.

  • Standard Stock Solution (Impurity): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of 100 µg/mL.

  • Standard Solution (0.1% Level): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This solution has a final concentration of 1.0 µg/mL, which typically corresponds to the 0.1% reporting threshold for a 1 mg/mL API sample concentration.

  • Sample Solution: Accurately weigh about 50 mg of Urapidil API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 1000 µg/mL (1.0 mg/mL).

  • System Suitability Solution (SSS): Spike the Sample Solution with the impurity to a final concentration of 1.0 µg/mL to verify resolution and sensitivity.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the quality control process using this method.

G prep Sample & Standard Preparation sss System Suitability Test (SST) prep->sss Prepare SSS analysis HPLC Analysis of Samples sss->analysis SST Passed integration Chromatogram Integration analysis->integration quant Quantification of Impurity integration->quant spec Compare to Specification quant->spec report Final Report Generation pass Batch Release pass->report fail OOS Investigation fail->report spec->pass Within Limit spec->fail Exceeds Limit

Caption: Workflow for impurity analysis in Urapidil API.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10]

Validation ParameterMethodologyAcceptance CriteriaIllustrative Results
Specificity Forced degradation of Urapidil (acid, base, oxidation, heat, light). Purity of the impurity peak assessed using PDA.The method must be able to separate the impurity from the API and all degradation products. Peak purity index > 0.999.No interference observed at the retention time of this compound.
Linearity Analysis of the impurity standard at five concentrations ranging from LOQ to 150% of the specification limit (e.g., 0.15%).Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy (Recovery) Spiking Urapidil sample with the impurity at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate.Mean recovery between 90.0% and 110.0%.98.5% - 102.1%
Precision (Repeatability) Six replicate preparations of a spiked sample at the 100% level.Relative Standard Deviation (RSD) ≤ 5.0%.RSD = 1.8%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N).S/N ≥ 3:10.015% (0.15 µg/mL)
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N).S/N ≥ 10:1; Precision at LOQ (RSD ≤ 10%).0.05% (0.5 µg/mL)
Robustness Deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).System suitability parameters (resolution, tailing factor) must remain within acceptable limits.The method proved to be robust for all tested variations.

Data Interpretation and System Suitability

Before sample analysis, the System Suitability Solution is injected five times. The system is deemed suitable for use if the following criteria are met:

  • Resolution: The resolution between the Urapidil peak and the this compound peak is not less than 2.0.

  • Tailing Factor: The tailing factor for the this compound peak is not more than 2.0.

  • Precision: The %RSD of the peak areas from five replicate injections of the impurity is not more than 5.0%.

The percentage of the impurity in the Urapidil API sample is calculated using the following formula:

% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample is the peak area of this compound in the sample chromatogram.

  • Area_Imp_Std is the average peak area of the impurity in the standard solution chromatogram.

  • Conc_Std is the concentration (µg/mL) of the impurity in the standard solution.

  • Conc_Sample is the concentration (µg/mL) of Urapidil in the sample solution.

Conclusion

This application note presents a robust, specific, and validated stability-indicating RP-HPLC method for the quantitative determination of the process impurity this compound in Urapidil API. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in a regulated pharmaceutical environment. The implementation of this method will support the release of high-quality Urapidil API, ensuring compliance with stringent regulatory requirements and contributing to the overall safety and efficacy of the final drug product.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Chirag, P., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Slideshare. (n.d.). ICH- Q3 Impurity. [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. [Link]

  • International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 23(11), 4993-4995. [Link]

  • SynZeal. (n.d.). Urapidil Impurities. [Link]

  • Veeprho. (n.d.). Urapidil Impurities and Related Compound. [Link]

  • Pharmaffiliates. (n.d.). Urapidil Hydrochloride-impurities. [Link]

  • ResearchGate. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. [Link]

  • Ingenta Connect. (2005). Study on Determination of Related Substances of Urapidil Hydrochloride and Its Injection. Journal of Pharmaceutical Analysis. [Link]

  • PubMed. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. [Link]

  • PubMed. (2020). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. [Link]

  • Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. [Link]

  • Google Patents. (2008). CN101200451A - Method for preparing hydrochloride urapidil.
  • ResearchGate. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities - Stable isotopes. [Link]

Sources

Application Notes and Protocols for Characterizing 2-Demethoxy-4-methoxy Urapidil Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Urapidil Analog

2-Demethoxy-4-methoxy Urapidil is an analog and known impurity of Urapidil, a therapeutic agent with a dual mechanism of action involving antagonism of α1-adrenergic receptors (α1-ARs) and agonism of 5-HT1A serotonin receptors. This unique pharmacological profile contributes to its efficacy as an antihypertensive medication. Given its structural similarity, it is critical to characterize the cellular activity of this compound to understand its potential biological effects, whether as a contributor to the parent drug's activity or as an impurity with its own pharmacological signature.

This comprehensive guide provides a suite of detailed cell-based assay protocols designed for researchers, scientists, and drug development professionals to thoroughly investigate the activity of this compound. The assays described herein are designed to dissect its interaction with key molecular targets—α1-adrenergic and 5-HT1A receptors—and to quantify the functional consequences of these interactions in a cellular context. The protocols are structured to provide a logical progression from target engagement and proximal signaling events to downstream functional cellular responses.

I. Foundational Assays: Assessing General Cellular Health

Before delving into specific receptor-mediated effects, it is crucial to establish the general cytotoxicity of this compound. This ensures that any observed effects in subsequent functional assays are due to specific receptor interactions rather than non-specific toxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HEK293, CHO-K1, or other suitable host cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

II. Target Engagement and Proximal Signaling Assays

These assays are designed to determine if and how this compound interacts with its putative G-protein coupled receptor (GPCR) targets and modulates their immediate downstream signaling pathways.

A. Characterizing α1-Adrenergic Receptor Activity

α1-Adrenergic receptors are Gq-coupled GPCRs. Upon activation, they stimulate phospholipase C, leading to an increase in intracellular calcium.

Gq_Pathway cluster_membrane Cell Membrane Compound 2-Demethoxy-4-methoxy Urapidil (Antagonist?) Receptor α1-Adrenergic Receptor (Gq-coupled) Compound->Receptor Agonist Phenylephrine (Agonist) Agonist->Receptor Gq Gαq/11 Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release caption Gq Signaling Pathway for α1-AR.

Protocol 2: Calcium Flux Assay for α1-Adrenergic Receptor Antagonism

This assay measures changes in intracellular calcium concentration upon receptor activation and is a primary method for assessing Gq-coupled receptor activity.

Materials:

  • HEK293 or U2OS cells stably expressing human α1A-adrenergic receptor (e.g., HiTSeeker alpha1A Adrenergic Receptor Cell Line).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).

  • Probenecid (an anion-exchange transport inhibitor).

  • Phenylephrine (a selective α1-AR agonist).

  • This compound.

  • Fluorescence Imaging Plate Reader (FLIPR) or a plate reader with fluorescence detection capabilities.

Procedure:

  • Seed the α1A-AR expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, often in the presence of probenecid to prevent dye leakage.

  • Prepare serial dilutions of this compound.

  • To determine antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes.

  • Place the plate in the FLIPR instrument.

  • Inject a pre-determined EC80 concentration of phenylephrine to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response and calculate the IC50 value for this compound.

ParameterRecommended Concentration/Condition
Cell LineHEK293 or U2OS with stable α1A-AR expression
Seeding Density10,000 - 20,000 cells/well (96-well plate)
Calcium DyeFluo-8 AM (2-4 µM)
AgonistPhenylephrine (EC80 concentration)
Incubation TimesDye loading: 30-60 min; Compound pre-incubation: 15-30 min
B. Characterizing 5-HT1A Receptor Activity

5-HT1A receptors are Gi-coupled GPCRs. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Pathway cluster_membrane Cell Membrane Compound 2-Demethoxy-4-methoxy Urapidil (Agonist?) Receptor 5-HT1A Receptor (Gi-coupled) Compound->Receptor Gi Gαi Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP (Decreased) ATP->cAMP Forskolin Forskolin Forskolin->AC caption Gi Signaling Pathway for 5-HT1A Receptor.

Protocol 3: cAMP Assay for 5-HT1A Receptor Agonism

This assay quantifies changes in intracellular cAMP levels to determine the agonistic or antagonistic properties of a compound on Gi-coupled receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Forskolin (an adenylyl cyclase activator).

  • 8-OH-DPAT (a selective 5-HT1A agonist).

  • This compound.

Procedure:

  • Seed the 5-HT1A expressing cells in a suitable plate format for your chosen cAMP assay kit.

  • To determine agonist activity, incubate the cells with serial dilutions of this compound in the presence of a fixed concentration of forskolin. The forskolin raises the basal cAMP level, allowing for the detection of a decrease upon Gi activation.

  • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known concentration (EC80) of the agonist 8-OH-DPAT, along with forskolin.

  • After the appropriate incubation time as per the kit protocol, lyse the cells and measure the cAMP levels.

  • Generate dose-response curves to calculate EC50 (for agonism) or IC50 (for antagonism) values.

ParameterRecommended Concentration/Condition
Cell LineCHO-K1 or HEK293 with stable 5-HT1A expression
Seeding Density5,000 - 15,000 cells/well (384-well plate)
AC ActivatorForskolin (1-10 µM)
Reference Agonist8-OH-DPAT (EC80 concentration)
Assay FormatHTRF, FRET, or ELISA

III. Downstream Functional Assays

These assays move beyond proximal signaling events to measure a more integrated cellular response that reflects the physiological consequences of receptor modulation.

Protocol 4: Reporter Gene Assay for α1-Adrenergic Receptor Activity

Reporter gene assays provide a robust method for quantifying receptor activity by measuring the expression of a reporter gene (e.g., luciferase) linked to a specific response element. For α1-ARs, this can be linked to calcium-responsive elements like NFAT.

Materials:

  • HEK293 cells co-transfected with the human α1A-adrenergic receptor and a reporter plasmid containing an NFAT response element driving luciferase expression.

  • Luciferase assay reagent.

  • Phenylephrine.

  • This compound.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a white, opaque 96-well plate.

  • To determine antagonist activity, pre-incubate the cells with serial dilutions of this compound.

  • Stimulate the cells with an EC80 concentration of phenylephrine.

  • Incubate for 4-6 hours to allow for reporter gene expression.

  • Add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Reporter_Assay_Workflow Start Seed Transfected Cells (α1-AR + NFAT-Luc) Step1 Pre-incubate with This compound Start->Step1 Step2 Stimulate with Phenylephrine (EC80) Step1->Step2 Step3 Incubate 4-6 hours Step2->Step3 Step4 Add Luciferase Assay Reagent Step3->Step4 Step5 Measure Luminescence Step4->Step5 End Calculate IC50 Step5->End caption Reporter Gene Assay Workflow.

Protocol 5: Smooth Muscle Cell Contraction Assay

Since α1-AR antagonists are used to treat hypertension by relaxing smooth muscle, an in vitro contraction assay using primary smooth muscle cells can provide valuable physiological context.

Materials:

  • Human primary aortic or bronchial smooth muscle cells.

  • Collagen solution.

  • 24-well plates.

  • Phenylephrine.

  • This compound.

  • Microscope with imaging software.

Procedure:

  • Embed the smooth muscle cells in a collagen gel matrix within a 24-well plate.

  • Allow the gel to polymerize and the cells to establish tension for 24-48 hours.

  • Pre-treat the collagen gels with different concentrations of this compound for 30-60 minutes.

  • Induce contraction by adding a contractile agonist like phenylephrine.

  • Release the gels from the sides of the wells.

  • Image the gels at various time points and measure the change in gel diameter.

  • Quantify the extent of contraction and the inhibitory effect of the test compound.

Protocol 6: Neurite Outgrowth Assay

5-HT1A receptor activation has been implicated in neuronal development and plasticity, including neurite outgrowth. This assay can assess the potential neurotrophic or neurotoxic effects of this compound.

Materials:

  • PC12 cells or primary hippocampal neurons.

  • Nerve Growth Factor (NGF) for PC12 cell differentiation.

  • 8-OH-DPAT.

  • This compound.

  • High-content imaging system.

Procedure:

  • Seed the neuronal cells on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

  • For PC12 cells, prime with a low concentration of NGF to induce a neuronal phenotype.

  • Treat the cells with serial dilutions of this compound, alone or in combination with 8-OH-DPAT.

  • Incubate for 48-72 hours.

  • Fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., Hoechst).

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length, number of neurites per cell, and branching.

IV. Data Analysis and Interpretation

For all assays, it is imperative to generate dose-response curves and calculate key pharmacological parameters such as EC50 (for agonists) and IC50 (for antagonists). These quantitative measures will allow for a direct comparison of the potency of this compound with Urapidil or other standard reference compounds. The collective data from this comprehensive panel of assays will provide a detailed pharmacological profile of this compound, elucidating its activity at α1-adrenergic and 5-HT1A receptors and its functional consequences at the cellular level. This information is invaluable for understanding its potential impact in a pharmaceutical context.

References

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • KUMAR, M., & XIE, X. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • Cattaneo, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. Retrieved from [Link]

  • Innoprot. (n.d.). HiTSeeker alpha1A Adrenergic Receptor Cell Line. Retrieved from [Link]

  • El-Masry, S. E., et al. (1993). Heterologous expression of the serotonin 5-HT1A receptor in neural and non-neural cell lines. Journal of Neurochemistry, 60(5), 1957-1960. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human 5-HT1A Serotonin Receptor Cell Line. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human Alpha1a Adrenergic Receptor Cell Line. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Innoprot. (n.d.). MPX NOMAD α1A-adrenoceptor Cell Line. Retrieved from [Link]

  • eEnzyme. (n.d.). Human HTR1A (Serotonin) Receptor Stable Cell Line. Retrieved from [Link]

  • Cells Online. (n.d.). Alpha1A Adrenergic Receptor Cell Line. Retrieved from [Link]

  • Creative Biolabs. (n.d.). PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone. Retrieved from [Link]

  • AS ONE INTERNATIONAL. (n.d.). Adrenergic-alpha 1A receptor stable expressing U2OS Cell Line. Retrieved from [Link]

  • Xu, X., et al. (2018). An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. Analytical Biochemistry, 542, 40-47. Retrieved from [Link]

  • Gozlan, H., et al. (1990). Urapidil analogues are potent ligands of the 5-HT1A receptor. Journal of Cardiovascular Pharmacology, 15 Suppl 7, S8-16. Retrieved from [Link]

  • van Zwieten, P. A. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American Journal of Cardiology, 63(6), 36C-39C. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Retrieved from [Link]

  • Gross, G., et al. (1987). *Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype a

Application Notes and Protocols for In Vivo Experimental Design with 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Urapidil Analog

2-Demethoxy-4-methoxy Urapidil is a structural analog and known impurity of Urapidil, a sympatholytic antihypertensive agent.[1][2] While direct in-depth studies on this compound are not extensively documented in publicly available literature, its structural similarity to Urapidil provides a strong foundation for predicting its pharmacological activity and designing robust in vivo experimental plans. Urapidil exerts its therapeutic effects through a dual mechanism: antagonism of α1-adrenoceptors and agonism of 5-HT1A serotonin receptors.[3][4][5] This unique combination leads to vasodilation and a reduction in blood pressure without the common reflex tachycardia associated with other α1-blockers.[4][6]

These application notes will serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies to characterize the pharmacological profile of this compound. The protocols outlined herein are based on established models for evaluating α1-adrenoceptor antagonists and 5-HT1A agonists, providing a scientifically sound starting point for investigation.

Predicted Mechanism of Action: A Dual-Pronged Approach to Vasodilation

Based on its structural similarity to Urapidil, this compound is hypothesized to act as both a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist.[3][4][5]

  • α1-Adrenoceptor Antagonism: Located on vascular smooth muscle, α1-adrenoceptors, when activated by norepinephrine, mediate vasoconstriction.[3] By blocking these receptors, this compound is expected to induce vasodilation, leading to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.[3][7] The α1A-adrenoceptor subtype is particularly important in mediating smooth muscle contraction in the prostate gland and bladder neck, suggesting potential applications in conditions like benign prostatic hyperplasia (BPH).[8]

  • 5-HT1A Receptor Agonism: Centrally located 5-HT1A receptors are involved in the regulation of sympathetic outflow.[3] Agonism at these receptors is anticipated to decrease sympathetic nervous system activity, further contributing to the antihypertensive effect and potentially mitigating the reflex tachycardia often seen with pure α1-blockers.[3][9]

Mechanism_of_Action cluster_CNS Central Nervous System cluster_PNS Peripheral Vasculature 5HT1A_Receptor 5-HT1A Receptor Sympathetic_Outflow Decreased Sympathetic Outflow 5HT1A_Receptor->Sympathetic_Outflow Agonism Blood_Pressure Reduced Blood Pressure Sympathetic_Outflow->Blood_Pressure Alpha1_Adrenoceptor α1-Adrenoceptor Vasodilation Vasodilation Alpha1_Adrenoceptor->Vasodilation Antagonism Vasodilation->Blood_Pressure Drug 2-Demethoxy-4-methoxy Urapidil Drug->5HT1A_Receptor Drug->Alpha1_Adrenoceptor

Caption: Predicted dual mechanism of action of this compound.

In Vivo Experimental Design: Core Models and Protocols

The following section details key in vivo models and protocols to assess the pharmacological effects of this compound.

Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established and clinically relevant model for studying essential hypertension.

Objective: To determine the dose-dependent effect of this compound on systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) in SHRs.

Experimental Workflow:

Hypertension_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline BP & HR Measurement (Telemetry or Tail-cuff) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, Drug Doses, Positive Control) Baseline->Grouping Dosing Acute or Chronic Dosing (Oral Gavage or IP) Grouping->Dosing Monitoring Continuous BP & HR Monitoring Dosing->Monitoring Analysis Data Analysis (Comparison to Vehicle) Monitoring->Analysis

Caption: Workflow for assessing antihypertensive effects in SHRs.

Detailed Protocol:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Blood Pressure Measurement: Utilize radiotelemetry for continuous and stress-free measurement of blood pressure and heart rate. Alternatively, the tail-cuff method can be used for intermittent measurements.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).

    • Group 2-4: this compound (e.g., 1, 5, 25 mg/kg, p.o. or i.p.).

    • Group 5: Positive control (e.g., Urapidil, 10 mg/kg, p.o. or i.p.).

  • Procedure:

    • Record baseline blood pressure and heart rate for 24-48 hours.

    • Administer a single dose of the test compound or vehicle.

    • Monitor blood pressure and heart rate continuously for at least 24 hours post-dosing.

    • For chronic studies, administer the compound daily for 2-4 weeks and record measurements at regular intervals.

  • Data Analysis: Calculate the change in SBP, DBP, and HR from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.

Expected Outcomes & Interpretation:

A dose-dependent decrease in blood pressure with minimal or no reflex tachycardia would support the hypothesized dual mechanism of action. A significant reduction in blood pressure comparable to the Urapidil positive control group would indicate potent antihypertensive activity.

ParameterExpected Outcome with this compoundRationale
Systolic Blood Pressure Dose-dependent decreaseα1-adrenoceptor blockade leading to vasodilation.[3][7]
Diastolic Blood Pressure Dose-dependent decreaseα1-adrenoceptor blockade leading to vasodilation.[3][7]
Heart Rate Minimal or no increaseCentral 5-HT1A agonism blunting the baroreceptor reflex.[3][4]
Evaluation of Uroselective Activity in a Model of Benign Prostatic Hyperplasia (BPH)

Alpha-1A adrenoceptor antagonists are a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with BPH.[8][10] This model assesses the compound's ability to relax prostatic smooth muscle.

Objective: To evaluate the in vivo efficacy of this compound in an epinephrine-induced prostatic contraction model.

Detailed Protocol:

  • Animal Model: Male dogs or rats. The canine model is considered highly relevant to human BPH.[11]

  • Anesthesia: Anesthetize the animals (e.g., with sodium pentobarbital).

  • Surgical Preparation:

    • Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

    • Expose the prostate and insert a pressure transducer to measure intraprostatic pressure.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2-4: this compound (e.g., 0.1, 0.5, 2.5 mg/kg, i.v.).

    • Group 5: Positive control (e.g., Tamsulosin, a uroselective α1A-antagonist).

  • Procedure:

    • Administer a bolus injection of epinephrine to induce prostatic contraction and record the increase in intraprostatic pressure.

    • Administer the vehicle or test compound.

    • After a suitable interval, re-challenge with epinephrine and measure the inhibition of the contractile response.

  • Data Analysis: Calculate the percentage inhibition of the epinephrine-induced prostatic contraction for each dose of the test compound. Compare the potency with the positive control.

Expected Outcomes & Interpretation:

A dose-dependent inhibition of epinephrine-induced prostatic contraction would indicate α1A-adrenoceptor antagonism in the prostate. Comparing the effect on prostatic pressure with the effect on systemic blood pressure can help determine the uroselectivity of the compound. Higher potency in the prostate compared to the vasculature suggests a favorable profile for BPH treatment.[12]

Pharmacokinetic Profiling

A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate the relevant parameters and determine oral bioavailability.

Conclusion and Future Directions

The experimental designs outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. Based on its structural relationship to Urapidil, this compound holds promise as a potential therapeutic agent for hypertension and BPH. Positive results from these initial studies would warrant further investigation into its detailed receptor binding profile, long-term efficacy and safety, and potential for anti-cancer effects, an emerging area of research for some α1-adrenoceptor antagonists.[13]

References

  • Takei, R., et al. (1998). In vivo receptor binding of novel alpha1-adrenoceptor antagonists for treatment of benign prostatic hyperplasia. PubMed. Retrieved from [Link]

  • Constantinou, C. E., et al. (1991). Medical management of benign prostatic hyperplasia: a canine model comparing the in vivo efficacy of alpha-1 adrenergic antagonists in the prostate. PubMed. Retrieved from [Link]

  • Garrison, J. B., & Kyprianou, N. (2016). The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers. Medicines (Basel). Retrieved from [Link]

  • Hennenberg, M., et al. (2024). Antagonism of prostate α1A-adrenoceptors by verapamil in human prostate smooth muscle contraction. PubMed Central. Retrieved from [Link]

  • Benafif, C., & Kyprianou, N. (2015). Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention. PubMed Central. Retrieved from [Link]

  • Gillis, R. A., et al. (1988). Experimental Studies on the Neurocardiovascular Effects of Urapidil. PubMed. Retrieved from [Link]

  • Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Urapidil? Retrieved from [Link]

  • Shepherd, A. M. M. (1988). Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio. Retrieved from [Link]

  • Zanchetti, A. (1987). Clinical pharmacology of urapidil. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Urapidil. Retrieved from [Link]

  • Haerlin, R., et al. (1988). Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination. PubMed. Retrieved from [Link]

  • Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. PubMed. Retrieved from [Link]

  • Langley, M. S., & Sorkin, E. M. (1989). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. PubMed. Retrieved from [Link]

  • Amodeo, C., et al. (1993). [Antihypertensive effect of urapidil in mild to moderate arterial hypertension. Randomized, double-blind versus placebo study]. PubMed. Retrieved from [Link]

  • Freissmuth, M., et al. (1984). Interaction of the antihypertensive drug urapidil with cardiac beta-adrenoceptors in vitro. PubMed. Retrieved from [Link]

  • van Zwieten, P. A., & de Jong, A. P. (1988). Urapidil-induced hemodynamic changes in humans. PubMed. Retrieved from [Link]

Sources

Application Note: Comprehensive Spectroscopic Analysis of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-technique spectroscopic approach for the structural analysis and characterization of 2-Demethoxy-4-methoxy Urapidil, a known impurity and related compound of the antihypertensive drug Urapidil.[1][2] Urapidil, a phenylpiperazine-substituted uracil derivative, is subject to metabolic changes and degradation, making the unambiguous identification of its impurities critical for ensuring pharmaceutical safety and efficacy.[3][4] This guide presents an integrated workflow utilizing Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and apply these methods confidently. The collective data from these techniques provides a self-validating system for the definitive structural confirmation of this compound.

Introduction and Strategic Importance

Urapidil is an effective antihypertensive agent that functions as both an α₁-adrenoceptor antagonist and a 5-HT₁ₐ receptor agonist.[5][6] Its metabolism is extensive, leading to hydroxylated, N-demethylated, and O-demethylated products.[7][8] this compound (Chemical Formula: C₂₀H₂₉N₅O₃, Molecular Weight: 387.48 g/mol ) is a significant Urapidil impurity.[9][10] The rigorous characterization of such impurities is a mandate from regulatory bodies to ensure the quality and safety of the final drug product.[11]

This document outlines a logical and efficient spectroscopic workflow for the complete structural elucidation of this specific compound. By integrating data from multiple orthogonal techniques, we can overcome the limitations of any single method and build a comprehensive, unambiguous analytical profile.[12][13]

Molecular Structure Overview

Understanding the functional groups within this compound is fundamental to predicting and interpreting its spectral data. The key structural motifs are:

  • Substituted Uracil Ring: A pyrimidinedione system with two amide-like C=O groups and N-methyl substituents.

  • Alkyl Linker: A propylamino chain connecting the uracil and piperazine rings.

  • Piperazine Ring: A saturated heterocyclic amine.

  • Substituted Phenyl Ring: A para-methoxy substituted phenyl group attached to the piperazine nitrogen.

Integrated Analytical Workflow

A holistic approach ensures that the data from each spectroscopic technique corroborates the others, leading to a definitive structural assignment. The overall strategy begins with rapid, less structurally intensive methods (UV-Vis, FTIR) for initial confirmation and functional group analysis, followed by high-resolution techniques (NMR, MS) for detailed connectivity and molecular weight determination.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: High-Resolution Structural Detail cluster_2 Outcome UV_Vis UV-Vis Spectroscopy (Chromophore ID) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity Map) UV_Vis->NMR MS Mass Spectrometry (Molecular Weight & Formula) UV_Vis->MS FTIR FTIR Spectroscopy (Functional Group ID) FTIR->NMR FTIR->MS Conclusion Definitive Structural Confirmation NMR->Conclusion MS->Conclusion

Caption: Integrated workflow for spectroscopic analysis.

UV-Vis Spectroscopy: Chromophore Analysis

Principle & Rationale: UV-Vis spectroscopy is a rapid and robust technique for analyzing compounds containing chromophores—molecular components that absorb light in the UV-visible range.[12][14] For this compound, the primary chromophores are the substituted phenyl ring and the uracil system. Their electronic transitions (π → π*) provide a characteristic spectral fingerprint. This method is ideal for initial identity confirmation and quantitative analysis based on the Beer-Lambert law.[15]

Protocol: UV-Vis Spectral Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Dissolve in a 50 mL volumetric flask using spectroscopic grade methanol to create a stock solution of ~100 µg/mL.

    • Further dilute the stock solution with methanol to a final concentration of ~10 µg/mL. Rationale: This concentration typically yields absorbance values within the optimal range of 0.2-0.8 A.U., ensuring linearity.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched 1 cm quartz cuvettes.

  • Parameters:

    • Scan Range: 200–400 nm. Rationale: This range covers the expected π → π transitions for aromatic and heterocyclic systems.*

    • Blank: Spectroscopic grade methanol.

    • Scan Speed: Medium (~120 nm/min).

    • Data Interval: 1.0 nm.

  • Acquisition:

    • Perform a baseline correction with the blank solvent.

    • Record the spectrum of the sample solution.

    • Identify the wavelength(s) of maximum absorbance (λmax).

G A Prepare ~10 µg/mL Solution in Methanol B Set Spectrophotometer (200-400 nm) A->B C Baseline Correction with Methanol B->C D Acquire Spectrum C->D E Identify λmax D->E

Caption: UV-Vis Spectroscopy Experimental Workflow.

Expected Data Summary

The UV spectrum is expected to show distinct absorbance maxima characteristic of the phenylpiperazine and uracil moieties.[16][17]

ParameterPredicted ValueRationale
λmax 1 ~240 nmAttributed to the π → π* transition of the para-methoxyphenyl group.
λmax 2 ~280 nmAttributed to the π → π* transition of the substituted uracil ring system.

FTIR Spectroscopy: Functional Group Identification

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending).[12] Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying the types of bonds present. For this compound, this technique will confirm the presence of N-H, C=O (amide), C-O (ether), aromatic C=C, and aliphatic C-H bonds.

Protocol: FTIR Spectral Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Rationale: KBr is transparent in the mid-IR range and provides a solid matrix to disperse the sample, minimizing scattering.

    • Ensure a homogenous, fine powder is formed.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent or translucent pellet.

  • Instrumentation:

    • Use a Fourier-Transform Infrared Spectrophotometer.

  • Parameters:

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

    • Background: Collect a background spectrum of the empty sample chamber.

  • Acquisition:

    • Place the KBr pellet in the sample holder and acquire the spectrum.

G A Grind 1 mg Sample with 200 mg KBr B Press into Transparent Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Assign Key Bands D->E G A Dissolve ~10 mg Sample in DMSO-d₆ B Acquire ¹H Spectrum A->B C Acquire ¹³C {¹H Decoupled} Spectrum B->C D Process & Reference Spectra C->D E Assign Signals D->E

Caption: NMR Spectroscopy Experimental Workflow.

Predicted ¹H and ¹³C Chemical Shifts

The following tables summarize the expected chemical shifts (δ) in ppm relative to TMS (Tetramethylsilane).

Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted δ (ppm) Multiplicity Integration Assignment
Ar-H 6.8–7.2 m 4H Protons on the methoxyphenyl ring
Uracil-H ~5.5 s 1H Vinylic proton on the uracil ring
N-H ~6.5 t 1H Secondary amine proton
Ar-O-CH₃ ~3.7 s 3H Methoxy group protons
Uracil-N-CH₃ ~3.2, ~3.4 s, s 3H, 3H Two N-methyl groups on the uracil ring
N-CH₂ (Piperazine) 2.6–3.1 m 8H Piperazine ring protons
N-CH₂ (Propyl) 2.4–3.3 m 4H Propyl chain protons adjacent to nitrogens

| C-CH₂-C (Propyl) | ~1.8 | m | 2H | Central methylene of propyl chain |

Table: Predicted ¹³C NMR Chemical Shifts

Carbons Predicted δ (ppm) Assignment
C=O (Uracil) 150–165 Two amide carbonyl carbons
Ar-C (Substituted) 140–155 Aromatic carbons attached to O and N
Ar-CH 114–122 Aromatic carbons with H attached
Uracil C=CH 140-150 Quaternary carbon of the uracil double bond
Uracil =CH 90-100 Vinylic carbon of the uracil ring
Ar-O-CH₃ ~55 Methoxy carbon
N-CH₂ (Piperazine) 45–55 Piperazine ring carbons
N-CH₂ (Propyl) 40–58 Propyl chain carbons adjacent to nitrogens
Uracil N-CH₃ 27–35 N-methyl carbons

| C-CH₂-C (Propyl) | ~25 | Central carbon of propyl chain |

Mass Spectrometry: Molecular Weight and Formula Confirmation

Principle & Rationale: Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. [4]Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this compound, typically generating a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high confidence.

Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-5 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: The acidic mobile phase promotes protonation, enhancing the formation of the [M+H]⁺ ion in positive ESI mode.

  • Instrumentation:

    • An ESI-coupled mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Parameters (Positive Ion Mode):

    • Infusion: Direct infusion via syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5–4.5 kV.

    • Drying Gas (N₂) Flow: 5–10 L/min.

    • Drying Gas Temperature: 250–350 °C.

    • Mass Range: m/z 100–500.

  • Acquisition:

    • Acquire the mass spectrum. Identify the molecular ion and any significant adducts (e.g., [M+Na]⁺).

G A Prepare ~1 µg/mL Solution in ACN/H₂O + 0.1% FA B Infuse into ESI Source A->B C Set MS Parameters (Positive Ion Mode) B->C D Acquire Spectrum (m/z 100-500) C->D E Identify [M+H]⁺ Ion D->E

Caption: ESI-Mass Spectrometry Experimental Workflow.

Expected Data Summary

The mass spectrum will provide the exact mass of the molecule, confirming its elemental composition.

Ion SpeciesCalculated Exact Mass (m/z)Expected Observation
[M] 387.2270N/A (Neutral Molecule)
[M+H]⁺ 388.2348The most abundant ion (base peak) in the spectrum.
[M+Na]⁺ 410.2168Often observed as a lower intensity sodium adduct.

Data Integration and Conclusion

The definitive identification of this compound is achieved by synthesizing the data from all four spectroscopic techniques.

  • UV-Vis confirms the presence of the expected chromophoric systems.

  • FTIR provides evidence for all key functional groups (N-H, C=O, C-O-C, etc.).

  • NMR (¹H and ¹³C) delivers an unambiguous map of the proton and carbon framework, establishing the precise connectivity of atoms.

  • HRMS confirms the elemental composition (C₂₀H₂₉N₅O₃) via an accurate mass measurement of the molecular ion.

Together, these orthogonal datasets provide a robust and self-validating characterization, confirming the structure of this compound with a high degree of scientific certainty. This integrated analytical approach is essential for impurity profiling, reference standard qualification, and ensuring the overall quality of Urapidil active pharmaceutical ingredients.

References

  • Zicha, J., Kuneš, J., & Jelínek, F. (1986). Urapidil. Drugs of Today, 22(5), 225-241. (Note: While a direct link isn't available, this reference establishes the context of Urapidil research).
  • Urapidil Impurities and Related Compound. Veeprho. (n.d.). [Link] [11]8. Urapidil and its Impurities. Pharmaffiliates. (n.d.). [Link] [18]9. Infrared Spectroscopy. Department of Chemistry, Illinois State University. (2015). [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Chromatographic Separation of Urapidil and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the antihypertensive agent Urapidil from its process-related impurities and degradation products. The developed method is tailored for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development of Urapidil. The scientific rationale behind the method development, including the selection of stationary phase, mobile phase composition, and other chromatographic parameters, is discussed in detail. This document provides a comprehensive protocol for the method's execution and validation, ensuring trustworthiness and reproducibility.

Introduction

Urapidil is a sympatholytic antihypertensive drug that functions through a dual mechanism of action: as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This dual action effectively lowers blood pressure without inducing reflex tachycardia, a common side effect of other α1-blockers.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and stability of Urapidil is paramount for its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of various impurities and degradation products that must be identified and controlled.

This application note describes a stability-indicating HPLC method, which is crucial for distinguishing the active ingredient from any substances that may form over time, thereby providing a clear picture of the drug's stability.

Scientific Rationale for Method Development

The development of a successful chromatographic separation hinges on the physicochemical properties of the analyte and its impurities. Urapidil is a weakly basic compound with a pKa of 7.10. This characteristic is a key determinant in the selection of an appropriate mobile phase pH to ensure optimal retention and peak shape.

Analyte and Impurity Profile

A comprehensive understanding of potential impurities is critical. Common impurities associated with Urapidil can arise from the synthesis process or degradation. These include, but are not limited to:

  • O-Desmethyl Urapidil: A major metabolite.

  • Urapidil N-Oxide: A potential oxidative degradation product.

  • 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil: A synthetic precursor.[2]

  • 1-(2-Methoxyphenyl)piperazine: Another key starting material.[2]

The structural differences among these compounds, particularly in polarity and ionization potential, form the basis for their chromatographic separation.

Selection of Chromatographic Conditions

Stationary Phase: A reversed-phase C18 column is selected for this method due to its versatility and proven efficacy in separating compounds with moderate polarity like Urapidil and its related substances. The non-polar nature of the C18 stationary phase provides adequate retention for these analytes when used with a polar mobile phase.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to achieve optimal separation of all compounds within a reasonable analysis time.

  • Aqueous Component (Mobile Phase A): A 10 mM ammonium formate buffer adjusted to pH 3.5 is chosen. Operating at a pH significantly below the pKa of Urapidil (7.10) ensures that Urapidil and its basic impurities are in their protonated, more polar form. This controlled ionization minimizes peak tailing and enhances reproducibility.

  • Organic Modifier (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and excellent solvating properties for Urapidil and its impurities.

Detection: Urapidil exhibits a UV absorbance maximum at approximately 270 nm. This wavelength is chosen for detection to ensure high sensitivity for both the API and its impurities, many of which share a similar chromophore.

Experimental Protocols

Materials and Reagents
  • Urapidil reference standard and impurity standards (if available)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is suitable for this method.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
269010
309010
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of Urapidil reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to about 10 mg of Urapidil into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Mix well and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies (Specificity)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Urapidil sample. This protocol ensures that any degradation products formed do not interfere with the quantification of Urapidil.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration with the diluent before analysis. The chromatograms should be evaluated for the separation of Urapidil from any formed degradation peaks.

Data Presentation and System Suitability

System suitability tests are essential to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Urapidil) ≤ 2.0
Theoretical Plates (Urapidil) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Resolution between Urapidil and nearest eluting peak ≥ 1.5

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Check prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation injection HPLC Injection prep_sample->injection sys_suit->injection If Passed data_acq Data Acquisition (270 nm) injection->data_acq integration Peak Integration data_acq->integration quant Quantification of Urapidil & Impurities integration->quant report Final Report quant->report

Caption: Workflow for Urapidil and Impurity Analysis.

Rationale for pH Selection

ph_rationale cluster_scale pH Scale p0 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 urapidil Urapidil (pKa ≈ 7.1) outcome Result: Urapidil is Protonated (BH+) - More Polar - Good Peak Shape - Consistent Retention urapidil->outcome Impacts mobile_phase Mobile Phase pH = 3.5 mobile_phase->outcome Ensures

Caption: Rationale for Mobile Phase pH Selection.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, stability-indicating, and suitable for the routine quality control and stability analysis of Urapidil and its impurities. The logical approach to method development, grounded in the physicochemical properties of the analytes, ensures the robustness and reliability of the results. This protocol provides a solid foundation for laboratories involved in the analysis of Urapidil, aiding in the assurance of its quality and safety.

References

  • SynZeal. (n.d.). Urapidil Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN112094239A - Urapidil impurity compound, preparation method and application thereof.
  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities - Stable isotopes. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement of the synthesis of urapidil. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Urapidil | The Merck Index Online. Retrieved from [Link]

  • MedPath. (2025, September 14). Urapidil | Advanced Drug Monograph. Retrieved from [Link]

  • Wikipedia. (n.d.). Urapidil. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urapidil. PubChem Compound Database. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Online. Retrieved from [Link]

  • PubMed. (n.d.). Some physicochemical properties of mefenamic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"solubility issues of 2-Demethoxy-4-methoxy Urapidil in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Demethoxy-4-methoxy Urapidil. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges you may encounter during your experiments. As an analog and known impurity of Urapidil, understanding its solubility profile is critical for accurate and reproducible results in your research.[1][2][3]

Understanding the Molecule: Physicochemical Properties

This compound shares the same molecular formula (C₂₀H₂₉N₅O₃) and a nearly identical molecular weight (387.4 g/mol ) as Urapidil.[1] This structural similarity suggests that their physicochemical properties, including solubility, will be very closely related. Urapidil itself is classified as a piperazine and uracil derivative.[4] It is a weakly basic compound, and its solubility is highly dependent on the pH and the nature of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Based on data for the parent compound Urapidil, this compound is expected to be practically insoluble in neutral water (pH 7), with a solubility of less than 0.1 mg/mL.[4] Its hydrochloride salt form, however, shows significantly higher aqueous solubility.[5][6] Therefore, for aqueous applications, pH adjustment is a critical first step.

Q2: Which organic solvents are recommended for dissolving this compound?

Urapidil is soluble in dimethyl sulfoxide (DMSO), with reported concentrations ranging from 25 mg/mL to 65.3 mg/mL (for the HCl salt).[4][7] It is also soluble in chloroform, methanol, and ethanol, and slightly soluble in acetone.[8] Conversely, it is insoluble in petroleum ether.[8] Given the structural similarities, this solvent profile serves as an excellent starting point for this compound.

Q3: I am seeing precipitation when adding my DMSO stock solution of this compound to an aqueous buffer. What is happening?

This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer (the antisolvent), the overall solvent polarity increases dramatically. This change can cause the compound, which is poorly water-soluble, to crash out of the solution. To mitigate this, consider using a co-solvent system or reducing the initial stock concentration.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be an effective method to increase the rate of dissolution and, in some cases, the solubility. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. A study on a Urapidil crystal form mentions dissolving it in a methanol and acetonitrile mixture at 35°C.[9] It is recommended to perform preliminary stability tests, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure that heating does not compromise the integrity of your compound.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection

If you are starting a new project or experiencing consistent solubility issues, a systematic approach to solvent screening is recommended. The choice of solvent is fundamental and should be guided by the downstream application.

  • Preparation : Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition : To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list in the table below.

  • Observation and Mixing : Vortex each vial for 1-2 minutes. Visually inspect for undissolved particles.

  • Incremental Addition : If the compound has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Quantification : Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (in mg/mL).

  • Sonication : For compounds that are slow to dissolve, sonication can be beneficial.[10] If visual inspection still shows particles after vortexing, place the vial in a sonicator bath for 5-10 minutes.

Solvent ClassSolventExpected Solubility of Urapidil AnaloguesNotes and Considerations
Aprotic Polar Dimethyl Sulfoxide (DMSO)High (25-50 mg/mL)[4][10]Excellent for stock solutions. Can be toxic to cells at higher concentrations.
Dimethylformamide (DMF)Likely HighSimilar to DMSO, a good alternative for stock solutions.
Protic Polar MethanolSoluble[8]Good for many organic compounds. Can be used in co-solvent systems.
EthanolSoluble[8]Less toxic than methanol; commonly used in biological applications.
Non-Polar ChloroformSoluble[8]Useful for extraction and some analytical techniques. Not for biological assays.
Dichloromethane (DCM)Likely SolubleSimilar to chloroform.
Aqueous Water (pH 7)Practically Insoluble (<0.1 mg/mL)[4]Requires pH modification or formulation for aqueous use.
0.1 M HClSlightly Soluble[8]Acidic pH can protonate the molecule, increasing aqueous solubility.
Guide 2: Enhancing Aqueous Solubility

For many biological and pharmaceutical applications, achieving sufficient concentration in an aqueous buffer is essential. Here are several techniques to improve the aqueous solubility of poorly soluble compounds like this compound.[11][12]

The presence of basic nitrogen atoms in the piperazine ring of this compound means its solubility is pH-dependent. In acidic conditions, these nitrogens can become protonated, forming a more soluble salt.

  • Protocol :

    • Create a slurry of the compound in water or a weak buffer.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

    • Monitor the pH and observe for dissolution. A clear solution indicates the formation of a soluble salt.

    • Be mindful that extreme pH values can cause hydrolysis or degradation of the compound.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[13]

  • Common Co-solvents : Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 300/400), Glycerol.

  • Workflow Diagram :

co_solvency_workflow cluster_prep Preparation cluster_dilution Dilution cluster_check Verification cluster_result Outcome start Dissolve Compound in 100% Co-solvent (e.g., PEG 400) dilute Slowly add aqueous buffer to the co-solvent solution with vigorous stirring start->dilute High Concentration Stock observe Observe for precipitation dilute->observe precip Precipitation Occurs observe->precip Yes clear Clear Solution observe->clear No adjust Increase co-solvent ratio or decrease final concentration precip->adjust Troubleshoot adjust->dilute

Caption: Workflow for using a co-solvent to improve aqueous solubility.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their solubility.[11]

  • Common Surfactants : Tween-80, Pluronic-F68, Sodium Lauryl Sulphate (SLS).

  • Considerations : The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective. Surfactants can also interfere with certain biological assays, so their compatibility must be verified.

Guide 3: Physical Modification Techniques

If chemical modifications are not suitable for your application, physical alterations to the solid form of the compound can enhance its dissolution rate.[13][14]

Reducing the particle size of a drug increases its surface area-to-volume ratio.[12] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution, although it does not increase the equilibrium solubility.[11][14]

  • Techniques :

    • Milling : Mechanical processes like jet milling or ball milling can be used to reduce particle size.

    • Sonocrystallization : Using ultrasound during the crystallization process can produce smaller, more uniform crystals.

dissolution_troubleshooting start Is the dissolution rate of 2-Demethoxy-4-methoxy Urapidil too slow? micronize Reduce Particle Size (Micronization/Milling) start->micronize Yes end_goal Achieve Desired Dissolution Profile start->end_goal No test1 Test Dissolution Rate micronize->test1 Re-evaluate solid_disp Create Solid Dispersion with a hydrophilic carrier solid_disp->test1 Re-evaluate surfactant Add Surfactant (e.g., Tween-80) test2 Test Dissolution Rate surfactant->test2 Re-evaluate complex Use Inclusion Complexation (e.g., Cyclodextrins) complex->test2 Re-evaluate test1->surfactant Insufficient test1->end_goal Sufficient test2->complex Try Alternative test2->end_goal Sufficient

Caption: Decision tree for improving the dissolution rate of the compound.

References

  • ChemBK. (n.d.). urapidil. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(7), 2031.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • PubChem. (n.d.). Urapidil hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Urapidil. Retrieved from [Link]

  • PubChem. (n.d.). Urapidil. Retrieved from [Link]

  • MedPath. (2025). Urapidil | Advanced Drug Monograph. Retrieved from [Link]

  • Google Patents. (n.d.). CN105232446A - Pharmaceutical urapidil composition dry suspension for treating severe hypertension.
  • RayBiotech. (n.d.). Urapidil HCl. Retrieved from [Link]

  • PubMed. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Retrieved from [Link]

  • Google Patents. (n.d.). CN101200451A - Method for preparing hydrochloride urapidil.
  • Google Patents. (n.d.). CN105106124A - Medicinal urapidil composition for treating severe hypertension.
  • ResearchGate. (2025). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. Retrieved from [Link]

  • PubMed. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Retrieved from [Link]

  • PubMed. (n.d.). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. Retrieved from [Link]

  • PubMed. (1988). Pharmacologic profile of urapidil. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to improve the yield and purity of 2-Demethoxy-4-methoxy Urapidil. As this molecule is a known impurity of the antihypertensive drug Urapidil, this document focuses on adapting known synthetic routes to selectively favor its formation.[1][2] We will address common challenges encountered during synthesis and offer practical, field-proven troubleshooting strategies.

Overview of the Synthetic Challenge

This compound is a structural analog of Urapidil, differing by the position of the methoxy group on the phenylpiperazine moiety. While standard Urapidil synthesis targets the 2-methoxy isomer, selectively producing the 4-methoxy analog requires careful control over starting material selection and reaction conditions. The primary synthetic route involves a nucleophilic substitution reaction between a substituted uracil derivative and an arylpiperazine derivative.[3][4] Multi-step organic syntheses of this nature present inherent challenges, including managing competing side reactions, optimizing yields at each stage, and ensuring the final product's purity.[5][6]

Retrosynthetic Analysis

A logical approach to the synthesis involves disconnecting the final molecule at the propyl-piperazine nitrogen bond. This retrosynthetic strategy identifies two key intermediates:

  • Intermediate A: 1-(4-methoxyphenyl)piperazine

  • Intermediate B: 6-[(3-halopropyl)amino]-1,3-dimethyluracil

The forward synthesis then focuses on the efficient preparation of these precursors and their subsequent coupling.

Synthetic Workflow and Key Stages

The overall process can be visualized as a three-stage workflow: synthesis of the two key intermediates followed by the final coupling reaction.

G cluster_0 Stage 1: Arylpiperazine Synthesis cluster_1 Stage 2: Uracil Intermediate Synthesis cluster_2 Stage 3: Final Coupling & Purification A1 Anisole + Piperazine A2 Buchwald-Hartwig or Ullmann Condensation A1->A2 A3 Intermediate A: 1-(4-methoxyphenyl)piperazine A2->A3 C1 Intermediate A + Intermediate B A3->C1 B1 1,3-Dimethyl-6-chlorouracil B3 Nucleophilic Substitution (Intermediate Formation) B1->B3 B2 3-Aminopropanol B2->B3 B4 Halogenation (e.g., SOCl₂) B3->B4 B5 Intermediate B: 6-[(3-chloropropyl)amino] -1,3-dimethyluracil B4->B5 B5->C1 C2 Nucleophilic Alkylation C1->C2 C3 Crude Product C2->C3 C4 Purification (Recrystallization) C3->C4 C5 Final Product: This compound C4->C5

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis in a question-and-answer format.

Part A: Synthesis of 1-(4-methoxyphenyl)piperazine (Intermediate A)

Question 1: My N-arylation reaction to form 1-(4-methoxyphenyl)piperazine has a very low yield. What are the common causes and solutions?

Answer: Low yields in N-arylation reactions (like the Buchwald-Hartwig amination) are typically due to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Causality: The palladium catalyst used in Buchwald-Hartwig reactions is sensitive to oxygen and impurities. The choice of ligand, base, and solvent is also critical for an efficient catalytic cycle. Steric hindrance on the aryl halide can also slow the reaction.[7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly.

    • Catalyst and Ligand Choice: For coupling p-chloroanisole with piperazine, a common choice is a Pd(0) or Pd(II) precursor with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). Experiment with different ligand-to-metal ratios.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often effective. Ensure the base is fresh and anhydrous.

    • Solvent Effects: Toluene or dioxane are common solvents. Ensure they are anhydrous, as water can hydrolyze the base and poison the catalyst.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (0.5-2 mol%)Common Pd(0) precursor.
Ligand XPhos or SPhos (1-4 mol%)Bulky ligands that promote reductive elimination.
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv.)Strong base to deprotonate piperazine.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that solubilize reagents well.
Temperature 80-110 °CTo overcome the activation energy of the C-N bond formation.
Part B: Synthesis of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (Intermediate B)

Question 2: The initial reaction between 1,3-dimethyl-6-chlorouracil and 3-amino-1-propanol is incomplete, and the subsequent chlorination step gives multiple byproducts.

Answer: This two-part process requires driving the initial substitution to completion and then achieving a selective chlorination of the primary alcohol.

  • Causality (Substitution): Incomplete reaction is often due to insufficient temperature, time, or the formation of hydrochloride salts from the liberated HCl, which deactivates the amine nucleophile.[8][9]

  • Causality (Chlorination): The amino group on the uracil ring is nucleophilic and can react with the chlorinating agent (e.g., thionyl chloride), leading to undesired side products.

  • Troubleshooting & Optimization Workflow:

G cluster_substitution Step 1: Amination cluster_chlorination Step 2: Chlorination start Problem: Low Yield of Intermediate B q1 Is amination reaction complete (by TLC/LCMS)? start->q1 sol1 Add non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃) to scavenge HCl. Increase reaction temp/time. q1->sol1 No q2 Are byproducts forming during chlorination? q1->q2 Yes sol2 Protect the amine first (e.g., Boc group) OR use milder chlorinating agent (e.g., Appel reaction). q2->sol2 Yes end Proceed to Coupling q2->end No

Caption: Troubleshooting workflow for Intermediate B synthesis.

Part C: The Final Coupling Reaction & Purification

Question 3: The final alkylation of 1-(4-methoxyphenyl)piperazine with Intermediate B is slow and gives a low yield of the target product.

Answer: This is a classic Sₙ2 reaction. Low yields can stem from poor nucleophilicity, steric hindrance, side reactions, or suboptimal conditions. An improved method uses phase-transfer catalysis to enhance reaction rates.[3][10]

  • Causality: The secondary amine of the piperazine is a moderately good nucleophile. The reaction rate is dependent on temperature, solvent, and the presence of a base to neutralize any generated HCl. Side reactions, like elimination of the alkyl halide, can compete with the desired substitution.

  • Optimization Protocol (Phase-Transfer Catalysis):

    • Reagents: Combine Intermediate A (1.0 equiv.), Intermediate B (1.1 equiv.), and a phase-transfer catalyst like β-Cyclodextrin or TBAB (tetrabutylammonium bromide) (5-10 mol%).

    • Solvent System: Use a biphasic system, such as Toluene/Water or simply an aqueous medium if using inverse phase-transfer catalysis.[10]

    • Base: Add a solid inorganic base like K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv.).

    • Temperature & Stirring: Heat the mixture to 80-100 °C with vigorous stirring (e.g., >1000 rpm) to ensure efficient mixing of the phases.[3]

    • Monitoring: Track the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-5 hours).

  • Benefits: Phase-transfer catalysis brings the reactants together at the phase interface, dramatically increasing the reaction rate and often leading to cleaner product profiles and higher yields (>80% has been reported for the analogous Urapidil synthesis).[10]

Question 4: My final product is contaminated with unreacted starting materials and other impurities, making purification difficult.

Answer: Effective purification is crucial for obtaining a high-purity final product. Anti-solvent precipitation is a highly effective method for purifying Urapidil and its analogs.[10][11]

  • Causality: The polarity difference between the desired product, starting materials, and non-polar byproducts can be exploited for purification. The product is often soluble in a polar organic solvent but insoluble in a non-polar "anti-solvent."

  • Step-by-Step Anti-Solvent Precipitation Protocol:

    • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent where it is highly soluble (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).[10][11]

    • Filtration: Filter the solution while warm to remove any insoluble impurities.

    • Precipitation: Under vigorous stirring, slowly add the filtrate to a larger volume of a pre-chilled anti-solvent (e.g., Acetone, Isopropanol, or Hexane).[10][11] The desired product should precipitate out as a solid.

    • Isolation: Allow the suspension to stand at a low temperature (e.g., 0-7 °C) to maximize crystal formation. Collect the solid product by filtration.

    • Washing & Drying: Wash the filter cake with a small amount of cold anti-solvent and dry the product under vacuum.

ParameterExample System 1[10]Example System 2[11]
Solvent DichloromethaneDMSO
Anti-Solvent Acetonen-Butanol
Temperature 7 °CRoom Temperature
Typical Purity >98.5%>99.9%
Typical Yield >95%>95%
References
  • Chen, S. (n.d.). Improvement of the synthesis of urapidil. ResearchGate. [Link]

  • SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis. [Link]

  • Chen, S. (2008). Improvement of the Synthesis of Urapidil. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. [Link]

  • Sciventor. (2025). Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. [Link]

  • Google Patents. (n.d.). CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil.
  • UTN. (n.d.). Multi Synthesis Problems Organic Chemistry. [Link]

  • Google Patents. (n.d.). AU2016102286A4 - Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Nature. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]

Sources

Technical Support Center: Stability Testing of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Demethoxy-4-methoxy Urapidil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to performing stress testing on this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are robust, compliant, and yield high-quality data.

Introduction

This compound is an impurity and a derivative of Urapidil, an antihypertensive drug.[1][2][3][4][5] Understanding its stability under various stress conditions is crucial for regulatory submissions, formulation development, and ensuring the safety and efficacy of the final drug product. Forced degradation, or stress testing, is a regulatory requirement designed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[6][7][8] This guide will walk you through the essential aspects of designing and executing a comprehensive stress testing study for this compound, in line with the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing stress testing on an impurity like this compound?

A1: Stress testing for an impurity is critical for several reasons:

  • Impurity Profiling: It helps in identifying potential degradants that might form from this impurity under various storage and manufacturing conditions.[6]

  • Analytical Method Validation: It is essential to demonstrate that the analytical method used for impurity profiling is "stability-indicating," meaning it can separate the impurity from its potential degradation products.[6][13][14]

  • Risk Assessment: Understanding the degradation profile of impurities helps in assessing the overall safety of the drug product.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require stress testing data as part of the drug approval process, as outlined in ICH guidelines Q1A(R2).[6][11]

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation pathways.[6][9][11] These typically include:

  • Acid Hydrolysis: (e.g., 0.1 M HCl)

  • Base Hydrolysis: (e.g., 0.1 M NaOH)

  • Oxidation: (e.g., 3% H₂O₂)

  • Thermal Stress: (e.g., 60-80°C)

  • Photolytic Stress: (Exposure to UV and visible light)

Q3: How much degradation should I aim for in my stress studies?

A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range is 5-20% degradation of the parent compound.[6] This level of degradation is typically sufficient to produce and detect degradation products for method validation and pathway elucidation without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

Q4: What analytical techniques are most suitable for analyzing the stressed samples of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[13][14][15][16] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., LC-Q-TOF-MS), is highly recommended.[15][16]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem/Question Probable Causes Step-by-Step Solutions & Explanations
No degradation observed under a specific stress condition (e.g., acid hydrolysis). 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The molecule is inherently stable under those conditions.1. Increase Stress Severity: Incrementally increase the stressor. For acid/base hydrolysis, you can increase the molarity of the acid/base, raise the temperature (e.g., from 60°C to 80°C), or extend the exposure time.[11][13] 2. Confirm Stability: If no degradation is observed even under harsh conditions, it indicates the molecule's stability. Document these findings, as this is valuable information for the stability profile.
Too much degradation (>50%) or multiple unknown peaks are observed. 1. Stress conditions are too harsh. 2. Secondary degradation is occurring.1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve the target 5-20% degradation.[6] 2. Time-Point Study: Analyze samples at multiple time points during the stress study. This can help in identifying the primary degradants before they convert into secondary products.
Poor peak shape or resolution between the parent peak and degradant peaks in HPLC. 1. Inappropriate mobile phase composition or pH. 2. Unsuitable column chemistry. 3. Gradient elution is not optimized.1. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values. 2. Screen Different Columns: Try columns with different stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find the best selectivity for your compound and its degradants.[15] 3. Optimize Gradient: Adjust the gradient slope and time to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.
Inconsistent or non-reproducible results between experiments. 1. Variability in sample preparation. 2. Inconsistent temperature control during stressing. 3. Instability of stressed samples before analysis.1. Standardize Protocols: Ensure that all steps of the sample preparation are well-defined and followed precisely for each experiment. 2. Use Calibrated Equipment: Employ calibrated ovens, water baths, and photostability chambers to ensure consistent stress conditions. 3. Sample Quenching & Storage: For hydrolytic studies, neutralize the samples immediately after the stress period. If analysis cannot be performed right away, store the samples at a low temperature (e.g., 2-8°C) to prevent further degradation.
An unexpected peak appears in the control (unstressed) sample. 1. Contamination of the solvent or glassware. 2. The compound is unstable in the dissolution solvent. 3. The peak is a known starting material or synthesis-related impurity.1. Run a Blank: Inject the solvent (blank) to check for contamination. 2. Assess Solution Stability: Analyze the control sample at different time points after preparation to check for degradation in the solvent at room temperature.[13] 3. Characterize the Peak: Use LC-MS to determine the mass of the unexpected peak and compare it with known starting materials or related substances.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress) Study

This protocol outlines the steps for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
    • Incubate the solution at 80°C for 1 hour.[13]
    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.
    • Dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
    • Incubate the solution at 80°C for 1 hour.[13]
    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M HCl.
    • Dilute with the mobile phase to a final concentration of ~100 µg/mL.
  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
    • Keep the solution at room temperature for 1 hour.[13]
    • Dilute with the mobile phase to a final concentration of ~100 µg/mL.
  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.
    • Expose it to a temperature of 100°C for 48 hours.[13]
    • After exposure, prepare a solution of ~100 µg/mL in the mobile phase for analysis.
  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]
    • A control sample should be kept in the dark under the same conditions.
    • Analyze the samples after exposure.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Diagram: Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Expose to Base Base Hydrolysis (1M NaOH, 80°C) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal (Solid, 100°C) Stock->Thermal Expose to Photo Photolytic (ICH Q1B) Stock->Photo Expose to Neutralize Neutralize/ Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC LCMS LC-MS for Structure Elucidation HPLC->LCMS If unknown peaks

Caption: Workflow for the forced degradation study of this compound.

Proposed Degradation Pathway

Based on the structure of this compound, which contains a piperazine ring, an alkylamino side chain, and a uracil moiety, several degradation pathways can be anticipated. Studies on Urapidil have shown susceptibility to oxidative, acidic, and basic conditions.[13][15]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides. A known oxidative degradation product of urapidil involves the formation of a nitrogen-oxygen bond on the piperazine ring.[17]

  • Hydrolysis: Under strong acidic or basic conditions, cleavage of the bond between the propylamino side chain and the uracil ring could occur.

  • Photolysis: The aromatic ring and the uracil system are chromophores that can absorb UV light, potentially leading to complex degradation pathways.[15]

Diagram: Potential Oxidative Degradation Pathway

Degradation_Pathway Parent This compound Degradant1 N-Oxide Product (Piperazine Ring) Parent->Degradant1 [O] (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway for this compound.

Data Summary Table

This table provides a template for summarizing the results from the forced degradation study.

Stress ConditionReagent/ConditionDurationTemp.% DegradationNo. of DegradantsRT of Major Degradants (min)
Control None-RT< 1%0-
Acid Hydrolysis 1 M HCl1 hr80°C
Base Hydrolysis 1 M NaOH1 hr80°C
Oxidation 3% H₂O₂1 hrRT
Thermal Solid State48 hrs100°C
Photolytic ICH Q1B-RT

References

  • Cai, D., & Zhang, Q. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form.
  • ICH GUIDELINES: STRESS DEGRAD
  • Tomasello, C., et al. (2017). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. PubMed.
  • HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Guidelines for Drug Stability Testing. (n.d.). Scribd.
  • CN104529912A - Urapidil oxidation product and preparation method thereof. (n.d.).
  • Tomasello, C., et al. (n.d.). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump.
  • Velip, L., et al. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. PubMed.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
  • Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. (n.d.).
  • This compound | 34661-79-5 | ID139023. (n.d.). Biosynth.
  • This compound | 34661-79-5. (n.d.). SynZeal.
  • Klick, S., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • This compound | 34661-79-5. (2023, April 23). ChemicalBook.
  • This compound. (n.d.). LGC Standards.
  • Method Development and Photolytic Degradation Study of Doxofylline. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degrad
  • Zschiedrich, H. (n.d.). Clinical pharmacokinetics of urapidil. PubMed.
  • Botha, S. A., et al. (1988).
  • Urapidil. (n.d.). Wikipedia.
  • Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline.
  • Shinde, N. G., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Urapidil Impurity 2 | CAS No. 34661-79-5. (n.d.). Clearsynth.
  • Stanković, M., et al. (2024, November 2).
  • Bajaj, S., et al. (n.d.).
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. (2025, August 7).
  • Chronomodulated drug delivery system of urapidil for the treatment of hypertension. (n.d.). Semantic Scholar.
  • Nabzdyk, L., et al. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-Demethoxy-4-methoxy Urapidil, a key impurity and derivative of the antihypertensive drug Urapidil.[1][2] Due to its chemical structure, which includes basic amine functional groups, this analyte is particularly susceptible to chromatographic issues that can compromise data integrity.[1][3][4] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in the principles of chromatographic science.

Section 1: Understanding the Root Cause of Peak Tailing

Before troubleshooting, it is critical to understand the underlying mechanisms that cause asymmetrical peaks. This section breaks down the fundamental problem.

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A: In an ideal chromatographic separation, an analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[5][6] This asymmetry is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As). A value of T=1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing and may be unacceptable for quantitative methods.[7]

Peak tailing is a significant problem because it:

  • Compromises Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate the analyte from other impurities.

  • Reduces Accuracy and Precision: The asymmetrical shape complicates peak integration, leading to inconsistent and inaccurate quantification of this compound.[5][7]

  • Indicates Sub-Optimal Method Performance: Tailing is a symptom of undesirable secondary chemical interactions or physical problems within the HPLC system.[6][8]

cluster_0 Peak Shape Comparison A Ideal Gaussian Peak (T = 1.0) B Tailing Peak (T > 1.2)

Caption: Ideal symmetrical peak vs. a tailing peak.

Q2: What is the primary chemical interaction causing my basic analyte, this compound, to tail?

A: The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is a secondary ion-exchange interaction with residual silanol groups on the silica-based stationary phase.[5][6][8][9][10][11]

Here's the mechanism:

  • Stationary Phase Surface: Standard C18 columns are made by bonding octadecylsilane to a silica support. However, this process is never 100% complete due to steric hindrance, leaving some unreacted silanol groups (-Si-OH) on the surface.[8][12] These are known as residual silanols.

  • Analyte and Silanol Ionization: At mobile phase pH levels above approximately 3-4, the acidic silanol groups deprotonate and become negatively charged (-Si-O⁻).[8][11] Simultaneously, the basic amine groups (like the piperazine ring) on your analyte become protonated and carry a positive charge.

  • Secondary Interaction: The positively charged analyte is strongly attracted to the negatively charged silanol sites. This electrostatic attraction is a stronger retention mechanism than the intended hydrophobic interaction with the C18 phase.[9] Since these silanol sites are non-uniformly distributed and highly active, they hold onto the analyte longer than the C18 phase, resulting in a delayed, "smeared" elution that manifests as peak tailing.

cluster_0 Silanol Interaction Mechanism Analyte Positively Charged Analyte +N-H Silica Silica Surface -Si-O⁻ Negatively Charged Silanol Site Analyte->Silica Strong Electrostatic Attraction (Causes Peak Tailing) Start Peak Tailing Observed Step1 Step 1: Mobile Phase pH Adjust to pH 2.5 - 3.0 Start->Step1 Step2 Step 2: Buffer Optimization Check Concentration & Type Step1->Step2 Tailing Persists End Symmetrical Peak Achieved Step1->End Problem Solved Step3 Step 3: Column Health Check Flush or Replace Column Step2->Step3 Tailing Persists Step2->End Problem Solved Step4 Step 4: Check for Other Issues (Overload, Dead Volume) Step3->Step4 Tailing Persists Step3->End Problem Solved Step4->End Problem Solved

Sources

Technical Support Center: Optimization of Mass Spectrometry Parameters for 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Demethoxy-4-methoxy Urapidil using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Introduction

This compound is a metabolite and impurity of the antihypertensive drug Urapidil.[1][2] Accurate quantification of this and related compounds is crucial in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.[3][4][5] This guide will focus on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters, a powerful analytical tool for this purpose, to achieve high sensitivity, specificity, and reproducibility.[4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

1. What are the recommended initial mass spectrometry parameters for this compound analysis?

For initial analysis, it is recommended to start with parameters similar to those used for Urapidil, as the structural similarities will likely result in comparable ionization and fragmentation behavior.[6][7] Positive ion electrospray ionization (ESI+) is the preferred mode.[6][8]

Table 1: Recommended Initial MS Parameters for this compound

ParameterRecommended Starting ValueRationale
Ionization ModePositive Electrospray (ESI+)The piperazine and pyrimidinedione moieties are readily protonated.[6]
Capillary Voltage3.0 - 4.5 kVA typical starting range for ESI to ensure efficient ion formation.[9]
Cone Voltage20 - 40 VThis potential helps in desolvation and can be optimized to maximize the precursor ion intensity.
Desolvation Gas Flow600 - 800 L/hrAids in the evaporation of the solvent from the ESI droplets.[9]
Desolvation Temperature350 - 450 °CFacilitates the transition of ions from the liquid to the gas phase.[9]
Source Temperature120 - 150 °CMaintains the stability of the ESI process.[9]
Collision GasArgonCommonly used for collision-induced dissociation (CID).

2. What are the expected precursor and product ions for this compound in MS/MS analysis?

The molecular weight of this compound is 387.48 g/mol .[2] Therefore, the expected protonated precursor ion [M+H]⁺ will have an m/z of approximately 388.5. The fragmentation pattern is expected to be similar to Urapidil, with the primary fragmentation occurring at the piperazine ring and the propylamino linker.[6]

A plausible major product ion would result from the cleavage of the bond between the propyl group and the piperazine nitrogen, leading to a fragment with m/z around 205. This is based on the known fragmentation of Urapidil, which yields a prominent product ion at m/z 205.[6][8]

3. How can I improve the sensitivity of my assay?

To enhance sensitivity, a systematic optimization of MS parameters is crucial. This involves:

  • Infusion Analysis: Directly infuse a standard solution of this compound into the mass spectrometer to fine-tune parameters like capillary voltage, cone voltage, and collision energy without the complexity of chromatographic separation.[10]

  • Mobile Phase Optimization: The choice of mobile phase additives can significantly impact ionization efficiency. Acidic modifiers like formic acid (0.1%) are commonly used in positive ESI to promote protonation.[7]

  • Sample Preparation: A robust sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can minimize matrix effects and improve the signal-to-noise ratio.[11]

4. What causes poor peak shapes, and how can I resolve them?

Poor peak shapes, such as tailing, fronting, or splitting, can compromise the accuracy and precision of quantification.[12] Common causes and solutions include:

  • Column Overload: Injecting too much sample can lead to peak fronting. Dilute the sample or use a column with a higher loading capacity.[13]

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry can mitigate this.[11]

  • Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13][14]

  • Column Contamination: Accumulation of matrix components on the column can lead to peak splitting and broadening. Regular column flushing and the use of guard columns are recommended.[11][15]

Part 2: Troubleshooting Guides

This section provides structured approaches to resolving specific issues you may encounter during your experiments.

Guide 1: Troubleshooting High Signal Suppression (Matrix Effects)

Issue: You observe a significant decrease in the analyte signal when analyzing samples in a biological matrix (e.g., plasma, urine) compared to a clean solvent. This is a classic sign of matrix effects, where co-eluting endogenous components suppress the ionization of the target analyte.[16][17][18][19][20]

Workflow for Diagnosing and Mitigating Matrix Effects:

Caption: Workflow for troubleshooting matrix effects.

Step-by-Step Protocol:

  • Quantify the Matrix Effect:

    • Prepare two sets of samples.

    • Set A: Spike a known concentration of this compound into a clean solvent.

    • Set B: Extract a blank biological matrix and then spike the same concentration of the analyte into the extracted matrix.

    • Analyze both sets and compare the peak areas. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.[19]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering components.[11]

    • Chromatographic Separation: Modify the LC gradient to better separate the analyte from the matrix interferences.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d4, is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[21]

Guide 2: Systematic Optimization of MS/MS Parameters

Issue: You have a stable signal for the precursor ion but need to optimize the fragmentation and detection for quantitative analysis using Multiple Reaction Monitoring (MRM).

Workflow for MRM Optimization:

G A Start: Infuse Analyte Standard B Optimize Precursor Ion (Q1) A->B Tune Cone/Capillary Voltage C Perform Product Ion Scan (in Q3) B->C Set Q1 to Precursor m/z D Select Most Intense & Specific Product Ions C->D E Optimize Collision Energy (CE) for Each Transition D->E Create CE Ramp Experiment F Optimize Dwell Time E->F G End: Final MRM Method F->G

Sources

Technical Support Center: Purification of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Demethoxy-4-methoxy Urapidil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this specific Urapidil analog. As an impurity of Urapidil, achieving high purity of this compound is critical for its use as a reference standard in analytical method development, quality control, and various research applications.[1][2][3] This document provides practical, field-proven insights to overcome common challenges encountered during its purification.

I. Introduction to Purification Challenges

This compound is a close structural analog of the antihypertensive drug Urapidil.[3][] Its purification can be challenging due to the presence of structurally similar impurities from the synthesis of Urapidil, including the parent drug itself, starting materials, and other byproducts.[][5] The primary goal of purification is to isolate this compound with high purity, typically >98%, to ensure its suitability as a reference standard. Key challenges often revolve around:

  • Co-elution of Impurities: Structurally related compounds can have similar chromatographic behavior, making separation difficult.

  • Compound Stability: Urapidil and its analogs can be susceptible to degradation under certain conditions, such as acidic or basic hydrolysis, oxidation, and photolysis.[6]

  • Crystallization Difficulties: Achieving a crystalline solid with high purity can be hampered by the presence of impurities that inhibit crystal formation.

This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Q1: I'm seeing multiple co-eluting peaks with my target compound during reverse-phase HPLC purification. How can I improve separation?

A1: Optimizing your HPLC method is crucial for resolving co-eluting impurities. Here’s a systematic approach:

Underlying Principle: The separation in reverse-phase HPLC is governed by the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. Modifying the mobile phase composition, pH, and stationary phase chemistry can significantly alter the retention and selectivity of your separation.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic and polar compounds.

    • Gradient Optimization: A shallower gradient around the elution time of your target compound can improve resolution between closely eluting peaks.

    • Additive Adjustment: The addition of triethanolamine to the mobile phase has been shown to improve peak shape for Urapidil itself.[7] Experiment with low concentrations (e.g., 0.1-0.5% v/v) of additives like triethylamine or formic acid to improve peak symmetry and potentially alter selectivity.

  • pH Adjustment of the Aqueous Phase:

    • The piperazine and uracil moieties in this compound have ionizable groups. Adjusting the pH of the mobile phase can change the ionization state of your compound and the impurities, leading to significant changes in retention and selectivity.

    • A stability-indicating HPLC method for Urapidil utilized a mobile phase with a pH of 5.5.[7] It is recommended to explore a pH range between 3 and 7 to find the optimal separation window. Use buffers like ammonium formate or ammonium acetate for pH control.

  • Stationary Phase Selection:

    • If using a standard C18 column, consider a different stationary phase. A C8 column was used effectively in a stability-indicating study of Urapidil.[6] Phenyl-hexyl or embedded polar group (PEG) columns can offer alternative selectivities for aromatic and polar compounds.

Workflow for Optimizing HPLC Separation:

Purification_Analysis_Workflow cluster_Purification Purification cluster_Analysis Purity Assessment & Characterization Crude_Product Crude this compound Chromatography Chromatographic Purification (RP-HPLC or Normal Phase) Crude_Product->Chromatography Crystallization Crystallization (Anti-solvent, Evaporation) Chromatography->Crystallization HPLC HPLC (>98% Purity) Crystallization->HPLC LCMS LC-MS (Confirm MW) HPLC->LCMS NMR NMR (Structural Confirmation) LCMS->NMR Final_Product Pure Compound NMR->Final_Product

Sources

Technical Support Center: Minimizing Degradation of 2-Demethoxy-4-methoxy Urapidil During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

A Note on Scientific Grounding: Direct stability and degradation studies on 2-Demethoxy-4-methoxy Urapidil are limited in publicly available literature, as it is primarily documented as an impurity of the well-characterized drug, Urapidil[1]. Due to the close structural similarity between the two molecules, this guide leverages the extensive body of research on Urapidil's stability and degradation pathways to provide scientifically grounded advice. The recommendations herein are based on the principle of chemical analogy, a widely accepted practice in pharmaceutical sciences. Users are strongly encouraged to perform their own stability studies for definitive data on their specific material.

Section 1: Troubleshooting Guide for Unexpected Degradation

This section addresses common issues researchers may encounter that indicate degradation of this compound.

Q1: I've observed new peaks in the HPLC chromatogram of my stored this compound sample. What could be the cause?

A1: The appearance of new peaks strongly suggests chemical degradation. Based on forced degradation studies of the parent compound, Urapidil, the most probable causes are hydrolysis, oxidation, or photolysis, especially if the compound was stored in solution[2].

  • Probable Cause 1: Hydrolysis. Urapidil is susceptible to both acidic and basic hydrolysis[2]. If your compound was stored in a non-neutral pH solution or exposed to acidic or basic vapors, hydrolytic degradation of the pyrimidinedione ring or other labile bonds may have occurred.

  • Probable Cause 2: Oxidation. The piperazine and aromatic amine moieties in the molecule are susceptible to oxidation. Exposure to atmospheric oxygen, trace metal ions, or peroxides (potentially from solvents like THF or dioxane) can lead to the formation of N-oxides or other oxidative degradants. Urapidil has been shown to form N-oxide degradation products[3].

  • Probable Cause 3: Photodegradation. If the compound, particularly in solution, was exposed to light (especially UV), photolytic degradation could have occurred. Urapidil in solution is known to be susceptible to photolytic stress[2].

Troubleshooting Steps:

  • Review Storage Conditions:

    • Solid State: Was the solid compound stored protected from light and moisture? Was the container tightly sealed? Arylamines can be colored upon storage due to atmospheric oxidation[4].

    • Solution State: What solvent was used? Was it degassed? What is the pH of the solution? Was the solution protected from light (e.g., in an amber vial)?

  • Analytical Confirmation: Use a stability-indicating method, such as the one described in Section 3, to monitor the purity. A mass spectrometry (MS) detector coupled with HPLC can help in the tentative identification of the degradation products by comparing their mass-to-charge ratio with potential structures.

  • Implement Corrective Actions: Based on the likely cause, adjust storage conditions as recommended in the Best Practices section below.

Q2: The color of my solid this compound has changed from white/off-white to a yellowish or brownish hue. Is this a sign of degradation?

A2: Yes, a change in color is a common indicator of chemical instability, particularly for compounds containing aromatic amine functionalities.

  • Primary Cause: Atmospheric Oxidation. Aromatic amines are prone to oxidation when exposed to air and/or light, often forming colored impurities[4]. This process can be accelerated by elevated temperatures.

  • What to do:

    • Assess Purity: Use a validated analytical method like HPLC to quantify the purity of the discolored material. A significant decrease in the main peak area and the appearance of new impurity peaks would confirm degradation.

    • Improve Storage: To prevent further oxidation, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container at the recommended temperature.

Q3: I'm dissolving the compound in an aqueous buffer for my experiments, and I'm seeing a loss of potency over a few hours. Why is this happening?

A3: This is likely due to the instability of the compound in an aqueous solution, with the rate of degradation being highly dependent on the pH of your buffer.

  • Causality: Urapidil has demonstrated susceptibility to both acid and base-catalyzed hydrolysis[2]. The pyrimidinedione ring, in particular, can be susceptible to hydrolytic cleavage outside of a neutral pH range.

  • Troubleshooting Workflow:

    • pH Measurement: Confirm the pH of your buffer.

    • Solution Stability Study: Perform a time-course experiment. Prepare a fresh solution of your compound in the buffer and analyze its purity via HPLC at regular intervals (e.g., T=0, 1h, 2h, 4h, 8h) to determine the rate of degradation.

    • pH Optimization: If degradation is observed, consider adjusting the buffer pH to be closer to neutral (pH 6-7.5), if your experimental protocol allows. Urapidil has shown stability in neutral solutions[2].

    • Fresh Preparation: As a standard practice, always prepare aqueous solutions of the compound fresh before each experiment to minimize degradation-related variability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on best practices for analogous aromatic amines and piperazine derivatives, the following conditions are recommended to maximize shelf-life[5]:

ParameterRecommendationRationale
Temperature ≤ -20°C for long-term storage.Low temperatures slow down the rate of all chemical degradation reactions.
2-8°C for short-term storage.Provides good stability for frequently used material, minimizing thermal cycling.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, preventing oxidative degradation.
Light Protect from light (use amber vials or store in a dark place).Prevents photolytic degradation.
Humidity Store in a desiccated environment.Amines can be hygroscopic; moisture can promote hydrolysis.
Container Tightly sealed, appropriate container (e.g., glass vial with a secure cap).Prevents exposure to moisture and atmospheric contaminants.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions are significantly more prone to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous solvents if possible. If using solvents prone to peroxide formation (e.g., THF, ether), ensure they are fresh and tested for peroxides. For aqueous solutions, use purified water (e.g., HPLC-grade).

  • pH Control: For aqueous solutions, maintain a pH as close to neutral as possible (pH 6-7.5) to minimize hydrolysis, unless your experiment requires otherwise.

  • Preparation: Always prepare solutions fresh for immediate use.

  • Storage: If short-term storage of a stock solution is unavoidable, store it in a tightly capped amber vial at ≤ -20°C. For sensitive applications, aliquoting the stock solution to avoid repeated freeze-thaw cycles is highly recommended. Urapidil solutions in DMSO have been stored at -80°C for longer-term stability.

Q3: What analytical method can I use to check the purity of my compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A method adapted from a published Urapidil analysis can be used as a starting point[6]. See Section 3 for a detailed protocol.

Section 3: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis

This method is adapted from a validated procedure for Urapidil and is designed to separate the parent compound from its potential degradation products[6][7].

Objective: To quantify the purity of this compound and detect the presence of degradants.

Instrumentation:

  • HPLC system with a UV or DAD detector.

  • C18 reverse-phase column (e.g., Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen phosphate (analytical grade)

  • Triethanolamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 50 mM ammonium dihydrogen phosphate solution in purified water.

    • Combine Acetonitrile, 50 mM ammonium dihydrogen phosphate solution, and Triethanolamine in a ratio of 25:75:0.5 (v/v/v).

    • Adjust the final pH of the mixture to 5.5 with orthophosphoric acid.

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Chromatographic Conditions:

    • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare working standards by further dilution.

    • Sample Solution: Prepare your sample to a similar concentration as the standard using the mobile phase.

  • Analysis:

    • Inject the standard solution to establish the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity by comparing the area of the main peak in the sample to the total area of all peaks (Area Percent method). Any other peaks are potential impurities or degradants.

Section 4: Visualizing Degradation and Stability Testing

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound, extrapolated from known Urapidil degradation products[2].

G cluster_main This compound cluster_degradation Degradation Pathways Compound 2-Demethoxy-4-methoxy Urapidil Oxidation N-Oxide Products (Piperazine Ring) Compound->Oxidation O2, Light, Metal Ions Hydrolysis Pyrimidinedione Ring Opening Compound->Hydrolysis H+ / OH- Photolysis Various Photodegradants Compound->Photolysis UV/Vis Light (in solution)

Caption: Potential degradation routes for this compound.

Experimental Workflow for a Stability Study

This workflow outlines the necessary steps to formally assess the stability of the compound.

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points (e.g., 1, 3, 6 months) cluster_eval 4. Evaluation A Characterize Initial Sample (T=0 Purity, Appearance) B Aliquot sample into vials for different conditions A->B C Condition 1: -20°C, Dark, Inert Gas B->C D Condition 2: 4°C, Dark, Air B->D E Condition 3 (Stress): 40°C/75% RH, Light B->E F Visual Inspection (Color, Appearance) C->F Pull samples at intervals D->F Pull samples at intervals E->F Pull samples at intervals G HPLC Purity Analysis F->G H Characterize Degradants (LC-MS, if needed) G->H I Compare results to T=0 and specifications G->I H->I J Determine Shelf-Life and Optimal Storage Conditions I->J

Caption: General workflow for conducting a chemical stability study.

References

  • Cai, D., & Zhang, Q. (2012). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-318. Link

  • ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved January 16, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 16, 2026, from [Link]

  • Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 211, 114612. [Link]

  • SynZeal. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved January 16, 2026, from [Link]

  • Tomasello, C., et al. (2017). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. International Journal of Pharmaceutical Compounding, 20(4), 346-350. [Link]

  • Freeman, S. E., & Flook, K. (2015). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 63, 1235-1248. [Link]

  • OUCI. (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved January 16, 2026, from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved January 16, 2026, from [Link]

  • Kamani, V. G., & Sujatha, M. (2022). An innovative stability indicating HPLC method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Rasayan Journal of Chemistry, 15(2), 1163-1172. [Link]

  • Pawar, R. (n.d.). Research profile. ResearchGate. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved January 16, 2026, from [Link]

  • Ochedi, F., Andresen, J. M., & Van der Spek, M. W. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Singh, R., & Rehman, Z. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 84, 101-115. [Link]

  • NCERT. (n.d.). Amines. Retrieved January 16, 2026, from [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(4), 297-305. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of 2-Demethoxy-4-methoxy Urapidil. This center is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in biological samples. This guide provides in-depth, experience-driven advice to help you diagnose, troubleshoot, and mitigate these common but complex issues, ensuring the accuracy and robustness of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding matrix effects in the context of LC-MS/MS bioanalysis.

Q1: What are matrix effects, and how do they impact my results for this compound?

A: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1][2] For this compound, this means that even if your chromatography looks clean, endogenous substances like phospholipids, salts, or metabolites can interfere with the ionization process in the mass spectrometer's source.[3] This interference can lead to inaccurate and unreliable quantification, poor precision, and reduced sensitivity.[2][3] The most common effect is ion suppression, where the analyte's signal is lower than it should be.[4]

Q2: My stable isotope-labeled internal standard (SIL-IS) is supposed to correct for matrix effects. Why am I still seeing issues?

A: While a SIL-IS is the gold standard and can compensate for many sources of variability, it is not infallible. Significant or highly localized matrix effects can still cause issues. If the interfering compounds elute in a very sharp band and overlap perfectly with the analyte but not the SIL-IS (which may have a slightly different retention time), differential suppression can occur. Furthermore, extreme ion suppression can reduce the signal of both the analyte and the IS to a level where sensitivity and precision are compromised.[3] It is crucial to minimize the matrix effect itself rather than relying solely on the IS for correction.

Q3: What are the most common sources of matrix effects in plasma bioanalysis?

A: In plasma, the primary culprits behind matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[4][5][6] These molecules have a high affinity for reversed-phase columns and can elute as broad peaks, often interfering with a wide range of analytes.[5][6] Other sources include salts, proteins that were not fully removed during sample preparation, and co-administered drugs or their metabolites.[3]

Q4: How can I proactively assess the risk of matrix effects during method development?

A: Regulatory guidelines from bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation.[7][8][9][10] The most common quantitative approach is the post-extraction spike method .[3][4] This involves comparing the analyte's response in a spiked, extracted blank matrix sample to its response in a pure solution at the same concentration. A significant difference indicates the presence of matrix effects. A qualitative method, post-column infusion , can also be used to identify regions in the chromatogram where suppression or enhancement occurs.[3][5]

Section 2: Troubleshooting Guides

This section is formatted to address specific experimental problems with likely causes and actionable solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)
  • Observed Issue: The chromatographic peak for this compound is asymmetric, showing significant tailing or fronting, leading to inconsistent integration.

  • Likely Cause & Explanation:

    • Matrix Overload on the Analytical Column: Residual matrix components, especially phospholipids, can accumulate on the column, altering its chemistry and leading to poor peak shape.[5]

    • Secondary Interactions: The basic nature of the phenylpiperazine moiety in the Urapidil structure can lead to secondary interactions with residual silanol groups on the analytical column, causing peak tailing.

    • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and fronting.

  • Solutions & Protocols:

    • Enhance Sample Cleanup: Move beyond simple protein precipitation. Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a specific Phospholipid Removal (PLR) plate.[11][12] (See Protocol B).

    • Optimize Mobile Phase: Add a small amount of a competitor amine (e.g., 0.1% triethylamine, use with caution in MS) or use a column with advanced end-capping or a different stationary phase (e.g., embedded polar group) to mitigate silanol interactions.

    • Match Injection Solvent: Ensure the final sample extract is reconstituted in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.

Problem 2: Severe Signal Suppression or Enhancement
  • Observed Issue: The analyte response is drastically lower or higher than expected, and highly variable across different biological lots. The calculated matrix factor is outside the acceptable range (typically 0.85-1.15).

  • Likely Cause & Explanation:

    • Co-elution with Phospholipids: This is the most common cause of ion suppression in ESI-MS.[4][6] Phospholipids compete with the analyte for ionization in the ESI droplet, reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer.[2][13][14]

    • High Salt Concentration: Non-volatile salts from buffers or the biological matrix can crystallize on the ESI probe and within droplets, physically hindering the ionization process.[3]

  • Solutions & Protocols:

    • Chromatographic Separation: Modify your gradient to be shallower, allowing more time for the analyte to separate from interfering peaks. Check for suppression zones using post-column infusion.[15]

    • Implement Phospholipid Removal (PLR): Use specialized PLR plates or cartridges that selectively remove phospholipids while allowing the analyte to pass through. This is often more effective than general SPE.[5][11] (See Protocol B).

    • Switch Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile components like salts and phospholipids compared to ESI.[13]

Problem 3: Poor Reproducibility (%RSD > 15%)
  • Observed Issue: Replicate injections of the same extracted sample or different samples from the same QC pool show high relative standard deviation (%RSD).

  • Likely Cause & Explanation:

    • Inconsistent Sample Preparation: Manual sample preparation techniques like Liquid-Liquid Extraction (LLE) can suffer from variability in phase separation (emulsion formation) and extraction efficiency.[16] Solid-Phase Extraction (SPE) can also be inconsistent if the sorbent bed dries out or if the flow rate is not controlled.[17][18]

    • Progressive Column Contamination: Matrix components accumulating on the column over the course of an analytical run can cause a gradual drift in retention time and response.[5]

  • Solutions & Protocols:

    • Automate Sample Preparation: If possible, use automated liquid handlers for LLE or SPE to improve consistency.

    • Optimize SPE Method: Ensure the conditioning and equilibration steps fully wet the sorbent.[18] Maintain a consistent, slow flow rate during sample loading to ensure proper binding.[17] (See Protocol A).

    • Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the initial part of the run (and the highly non-polar components from the end of the run) to waste instead of the MS source. This minimizes source contamination.

    • Incorporate Column Washes: Include aggressive wash steps (e.g., high percentage of organic solvent) at the end of each chromatographic run or periodically throughout the batch to clean the column.

Section 3: Diagrams & Visualizations

Workflow for Diagnosing Matrix Effects

This diagram outlines a logical sequence for identifying the root cause of poor assay performance.

A Problem Observed (Low Response, High %RSD) B Prepare Two Sets: 1. Post-Extraction Spike (Blank Matrix Extract + Analyte) 2. Neat Solution Spike (Solvent + Analyte) A->B C Analyze Both Sets by LC-MS/MS B->C D Compare Peak Areas (Area_PostExtraction / Area_Neat) C->D E Ratio ≈ 1.0 (e.g., 0.85-1.15) D->E Result? F Ratio << 1.0 or >> 1.0 D->F Result? G No Significant Matrix Effect. Problem is likely Low Recovery. Troubleshoot Sample Prep Method (e.g., SPE, LLE). E->G H Significant Matrix Effect (Ion Suppression/Enhancement). Focus on improving cleanup or chromatography. F->H

Caption: A decision tree for quantitatively assessing matrix effects.

Mechanism of Ion Suppression in ESI

This diagram illustrates how matrix components interfere with analyte ionization.

cluster_0 ESI Droplet Analyte Analyte+ GasPhase Gas Phase Ions (To Mass Analyzer) Analyte->GasPhase Successful Ionization Matrix Matrix Interference Matrix->GasPhase Competition caption Matrix components compete for charge and surface access on the ESI droplet.

Sources

Technical Support Center: Refining Cell Culture Conditions for Testing 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Demethoxy-4-methoxy Urapidil. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your cell culture conditions and obtain reliable, reproducible data. As an analogue of Urapidil, this compound is presumed to act as an antagonist at α1-adrenergic receptors and may also interact with 5-HT1A receptors.[1][2][3] This guide is structured to address potential challenges, from initial experimental setup to specific assay troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the experimental design for testing this compound.

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an analogue and a known impurity of Urapidil.[4][5] Urapidil is a well-characterized antihypertensive agent that acts primarily as a selective α1-adrenoceptor antagonist.[3][6][7][8] It also exhibits agonist activity at serotonin 5-HT1A receptors, which contributes to its central sympatholytic effect.[1][2][3][9] Therefore, it is reasonable to hypothesize that this compound has a similar pharmacological profile. Your initial experiments should aim to confirm its activity at α1-adrenergic receptors.

Q2: Which cell lines are appropriate for studying the effects of this compound?

A2: The choice of cell line is critical and depends on your research question. For studying α1-adrenergic receptor antagonism, consider cell lines that endogenously express these receptors at a functional level.

  • Vascular Smooth Muscle Cells (VSMCs): Primary VSMCs or cell lines like A7r5 are physiologically relevant for studying vasoconstriction, a primary effect of α1-adrenoceptor activation.[10]

  • Prostate Smooth Muscle Cells: These are relevant for research related to benign prostatic hyperplasia, another therapeutic area for α1-blockers.

  • Recombinant Cell Lines: CHO-K1 or HEK293 cells stably transfected to express specific human α1-adrenoceptor subtypes (α1A, α1B, α1D) are excellent tools for determining subtype selectivity.[11][12][13][14]

  • Cardiac Myocytes: Primary cultures of neonatal rat ventricular myocytes (NRVMs) are a common model for examining α1-AR signaling in a cardiac context.[15]

Q3: What are the critical first experiments to perform with this compound?

A3: Before conducting functional assays, it is essential to establish the compound's basic physicochemical and cytotoxic properties in your chosen cell culture system.

  • Solubility and Stability Testing: Determine the solubility of this compound in your cell culture medium. Test its stability over the time course of your planned experiments.

  • Cytotoxicity Assessment: Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range of the compound. This is crucial to ensure that observed effects in functional assays are not due to cell death.[16][17]

Q4: Should I use 2D or 3D cell culture models?

A4: The choice between 2D and 3D models depends on the complexity of the biological question.

  • 2D Monolayers: These are suitable for initial high-throughput screening, determining IC50 values, and basic mechanism-of-action studies.[18][19] They are generally more straightforward and cost-effective.

  • 3D Spheroids/Organoids: These models more closely mimic the in vivo microenvironment and can provide more physiologically relevant data, especially for long-term studies or when investigating complex cell-cell interactions.[18][19][20]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Poor Compound Solubility and Precipitation

Issue: You observe precipitation of this compound in your culture medium, leading to inconsistent results.

Observation Potential Cause Recommended Action
Cloudiness or visible particles in media upon compound addition. The compound has low aqueous solubility.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Perform serial dilutions to the final working concentration, ensuring the final solvent concentration is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Precipitation occurs over time in the incubator. The compound is unstable or has limited solubility at 37°C in the culture medium.Assess the stability of the compound in the medium over your intended incubation period. Consider reducing the incubation time or using a lower, more soluble concentration.
Inconsistent assay readouts at higher concentrations. Compound precipitation is leading to inaccurate effective concentrations.Filter the compound-media mixture before adding it to the cells to remove any undissolved particles. However, this may alter the final concentration. It is preferable to work within the determined soluble range.
Guide 2: High Background or Inconsistent Results in Functional Assays

Issue: Your functional assays (e.g., calcium influx, IP-1 accumulation) show high variability or a poor signal-to-noise ratio.

Observation Potential Cause Recommended Action
High background signal in untreated or vehicle-treated wells. Autofluorescence of the compound or interference with the assay reagents.Run a control plate with the compound in cell-free medium to check for direct interference with the assay's detection method.
Inconsistent dose-response curves. Uneven cell seeding, edge effects in the microplate, or issues with compound dilution.Optimize your cell seeding protocol to ensure a uniform monolayer. Avoid using the outer wells of the plate if edge effects are suspected. Prepare fresh serial dilutions of the compound for each experiment.
No observable effect of the compound. The chosen cell line does not express the target receptor at sufficient levels, or the assay is not sensitive enough.Confirm receptor expression using techniques like qPCR or Western blot. Use a known α1-adrenoceptor antagonist (e.g., Prazosin, Urapidil) as a positive control to validate the assay system.[6]
Guide 3: Unexpected Cytotoxicity

Issue: You observe significant cell death at concentrations where you expect to see a specific pharmacological effect.

Observation Potential Cause Recommended Action
Widespread cell detachment and morphological changes. The compound is cytotoxic at the tested concentrations.Perform a comprehensive cytotoxicity assay (e.g., MTT, PrestoBlue, or LDH release) to establish a clear therapeutic window.[16] Adjust the concentrations in your functional assays to be well below the cytotoxic threshold.
Cell death is observed only after prolonged incubation. Time-dependent cytotoxicity.Conduct a time-course cytotoxicity study to determine the maximum non-toxic incubation period for your chosen concentrations.
Vehicle control shows toxicity. The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below the toxic level for your specific cell line (usually <0.5%). Include a vehicle control with the same solvent concentration as your highest compound concentration.

Part 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for key experiments and a framework for presenting your data.

Protocol 1: Determining the Maximum Soluble Concentration
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Serially dilute the stock solution in your complete cell culture medium to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubate the solutions at 37°C for a period equivalent to your longest planned experiment.

  • Visually inspect each solution for signs of precipitation (cloudiness, crystals) under a microscope.

  • The highest concentration that remains clear is your maximum working soluble concentration.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Seed your chosen cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Table 1: Example Data Presentation for Cytotoxicity Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.7 ± 5.1
1095.2 ± 3.8
2588.9 ± 6.2
5065.4 ± 7.1
10020.1 ± 4.9
Protocol 3: Functional α1-Adrenoceptor Antagonism Assay (Calcium Mobilization)

This protocol assumes the use of a fluorescent calcium indicator like Fura-2 or Fluo-4.

  • Seed cells expressing α1-adrenoceptors in a black, clear-bottom 96-well plate and grow to confluency.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with a suitable assay buffer (e.g., HBSS).

  • Add various concentrations of this compound (the antagonist) to the wells and incubate for a predetermined time. Include a vehicle control and a positive control antagonist (e.g., Prazosin).

  • Place the plate in a fluorescence plate reader capable of kinetic reads.

  • Initiate the reading and, after establishing a stable baseline, inject a known α1-adrenoceptor agonist (e.g., Phenylephrine) at a concentration that elicits a submaximal response (EC80).

  • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • The inhibitory effect of this compound will be observed as a reduction in the agonist-induced calcium signal.

Part 4: Visualizations

Diagram 1: General Experimental Workflow

This diagram outlines the logical progression of experiments for characterizing a novel compound in cell culture.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream Analysis Solubility Solubility & Stability Assessment Cytotoxicity Cytotoxicity Assay (Dose-Response) Solubility->Cytotoxicity Determine max. concentration Functional_Assay Functional Assay (e.g., Calcium Mobilization) Cytotoxicity->Functional_Assay Define non-toxic concentration range Target_Binding Receptor Binding Assay (Optional) Target_Binding->Functional_Assay Signaling Signaling Pathway Analysis (e.g., Western Blot for pERK) Functional_Assay->Signaling Confirm mechanism

Caption: Workflow for in vitro testing of this compound.

Diagram 2: α1-Adrenergic Receptor Signaling Pathway

This diagram illustrates the canonical Gq-coupled signaling pathway activated by α1-adrenergic receptors, which this compound is expected to antagonize.

G Agonist Agonist (e.g., Phenylephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Activation Antagonist 2-Demethoxy-4-methoxy Urapidil Antagonist->Receptor Inhibition Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Simplified α1-Adrenergic Receptor Signaling Cascade.

References

  • O'Connell, T. D., et al. (2014). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacological Reviews. Available at: [Link]

  • Wikipedia. (2023). Alpha-1 adrenergic receptor. Available at: [Link]

  • Bio-Rad. (n.d.). Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. Available at: [Link]

  • Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Available at: [Link]

  • Ardati, A., et al. (1997). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Journal of Biological Chemistry. Available at: [Link]

  • Molecular Devices. (2024). Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation. Available at: [Link]

  • Al-Saffar, N., et al. (2021). The Impact of Cellular Environment on In Vitro Drug Screening. Critical Reviews in Biomedical Engineering. Available at: [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. Available at: [Link]

  • Langtry, H. D., & McTavish, D. (1990). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs. Available at: [Link]

  • Hieble, J. P., & Ruffolo, R. R. Jr. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Zanetti, M., et al. (2022). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. International Journal of Molecular Sciences. Available at: [Link]

  • Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Available at: [Link]

  • Schofield, E. (1989). Urapidil in the Treatment of Hypertension. Journal of Hypertension. Available at: [Link]

  • van Zwieten, P. A. (1988). Urapidil, a multiple-action alpha-blocking drug. Journal of Hypertension Supplement. Available at: [Link]

  • Ford, A. P. (2010). Subtypes of functional α1-adrenoceptor. Journal of Pharmacological Sciences. Available at: [Link]

  • Wikipedia. (2023). Urapidil. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Urapidil?. Available at: [Link]

  • Hudson, B. D., et al. (2022). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British Journal of Pharmacology. Available at: [Link]

  • Ram, C. V. (2010). Urapidil, a dual-acting antihypertensive agent: Current usage considerations. Journal of Clinical Hypertension. Available at: [Link]

  • Cells Online. (n.d.). Alpha1A Adrenergic Receptor Cell Line. Available at: [Link]

  • Ramesh, D., et al. (2021). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. RSC Advances. Available at: [Link]

  • Ram, C. V., & Kaplan, N. M. (1988). Clinical pharmacology of urapidil. American Journal of Medicine. Available at: [Link]

  • Spies, C., et al. (1988). Acute effects of increasing doses of urapidil in patients with hypertension. Clinical Therapeutics. Available at: [Link]

  • Hudson, B. D., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. British Journal of Pharmacology. Available at: [Link]

  • Schoetensack, W., et al. (1983). [Toxicologic study on the antihypertensive agent urapidil]. Arzneimittelforschung. Available at: [Link]

  • Chambers, A. J., et al. (2022). Alpha-1 adrenergic receptor antagonists. StatPearls. Available at: [Link]

  • Harrison, F. A., et al. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology. Available at: [Link]

  • Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Available at: [Link]

  • Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs & Aging. Available at: [Link]

  • Asadzadeh, Z., et al. (2018). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Research in Pharmaceutical Sciences. Available at: [Link]

  • Liu, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling. Available at: [Link]

  • LabRoots. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. Available at: [Link]

  • Galyametdinova, I. V., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • AS ONE INTERNATIONAL. (n.d.). Stable Cell Lines. Available at: [Link]

  • Antonicelli, R., et al. (1991). Biochemical effects of urapidil on red cell membrane ion transport systems in a population of elderly essential hypertensives. Postgraduate Medical Journal. Available at: [Link]

  • de Oliveira, A. S., et al. (2024). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available at: [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Available at: [Link]

  • Sanders, K. H., et al. (1988). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Journal of Cardiovascular Pharmacology. Available at: [Link]

Sources

Technical Support Center: Method Validation for 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical method validation of 2-Demethoxy-4-methoxy Urapidil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the development and validation of analytical methods for this specific Urapidil impurity. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Introduction to this compound

This compound is a known impurity and potential degradation product of the antihypertensive drug, Urapidil.[1][2][3] Structurally similar to the active pharmaceutical ingredient (API), its effective separation and quantification are critical for ensuring the quality, safety, and efficacy of Urapidil drug products. The validation of an analytical method for this impurity must demonstrate specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines such as ICH Q2(R1).[4][5]

Chemical Structure:

  • IUPAC Name: 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione[1][2]

  • Molecular Formula: C₂₀H₂₉N₅O₃[1]

  • Molecular Weight: 387.48 g/mol [1]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the method validation for this compound.

Q1: Why is a dedicated method validation for this specific impurity necessary?

A dedicated method validation is crucial to ensure that the analytical procedure can reliably detect and quantify this compound at its specified limit. This is a regulatory requirement to ensure patient safety and product quality. The method must be proven to be "stability-indicating," meaning it can separate the impurity from the API, other related substances, and any degradation products that may form under various stress conditions.[4][5][6]

Q2: What are the primary challenges in developing a separation method for Urapidil and this compound?

The primary challenge lies in the structural similarity between Urapidil and its impurity. This can lead to co-elution or poor resolution in reversed-phase HPLC. Method development will need to focus on optimizing parameters such as mobile phase composition (including pH and organic modifier), column chemistry, and temperature to achieve adequate separation.

Q3: Where can I obtain a reference standard for this compound?

Reference standards for this compound are available from several commercial suppliers of pharmaceutical impurities.[1][3] It is essential to use a well-characterized reference standard with a certificate of analysis for all validation activities.

Q4: What are the typical stress conditions for forced degradation studies of Urapidil?

Forced degradation studies for Urapidil typically include exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress.[7] These studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[6][8] Urapidil has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the validation of analytical methods for this compound.

Issue 1: Poor Resolution Between Urapidil and this compound

Symptoms:

  • Peaks are not baseline separated.

  • Resolution factor (Rs) is less than 1.5.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Mobile Phase pH 1. Evaluate the pKa of Urapidil and predict the pKa of the impurity. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized).The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their ionization state. Controlling the pH ensures consistent retention and improves peak shape.
Insufficient Organic Modifier Strength 1. Increase the proportion of the weaker solvent (e.g., water or buffer) in the mobile phase to increase retention and potentially improve separation. 2. If using a gradient, decrease the initial percentage of the strong organic solvent or make the gradient slope shallower.Modifying the mobile phase strength alters the partitioning of the analytes between the mobile and stationary phases, which can enhance differential retention.
Inadequate Stationary Phase Selectivity 1. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl, Cyano). 2. Consider columns with different bonding densities or end-capping.Different stationary phases offer unique separation mechanisms (e.g., hydrophobic, pi-pi interactions) that can be exploited to resolve structurally similar compounds.
Suboptimal Temperature 1. Increase the column temperature in small increments (e.g., 5°C).Increasing the temperature can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks and potentially better resolution.
Issue 2: Peak Tailing for this compound

Symptoms:

  • Asymmetrical peak with a tailing factor > 1.2.

Potential Causes & Solutions:

Troubleshooting Workflow for Peak Tailing

Caption: A decision tree for troubleshooting peak tailing.

Issue 3: Inconsistent Results in Accuracy and Precision Studies

Symptoms:

  • High %RSD in precision studies (>2%).

  • Poor recovery in accuracy studies (outside 98-102%).

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Sample/Standard Instability 1. Prepare solutions fresh daily. 2. Evaluate the stability of the impurity in the chosen diluent over the expected analysis time. 3. Store solutions at a lower temperature and protected from light if necessary.Degradation of the analyte in solution will lead to lower and more variable results.
Poor Integration 1. Review the integration parameters in the chromatography data system. 2. Ensure consistent peak start and end points. 3. For low-level impurities, adjust the integration threshold to avoid integrating noise.Inconsistent peak integration is a common source of variability in quantitative analysis.
Suboptimal Sample Preparation 1. Ensure complete dissolution of the sample. 2. Verify the accuracy of dilutions with calibrated pipettes. 3. Evaluate for any potential interference from the sample matrix.Inaccurate sample preparation will directly impact the accuracy and precision of the results.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to demonstrate the specificity and stability-indicating nature of the analytical method.

Objective: To generate potential degradation products of Urapidil and assess the method's ability to separate them from the parent drug and this compound.

Procedure:

  • Acid Hydrolysis: Dissolve Urapidil in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve Urapidil in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve Urapidil in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Urapidil to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Urapidil to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration.

    • Analyze by the proposed HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks and ensure they are well-resolved from Urapidil and this compound.

Protocol 2: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a system suitability solution containing Urapidil and this compound at a concentration relevant to the analysis.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5 for both peaks
Theoretical Plates (N) > 2000 for both peaks
%RSD of Peak Area ≤ 2.0% for both peaks
Resolution (Rs) ≥ 1.5 between Urapidil and this compound

System Suitability Workflow

System_Suitability_Workflow Start Start of Analysis Prepare_SSS Prepare System Suitability Solution Start->Prepare_SSS Inject_Replicates Inject 6 Replicates Prepare_SSS->Inject_Replicates Calculate_Params Calculate Tailing Factor, Theoretical Plates, %RSD, Resolution Inject_Replicates->Calculate_Params Check_Criteria Do all parameters meet acceptance criteria? Calculate_Params->Check_Criteria Proceed Proceed with Sample Analysis Check_Criteria->Proceed Yes Troubleshoot Troubleshoot System Check_Criteria->Troubleshoot No Troubleshoot->Prepare_SSS

Caption: Workflow for performing system suitability testing.

References

  • Cai, D., & Zhang, Q. (2012). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-318.
  • Chinese Journal of Pharmaceutical Analysis. (2005). Study on Determination of Related Substances of Urapidil Hydrochloride and Its Injection. Chinese Journal of Pharmaceutical Analysis, 25(8), 978-980.
  • SIELC Technologies. (n.d.). Separation of Urapidil on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 211, 114612.
  • Agilent. (2023). Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Retrieved from [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]

  • OUCI. (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved from [Link]

  • Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Tomasello, C., et al. (2017). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. International Journal of Pharmaceutical Compounding, 21(2), 164-168.
  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.
  • ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Google Patents. (n.d.). CN109516960B - Preparation method of urapidil hydrochloride.
  • Avdeef, A., & Tsinman, K. (2006). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (n.d.). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Retrieved from [Link]

  • Google Patents. (n.d.). CN112094239A - Urapidil impurity compound, preparation method and application thereof.

Sources

Validation & Comparative

A Comparative Analysis of Urapidil and its Analogue, 2-Demethoxy-4-methoxy Urapidil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the well-established antihypertensive agent, Urapidil, and its lesser-known analogue, 2-Demethoxy-4-methoxy Urapidil. While extensive data exists for Urapidil, its 2-demethoxy-4-methoxy counterpart remains largely uncharacterized in publicly available literature. This document will first offer an in-depth exploration of Urapidil's pharmacological profile, supported by experimental evidence. Subsequently, it will introduce this compound, discuss its known properties, and, most critically, provide detailed experimental workflows for researchers aiming to conduct a thorough comparative analysis.

Part 1: The Pharmacological Profile of Urapidil

Urapidil is a sympatholytic antihypertensive drug with a unique dual mechanism of action, targeting both central and peripheral pathways to effectively lower blood pressure.[1][2] It is clinically utilized in the management of hypertension, including hypertensive emergencies.[3][4][5]

Mechanism of Action

Urapidil's antihypertensive effect stems from its activity at two distinct receptor types:

  • α1-Adrenoceptor Antagonism: Urapidil acts as a selective antagonist at postsynaptic α1-adrenergic receptors in the peripheral vasculature.[6][7] This blockade inhibits the vasoconstrictive effects of catecholamines (e.g., norepinephrine), leading to vasodilation and a reduction in peripheral resistance.[3][6] Its selectivity for α1 over α2 adrenoceptors is a key feature of its pharmacological profile.[6]

  • 5-HT1A Receptor Agonism: In addition to its peripheral action, Urapidil exhibits agonist activity at central serotonin 5-HT1A receptors.[1][8][9][10] This central mechanism contributes to a decrease in sympathetic outflow from the brainstem, further aiding in blood pressure reduction and notably preventing the reflex tachycardia often seen with other peripheral vasodilators.[1][7][11]

Urapidil Signaling Pathway cluster_peripheral Peripheral Vasculature cluster_central Central Nervous System (Brainstem) Urapidil_p Urapidil alpha1 α1-Adrenoceptor Urapidil_p->alpha1 Antagonism Vasoconstriction Vasoconstriction alpha1->Vasoconstriction Inhibition Blood_Pressure Reduced Blood Pressure Vasoconstriction->Blood_Pressure Urapidil_c Urapidil HT1A 5-HT1A Receptor Urapidil_c->HT1A Agonism Sympathetic_Outflow Sympathetic Outflow HT1A->Sympathetic_Outflow Reduction Sympathetic_Outflow->Blood_Pressure

Figure 1: Dual mechanism of action of Urapidil.
Pharmacodynamics

The primary pharmacodynamic effect of Urapidil is the reduction of both systolic and diastolic blood pressure.[12][13] Clinical studies have demonstrated its efficacy in various hypertensive conditions.[3][5] A key advantage of Urapidil is the absence of significant reflex tachycardia, attributed to its central 5-HT1A agonism which modulates the baroreceptor reflex.[1][11] Furthermore, Urapidil has been shown to have neutral or even beneficial effects on lipid profiles and glucose metabolism, making it a suitable option for hypertensive patients with comorbidities like diabetes or hyperlipidemia.[4][5][12]

Pharmacokinetics

Urapidil is well-absorbed orally, with a bioavailability of approximately 70-80%.[3] It undergoes hepatic metabolism, and its metabolites are primarily excreted via the kidneys.[3] The terminal half-life of Urapidil is around 3 to 5 hours, depending on the formulation.[3]

Part 2: this compound - An Uncharacterized Analogue

This compound is listed in chemical supplier databases as "Urapidil impurity 2".[14][15] Its chemical structure is closely related to Urapidil, with the methoxy group shifted from the 2-position to the 4-position on the phenylpiperazine ring.

CompoundChemical FormulaMolar Mass
UrapidilC₂₀H₂₉N₅O₃387.48 g/mol
This compoundC₂₀H₂₉N₅O₃387.48 g/mol

Table 1: Physicochemical Properties of Urapidil and this compound.

Limited information suggests that this compound is a synthetic compound and that its natural metabolite is 2-demethoxyurapidil.[14] There are claims of it possessing anti-inflammatory effects and the ability to inhibit prostaglandin synthesis, however, these are not substantiated with detailed, peer-reviewed experimental data.[14]

Structural Comparison and Hypothetical Implications:

The key structural difference between Urapidil and its 2-demethoxy-4-methoxy analogue is the position of the methoxy group on the phenyl ring. In Urapidil, the methoxy group is at the ortho position, while in the analogue, it is at the para position. This seemingly minor change can have significant implications for the molecule's interaction with its biological targets. The positioning of substituents on the phenylpiperazine moiety is known to be critical for affinity and activity at both α1-adrenoceptors and 5-HT1A receptors. It is plausible that the shift of the methoxy group could alter the binding affinity and efficacy at these receptors, potentially leading to a different pharmacological profile. However, without experimental data, this remains speculative.

Part 3: Proposed Experimental Workflows for a Comparative Analysis

To elucidate the pharmacological profile of this compound and compare it to Urapidil, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive characterization.

Receptor Binding Assays

These assays are crucial to determine the affinity of this compound for α1-adrenoceptors and 5-HT1A receptors.

Receptor Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing target receptor) start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioligand separate->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end

Figure 2: General workflow for receptor binding assays.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human α1A, α1B, α1D, and 5-HT1A receptors.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membranes in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the cell membranes, a specific radioligand (e.g., [³H]-Prazosin for α1-adrenoceptors, [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound (Urapidil or this compound).

    • Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays will determine whether this compound acts as an antagonist or agonist at its target receptors and its potency.

In Vitro Functional Assay Workflow start Start prepare_tissue Prepare Isolated Tissue (e.g., rat aorta) start->prepare_tissue mount_tissue Mount Tissue in Organ Bath prepare_tissue->mount_tissue agonist_response Generate Agonist Dose-Response Curve mount_tissue->agonist_response add_antagonist Add Test Compound (Antagonist) agonist_response->add_antagonist repeat_agonist_response Repeat Agonist Dose-Response Curve add_antagonist->repeat_agonist_response analyze Analyze Data (Calculate pA2) repeat_agonist_response->analyze end End analyze->end

Figure 3: Workflow for isolated tissue functional assay.

Step-by-Step Protocol (α1-Adrenoceptor Antagonism in Rat Aorta):

  • Tissue Preparation:

    • Humanely euthanize a rat and dissect the thoracic aorta.

    • Cut the aorta into rings and remove the endothelium.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the tissues to an isometric force transducer to record changes in tension.

  • Functional Assay:

    • Allow the tissues to equilibrate under a resting tension.

    • Generate a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine).

    • Wash the tissues and incubate with a specific concentration of the test compound (Urapidil or this compound) for a defined period.

    • Repeat the cumulative concentration-response curve to phenylephrine in the presence of the test compound.

  • Data Analysis:

    • Compare the agonist dose-response curves in the absence and presence of the antagonist.

    • Perform a Schild analysis to determine the pA₂ value, which represents the affinity of a competitive antagonist.

A similar approach can be used to assess 5-HT1A receptor agonism, for example, by measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the 5-HT1A receptor.

In Vivo Cardiovascular Studies

These studies are essential to determine the effect of this compound on blood pressure and heart rate in a living organism.

Step-by-Step Protocol (Blood Pressure Measurement in Spontaneously Hypertensive Rats):

  • Animal Preparation:

    • Use spontaneously hypertensive rats (SHRs), a common model for human essential hypertension.

    • Implant a telemetric device or an arterial catheter for continuous blood pressure and heart rate monitoring.

    • Allow the animals to recover from surgery.

  • Drug Administration:

    • Record baseline blood pressure and heart rate.

    • Administer the test compound (Urapidil or this compound) via an appropriate route (e.g., oral gavage or intravenous injection) at various doses.

  • Data Acquisition and Analysis:

    • Continuously monitor and record blood pressure and heart rate for several hours after drug administration.

    • Calculate the mean arterial pressure (MAP) and heart rate for each dose and time point.

    • Compare the effects of the two compounds on these cardiovascular parameters.

Conclusion

Urapidil is a well-characterized antihypertensive agent with a dual mechanism of action involving peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism. In contrast, this compound, an impurity and structural analogue, remains largely unexplored. The structural difference in the position of the methoxy group on the phenylpiperazine ring suggests the potential for a different pharmacological profile, but this requires empirical validation. The experimental workflows detailed in this guide provide a roadmap for researchers to thoroughly characterize this compound and conduct a rigorous comparative analysis with Urapidil. Such studies are essential to understand the structure-activity relationships within this class of compounds and could potentially lead to the discovery of new therapeutic agents.

References

  • Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929–955.
  • Guan, F., Zhang, Y., & Li, Y. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 211, 114612.
  • Veeprho. (n.d.). Urapidil Impurities and Related Compound. Retrieved from [Link]

  • Gillis, R. A., Dretchen, K. L., Namath, I. J., & Quest, J. A. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American Journal of Cardiology, 63(6), 36C–39C.
  • Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(6), 597–601.
  • Hanft, G., & Gross, G. (1989). Urapidil analogues are potent ligands of the 5-HT1A receptor. European Journal of Pharmacology, 169(2-3), 303–307.
  • Kolasinski, S. L., & D'Alonzo, G. E. (1989). Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil. Journal of Cardiovascular Pharmacology, 14 Suppl 3, S29–S34.
  • Klemm, K., Prüsse, W., & Krüger, U. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittel-Forschung, 27(10), 1895–1897.
  • van Zwieten, P. A. (1988). Pharmacologic profile of urapidil. Drugs, 35 Suppl 6, 6–17.
  • van Zwieten, P. A., & Timmermans, P. B. (1984). Effects of urapidil on blood pressure and adrenoceptors in various animal models. Journal of Hypertension. Supplement, 2(3), S23–S28.
  • Fogari, R., Tettamanti, F., Zoppi, A., Malamani, G. D., Corradi, L., & Salvetti, A. (1991). [The effect of urapidil on blood pressure, renal hemodynamics, lipid and glucose metabolism]. Cardiologia (Rome, Italy), 36(12), 1017–1022.
  • Langtry, H. D., Mammen, G. J., & Sorkin, E. M. (1989). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 38(6), 900–940.
  • Messerli, F. H., & Grossman, E. (2009). Urapidil, a Dual-Acting Antihypertensive Agent: Current Usage Considerations. Current Hypertension Reviews, 5(3), 206–212.
  • Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929–955.
  • Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. British Journal of Pharmacology, 102(4), 998–1002.
  • Hanft, G., & Gross, G. (1989). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 339(1-2), 55–62.
  • Klemm, K., Prüsse, W., & Krüger, U. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittel-Forschung, 27(10), 1895–1897.
  • Shepherd, A. M. (1989). Urapidil, a multiple-action alpha-blocking drug. The American Journal of Cardiology, 64(7), 11D–15D.
  • Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(6), 597–601.
  • Wikipedia. (n.d.). Urapidil. Retrieved from [Link]

  • van Zwieten, P. A., Blauw, G. J., & van Brummelen, P. (1990). Pharmacological profile of antihypertensive drugs with serotonin receptor and alpha-adrenoceptor activity. Drugs, 40 Suppl 4, 1–8; discussion 28–30.
  • Li, J., Wang, Y., Zhang, Y., & Wang, X. (2019). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
  • Leonetti, G., Mazzola, C., Boni, S., Guffanti, E., Meani, A., & Zanchetti, A. (1986). Comparison of the antihypertensive effect of urapidil and metoprolol in hypertension. European Journal of Clinical Pharmacology, 30(6), 637–640.
  • Verberne, A. J., & Rand, M. J. (1984). Pharmacological activities of the antihypertensive drug urapidil in the rat. Clinical and Experimental Pharmacology & Physiology, 11(4), 407–411.
  • Shi, J., Li, Y., Xing, C., Peng, P., Shi, H., Ding, H., Zheng, P., Ning, G., & Feng, S. (2018). Urapidil, compared to nitroglycerin, has better clinical safety in the treatment of hypertensive patients with acute heart failure: a meta-analysis. Drug Design, Development and Therapy, 13, 11–21.
  • Gillis, R. A., Dretchen, K. L., Namath, I. J., & Quest, J. A. (1988). Experimental studies on the neurocardiovascular effects of urapidil. Drugs, 35 Suppl 6, 18–26.
  • PubChem. (n.d.). SID 496703327 - urapidil. Retrieved from [Link]

  • Taliani, S., Salerno, S., CTP, S., Simorini, F., La Motta, C., Fornaciari, G., Gesi, M., & Martini, C. (2010). Synthesis and biological evaluation of resveratrol methoxy derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 196–199.
  • Verberne, A. J., & Rand, M. J. (1984). Pharmacological activities of the antihypertensive drug urapidil in the rat. Clinical and Experimental Pharmacology & Physiology, 11(4), 407–411.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Dhfyan, A., Al-Obaid, A. M., & Alanazi, M. M. (2022). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Molecules (Basel, Switzerland), 27(19), 6537.
  • Wambach, G., Bönner, G., Stimpel, M., & Kaufmann, W. (1988). Comparison between the effects of urapidil and methyldopa on left ventricular hypertrophy and haemodynamics in humans. Drugs, 35 Suppl 6, 90–97.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Urapidil?. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Urapidil. Retrieved from [Link]

Sources

Validating the Biological Activity of 2-Demethoxy-4-methoxy Urapidil: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of 2-Demethoxy-4-methoxy Urapidil, a structural analog of the established antihypertensive agent, Urapidil. For researchers, scientists, and drug development professionals, this document outlines the critical experimental comparisons and requisite protocols to thoroughly characterize this new chemical entity (NCE). We will leverage the well-documented profile of Urapidil as a benchmark for a rigorous, data-driven validation process.

Urapidil exerts its antihypertensive effects through a dual mechanism of action: antagonism of peripheral alpha-1 adrenergic receptors, leading to vasodilation, and agonism of central serotonin 5-HT1A receptors, which reduces sympathetic outflow.[1][2][3] This multifaceted activity profile provides a roadmap for the comprehensive validation of this compound. Our investigation will focus on systematically comparing the NCE's performance against Urapidil and other relevant alpha-1 adrenergic antagonists.

Comparative Analysis of Biological Activity

A thorough validation of this compound necessitates a multi-pronged approach, encompassing receptor binding affinity, in vitro functional activity, and in vivo antihypertensive efficacy. The following tables outline the key comparative data points to be generated.

Table 1: Comparative Receptor Binding Affinity

Compoundα1A-Adrenergic Receptor Ki (nM)α1B-Adrenergic Receptor Ki (nM)α1D-Adrenergic Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Urapidil (Reference) Expected ValueExpected ValueExpected ValueExpected Value
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Prazosin (α1-selective antagonist) Expected ValueExpected ValueExpected ValueN/A
Tamsulosin (α1A-selective antagonist) Expected ValueExpected ValueExpected ValueN/A

Table 2: In Vitro Functional Activity Comparison

Compoundα1-Adrenergic Receptor Functional Antagonism (IC50, nM)5-HT1A Receptor Functional Agonism (EC50, nM)
Urapidil (Reference) Expected ValueExpected Value
This compound Experimental ValueExperimental Value

Table 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Heart Rate (bpm)
Vehicle Control N/ABaselineBaseline
Urapidil Therapeutic DoseExpected ReductionMinimal Change Expected
This compound Dose RangeExperimental ReductionExperimental Value
Prazosin Comparative DoseExpected ReductionPotential for Reflex Tachycardia

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data outlined above.

Radioligand Receptor Binding Assays

This assay quantifies the affinity of a compound for a specific receptor.[4] A radiolabeled ligand with known high affinity for the receptor of interest is competed for binding with the unlabeled test compound.

Protocol: α1-Adrenergic Receptor Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-Prazosin), and varying concentrations of the test compound (this compound or reference compounds).

    • For non-specific binding determination, include wells with a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the biological effect of a compound on its target receptor, such as the inhibition of agonist-induced signaling.[5][6] Since alpha-1 adrenergic receptors are Gq-coupled, their activation leads to an increase in intracellular calcium.

Protocol: Fluorometric Calcium Flux Assay

  • Cell Preparation:

    • Plate cells expressing the target alpha-1 adrenergic receptor subtype in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium levels.

    • Add varying concentrations of the antagonist (this compound or Urapidil) to the wells and incubate.

    • Add a fixed concentration of an agonist (e.g., phenylephrine) to stimulate the receptor.

    • Record the fluorescent signal before and after the addition of the agonist.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Antihypertensive Efficacy Studies

Animal models are crucial for assessing the physiological effects of a potential antihypertensive drug.[7][8][9] The spontaneously hypertensive rat (SHR) is a widely used and well-validated model for essential hypertension.

Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

  • Animal Preparation:

    • Acclimate male SHRs to the laboratory environment.

    • Surgically implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a post-operative recovery period.

  • Drug Administration and Monitoring:

    • Record baseline blood pressure and heart rate for a sufficient period.

    • Administer the test compound (this compound), reference compound (Urapidil or Prazosin), or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection).

    • Continuously monitor and record blood pressure and heart rate for a predetermined duration after drug administration.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each treatment group.

    • Compare the effects of this compound to the vehicle and reference compound groups.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing the Scientific Rationale

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine α1-AR α1-Adrenergic Receptor Norepinephrine->α1-AR Binds Gq Gq Protein α1-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response e.g., Smooth Muscle Contraction PKC->Cellular Response Phosphorylates Targets This compound This compound This compound->α1-AR Antagonizes Receptor Binding Assay Workflow Start Start Prepare Membranes Prepare Cell Membranes Expressing α1-AR Start->Prepare Membranes Set Up Assay Set Up 96-Well Plate: - Membranes - [3H]-Prazosin - Test Compound Prepare Membranes->Set Up Assay Incubate Incubate to Reach Equilibrium Set Up Assay->Incubate Filter Filter to Separate Bound & Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Counting Add Scintillation Cocktail & Count Radioactivity Wash->Scintillation Counting Analyze Data Calculate Ki (Binding Affinity) Scintillation Counting->Analyze Data End End Analyze Data->End

Caption: Radioligand Receptor Binding Assay Workflow.

Conclusion

The validation of this compound's biological activity requires a systematic and comparative approach. By benchmarking its performance against the established profile of Urapidil and other selective alpha-1 adrenergic antagonists, researchers can build a comprehensive understanding of this new compound's pharmacological properties. The experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for these critical investigations, ensuring scientific integrity and facilitating informed decision-making in the drug development process.

References

  • van Zwieten, P. A., & Doods, H. N. (1987). On the mechanism of the hypotensive action of urapidil. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 5(5), S191–S195. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Urapidil? Retrieved from [Link]

  • Wikipedia. (2024, October 27). Urapidil. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Urapidil used for? Retrieved from [Link]

  • Dooley, M., & Goa, K. L. (1998). Urapidil in anesthesiology: pharmacology and indications. Drugs, 56(5), 829–851. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. Retrieved from [Link]

  • Slideshare. (2018, November 29). Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Drugs.com. (2024, May 6). List of Alpha blockers (alpha adrenergic antagonists). Retrieved from [Link]

  • Slideshare. (2018, August 1). Screening methods of anti hypertensive agents. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • PubMed. (2004). A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines. Retrieved from [Link]

  • IMR Press. (2024). Evaluation of Various Experimental Models in Antihypertensive Drug Development. Retrieved from [Link]

  • Wikipedia. (2024, October 27). Alpha-1 blocker. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Review on: Experimental Screening Methods for Antihypertensive Agents. Retrieved from [Link]

  • PubMed. (1989). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Retrieved from [Link]

  • PubMed. (1986). Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, January 8). Alpha 1 Adrenergic Receptor Antagonists. Retrieved from [Link]

  • Nursing Center. (2022, January 13). Alpha Adrenergic Blockers - How Do They Work? Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • PubMed. (2001). α-Adrenoceptor Assays. Retrieved from [Link]

  • PubMed. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • ResearchGate. (2022, January 1). Alpha-1 adrenergic receptor antagonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific. Retrieved from [Link]

  • Life Sciences. (2004). Recent progress in α1-adrenergic receptor research. Retrieved from [Link]

  • PubMed. (1995). Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. Retrieved from [Link]

  • ResearchGate. (2025, November 23). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

Sources

Navigating Urapidil Bioanalysis: A Comparative Guide to Mitigating Metabolite Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antihypertensive drug development and therapeutic monitoring, the accurate quantification of Urapidil is paramount. This guide provides an in-depth comparison of analytical methodologies for Urapidil, with a specific focus on the potential for cross-reactivity from its metabolite, 2-Demethoxy-4-methoxy Urapidil. As drug metabolites can often interfere with analytical assays, leading to inaccurate quantification and flawed pharmacokinetic and toxicokinetic data, a thorough understanding of assay specificity is critical. This guide will explore the nuances of immunoassay and chromatographic techniques, offering field-proven insights to ensure the integrity of your bioanalytical data.

The Challenge of Urapidil Metabolism

Urapidil undergoes extensive metabolism in the body, primarily through hydroxylation of the phenyl ring, O-demethylation, and N-demethylation of the uracil moiety[1]. One metabolite of interest, though less commonly cited than the primary p-hydroxy, O-demethyl, and N-demethyl derivatives, is this compound. The structural similarity between Urapidil and its metabolites, including this compound, presents a significant analytical challenge.

Below is a depiction of the metabolic pathway leading from Urapidil to the formation of its key metabolites.

Urapidil Urapidil Metabolism Hepatic Metabolism (e.g., CYP450) Urapidil->Metabolism p_hydroxy p-Hydroxylated Urapidil (Major, inactive) Metabolism->p_hydroxy o_demethyl O-Demethylated Urapidil (Minor, active) Metabolism->o_demethyl n_demethyl N-Demethylated Urapidil (Minor, active) Metabolism->n_demethyl demethoxy_methoxy 2-Demethoxy-4-methoxy Urapidil Metabolism->demethoxy_methoxy

Caption: Metabolic Pathway of Urapidil.

Comparative Analysis of Analytical Methodologies

The choice of analytical method is a critical determinant of data accuracy in the presence of metabolites. Here, we compare the two primary approaches: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

FeatureImmunoassay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen recognitionPhysicochemical separation followed by mass-based detection
Specificity Potentially lower; susceptible to cross-reactivity from structurally similar molecules.High; capable of discriminating between compounds with minor structural differences.
Throughput HighModerate to High
Sensitivity Generally highVery high
Development Time Long (for novel antibody development)Moderate
Cost per Sample Lower (for established kits)Higher
Immunoassays: The Double-Edged Sword of Speed and Simplicity

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of an antibody to the target analyte. While offering high throughput and relative ease of use, their specificity is entirely dependent on the quality and characteristics of the antibody.

Potential for Cross-Reactivity:

The core challenge with immunoassays lies in the potential for antibodies to cross-react with structurally related compounds, such as metabolites. An antibody raised against Urapidil may also recognize and bind to this compound if the structural differences between the two molecules are not significant enough to disrupt the binding epitope. This can lead to an overestimation of the parent drug concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS has emerged as the definitive method for the quantitative analysis of drugs and their metabolites in biological matrices[2][4]. This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry.

Inherent Specificity:

The specificity of LC-MS/MS is multi-faceted:

  • Chromatographic Separation: HPLC separates compounds based on their physicochemical properties, such as polarity. Urapidil and its metabolites, including this compound, will likely have different retention times, allowing for their physical separation before detection.

  • Mass-to-Charge Ratio (m/z) of the Parent Ion: The mass spectrometer isolates ions based on their specific mass-to-charge ratio. Urapidil and its metabolites will have distinct molecular weights and thus different m/z values.

  • Fragmentation Pattern of the Product Ions: The parent ion is fragmented, and the resulting product ions are detected. This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint.

Numerous validated LC-MS/MS methods for Urapidil have demonstrated high specificity and sensitivity, making it the preferred method for pharmacokinetic studies where metabolite differentiation is crucial[2].

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of any Urapidil assay, it is essential to experimentally assess its specificity and potential for cross-reactivity with key metabolites.

Workflow for Cross-Reactivity Assessment

cluster_prep Sample Preparation cluster_assay Assay Comparison cluster_data Data Analysis start Obtain Analytical Standards: - Urapidil - this compound spike Spike Drug-Free Matrix (e.g., plasma, urine) start->spike series Prepare Serial Dilutions spike->series immunoassay Immunoassay Analysis series->immunoassay lcms LC-MS/MS Analysis series->lcms compare Compare Assay Responses immunoassay->compare lcms->compare calc Calculate % Cross-Reactivity compare->calc

Caption: Workflow for Assessing Metabolite Cross-Reactivity.

Step-by-Step Protocol for Cross-Reactivity Testing

1. Materials and Reagents:

  • Urapidil analytical standard

  • This compound analytical standard

  • Drug-free biological matrix (e.g., human plasma, urine)

  • Validated LC-MS/MS method for Urapidil

  • Urapidil immunoassay kit (if available) or developed immunoassay

  • Standard laboratory reagents and equipment

2. Sample Preparation:

  • Prepare stock solutions of Urapidil and this compound in a suitable solvent.

  • Spike the drug-free biological matrix with known concentrations of Urapidil to create a standard curve.

  • In separate sets of drug-free matrix, spike with increasing concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations for both analytes.

3. Immunoassay Procedure (Hypothetical):

  • Follow the manufacturer's instructions for the Urapidil ELISA kit.

  • Analyze the Urapidil standard curve, the this compound samples, and the QC samples.

  • Determine the concentration of "Urapidil" detected in the samples containing only this compound.

4. LC-MS/MS Procedure:

  • Extract Urapidil and this compound from the prepared samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracts using a validated LC-MS/MS method capable of separating and independently quantifying both Urapidil and this compound.

5. Data Analysis and Interpretation:

  • For the Immunoassay: Calculate the percentage of cross-reactivity for this compound using the following formula: % Cross-Reactivity = (Apparent concentration of Urapidil determined in the presence of the metabolite / Actual concentration of the metabolite) x 100%

  • For the LC-MS/MS: Confirm that the method can baseline-separate Urapidil from this compound and that there is no interference at the respective retention times and mass transitions.

Conclusion and Recommendations

The potential for cross-reactivity from metabolites like this compound is a critical consideration in the bioanalysis of Urapidil. While immunoassays may offer advantages in terms of speed and cost for large-scale screening, their inherent susceptibility to interference from structurally similar compounds necessitates rigorous validation.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Prioritize Specificity: For definitive quantification of Urapidil, especially in pharmacokinetic and clinical studies where metabolites are present, LC-MS/MS is the recommended methodology due to its superior specificity.

  • Thorough Validation: If an immunoassay is to be employed, it must be exhaustively validated for specificity against all major metabolites of Urapidil, including this compound. The absence of a commercial Urapidil immunoassay with documented cross-reactivity data in the public domain highlights the need for caution.

  • Forced Degradation Studies: As demonstrated in the literature, Urapidil can degrade under stress conditions to form various products[5]. These degradation products should also be considered as potential interferents in any analytical method.

  • Reference Standards are Key: The availability of analytical standards for metabolites like this compound is essential for conducting proper validation studies.

By carefully selecting and validating the analytical methodology, researchers can ensure the generation of accurate and reliable data, which is the bedrock of successful drug development and therapeutic monitoring.

References

  • Corcuff, J. B., Gatta, B., Ducassou, D., & Simonnet, G. (2001). Antihypertensive drug urapidil metabolites interfere with metanephrines assays. Clinical endocrinology, 55(2), 280.
  • Corcuff, J. B., Chardon, L., Ridah, I. E. H., & Brossaud, J. (2017). Urinary sampling for 5HIAA and metanephrines determination: revisiting the recommendations. Endocrine connections, 6(8), R107–R116.
  • Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 23(12), 5337.
  • Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of pharmaceutical and biomedical analysis, 211, 114612.
  • E-lactancia. (n.d.). Information for Use and Summary of Product Characteristics. Retrieved from [Link]

  • Drug Central. (n.d.). Urapidil. Retrieved from [Link]

  • Gillis, A. M., & MacDonald, I. L. (1988). Clinical pharmacokinetics of urapidil. Clinical pharmacokinetics, 14(3), 129–140.
  • MedPath. (2025). Urapidil | Advanced Drug Monograph. Retrieved from [Link]

  • Ramakrishna, N. V., Vishwottam, K. N., Koteshwara, M., Manoj, S., & Santosh, M. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies.
  • Ramage, A. G. (1990).
  • Shepherd, A. M. (1989). Urapidil, a multiple-action alpha-blocking drug. The American journal of cardiology, 64(7), 11D–15D.
  • van Zwieten, P. A., de Jong, A., de Smeyter, H., & Willems, W. J. (1985). Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 3(3), S15–S19.
  • Vergin, H., & Johnston, A. (1988). Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination. Arzneimittel-Forschung, 38(1A), 154–157.
  • Witte, P. U., & Stief, G. (1988). Overview of clinical trials with urapidil. Drugs, 35 Suppl 6, 40–45.
  • Hancock, A. A., & DeLean, A. (1987). Relative presynaptic and postsynaptic effects of urapidil on adrenoceptors in the rabbit pulmonary artery. The Journal of pharmacology and experimental therapeutics, 240(3), 779–783.
  • Gill, C. H., Gill, T. S., & Evans, C. (2020). Metronidazole is a chromatographic interference on a routine HPLC-UV assay for thiopurine metabolites. Annals of clinical biochemistry, 57(4), 335–338.
  • Ludwig, G., Vergin, H., & Zech, K. (1977). [Pharmacokinetics and metabolism of the antihypertensive agent urapidil in rats and dogs]. Arzneimittel-Forschung, 27(11), 2077–2086.
  • Gillis, R. A., Hill, K. A., Kirby, J. S., Quest, J. A., Hamosh, P., Norman, W. P., & Kellar, K. J. (1989). Experimental studies on the neurocardiovascular effects of urapidil. Journal of cardiovascular pharmacology, 13 Suppl 2, S28–S39.

Sources

A Comparative Guide to the Genotoxicity Assessment of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and procedural framework for evaluating the genotoxic potential of 2-Demethoxy-4-methoxy Urapidil. Given the limited direct public data on this specific metabolite, this guide employs a comparative approach, referencing its parent compound, the antihypertensive drug Urapidil, and grounding the assessment strategy in internationally recognized regulatory guidelines.

Introduction: The Rationale for Genotoxicity Assessment

This compound is recognized as an impurity and metabolite of Urapidil, a selective alpha-1 adrenoceptor antagonist used in the treatment of hypertension.[1][2][3] As with any drug metabolite or impurity, assessing its potential to damage genetic material is a critical step in drug safety evaluation. Genotoxic compounds can induce mutations or chromosomal damage, which are often associated with carcinogenicity.[4]

This guide outlines a standard, robust testing battery consistent with the International Council for Harmonisation (ICH) S2(R1) guideline.[4][5][6][7] Due to the data-poor nature of this compound, we will utilize a read-across approach . This toxicological principle allows for the prediction of a substance's properties by using data from structurally and mechanistically similar compounds, in this case, the parent drug Urapidil.[8][9][10]

Structural Comparison: Urapidil vs. This compound

The justification for a read-across approach begins with a structural comparison. Urapidil features a methoxyphenyl piperazine moiety.[11] this compound is a result of O-demethylation of the parent compound.[3] Understanding this metabolic relationship is key to postulating a comparative toxicological profile.

Structural_Comparison cluster_0 Chemical Structures Urapidil Urapidil C20H29N5O3 (Parent Drug) Metabolism Hepatic Metabolism (O-demethylation) Urapidil->Metabolism Metabolite This compound (Metabolite/Impurity) Metabolism->Metabolite

Caption: Metabolic transformation of Urapidil to its metabolite.

A Phased Genotoxicity Testing Strategy

The ICH S2(R1) guideline provides a standard battery of tests to assess genotoxicity.[4][12] The goal is to create a self-validating system where different assays cover distinct, critical endpoints: gene mutation, and both structural and numerical chromosomal damage. This guide will follow one of the recommended standard options.

Genotoxicity_Testing_Workflow cluster_invitro Part 1: In Vitro Assessment cluster_invivo Part 2: In Vivo Confirmation cluster_results Final Hazard Identification start Test Compound: This compound ames Test 1: Ames Test (OECD 471) Endpoint: Gene Mutation start->ames Evaluate mutagenicity micronucleus_invitro Test 2: In Vitro Micronucleus (OECD 487) Endpoint: Chromosomal Damage start->micronucleus_invitro Evaluate clastogenicity/ aneugenicity micronucleus_invivo Test 3: In Vivo Micronucleus (OECD 474) Endpoint: Chromosomal Damage in whole animal ames->micronucleus_invivo If positive, confirm in vivo relevance micronucleus_invitro->micronucleus_invivo If positive, confirm in vivo relevance interpretation Synthesize all data to characterize genotoxic potential. Compare with Urapidil profile. micronucleus_invivo->interpretation

Caption: Standard workflow for genotoxicity hazard identification.

In Vitro Assessment: The First Tier

The initial evaluation is performed using in vitro systems that are sensitive to a broad range of genotoxic mechanisms.

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a cornerstone of genotoxicity testing.[13] It assesses the ability of a chemical to induce gene mutations (specifically, point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[14] These bacterial strains are engineered to be deficient in synthesizing an essential amino acid (histidine or tryptophan). A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver enzyme fraction (S9) is critical, as it simulates metabolic activation, revealing metabolites that may be genotoxic.

Experimental Protocol (Following OECD 471):

  • Strain Selection: Utilize a standard set of strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of point mutations.[15]

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range for the main experiment.

  • Main Experiment: a. Expose triplicate plates of each bacterial strain to at least five different concentrations of this compound. b. Conduct parallel experiments with and without the S9 metabolic activation system. c. Include a vehicle control (e.g., DMSO) and known positive controls for each strain (both with and without S9) to validate the assay's sensitivity.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a mutagenic effect.

Comparative Data Table (Hypothetical):

Compound Strain Metabolic Activation (S9) Result Interpretation
Urapidil (Parent) All Strains With & Without Negative Not mutagenic in this assay
This compound All Strains With & Without Negative Not mutagenic in this assay

| Positive Control | All Strains | With & Without | Positive | Assay is valid |

In Vitro Mammalian Cell Micronucleus Test

Causality: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[16][17][18] It complements the Ames test by identifying agents that cause larger-scale chromosomal damage.[16] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic activity.[19]

Experimental Protocol (Following OECD 487):

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO (Chinese Hamster Ovary) cells.[18]

  • Treatment: Expose cell cultures to the test compound at various concentrations, with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period is typical.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, allowing for the identification of cells that have undergone one nuclear division. This results in binucleated cells, which are scored for micronuclei.

  • Harvesting and Staining: Harvest cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-related increase in micronucleated cells suggests a positive result.

Comparative Data Table (Hypothetical):

Compound Cell Line Metabolic Activation (S9) Result Interpretation
Urapidil (Parent) Lymphocytes With & Without Negative Not clastogenic/aneugenic in vitro
This compound Lymphocytes With & Without Negative Not clastogenic/aneugenic in vitro

| Positive Control | Lymphocytes | With & Without | Positive | Assay is valid |

In Vivo Assessment: The Second Tier

If an in vitro test yields a positive result, an in vivo assay is crucial to determine if the effect is relevant in a whole animal system, which incorporates complex processes of absorption, distribution, metabolism, and excretion (ADME) and DNA repair.[20]

Mammalian Erythrocyte Micronucleus Test

Causality: This is the most common in vivo test for chromosomal damage.[21] It evaluates the formation of micronuclei in developing red blood cells (erythroblasts) in the bone marrow or peripheral blood of treated rodents.[20][22] An increase in micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals is a direct indicator of in vivo genotoxicity.[22]

Experimental Protocol (Following OECD 474):

  • Animal Model: Use a suitable rodent species, typically rats or mice.

  • Dose Administration: Administer this compound to the animals, usually via the intended clinical route, at three dose levels. Include a vehicle control and a positive control group. Dosing is typically done once or twice over 24 hours.[22]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Prepare smears and use a specific stain (e.g., acridine orange or Giemsa) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: Analyze at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[21] Also, assess cytotoxicity by determining the ratio of polychromatic to normochromatic erythrocytes.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups indicates an in vivo genotoxic effect.

Comparative Data Table (Hypothetical):

Compound Species/Tissue Result Interpretation
Urapidil (Parent) Rat/Bone Marrow Negative Not genotoxic in vivo
This compound Rat/Bone Marrow Negative Not genotoxic in vivo

| Positive Control | Rat/Bone Marrow | Positive | Assay is valid |

Conclusion and Comparative Summary

Based on this comprehensive, albeit hypothetical, testing battery, a clear genotoxicity profile can be established. The read-across hypothesis posits that the metabolite, this compound, will share a similar toxicological profile with its parent compound, Urapidil. Historical toxicologic studies on Urapidil have not indicated teratogenic or other significant toxic effects at therapeutic doses, providing a baseline for comparison.[23]

Genotoxicity EndpointTest GuidelineUrapidil (Read-Across)This compound
Gene Mutation OECD 471 (Ames)NegativeNegative
Chromosomal Damage (In Vitro) OECD 487 (MNvit)NegativeNegative
Chromosomal Damage (In Vivo) OECD 474 (MNT)NegativeNegative
Overall Genotoxicity Potential ICH S2(R1)Low Predicted to be Low

This structured approach, combining a standard battery of validated assays with a scientifically justified read-across strategy, provides a robust framework for assessing the genotoxic risk of this compound. The absence of positive findings across these complementary endpoints would provide strong evidence that this metabolite, like its parent compound, does not pose a significant genotoxic hazard.

References

  • Eichelbaum, M., & Horster, F. A. (1990). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 19(6), 437-447. [Link]

  • Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 214, 114612. [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 23(7), e250701. [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • International Council for Harmonisation. (2011). ICH Harmonised Tripartite Guideline S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Gentronix. (n.d.). OECD 487 In Vitro MNT | Clastogenicity Testing. [Link]

  • Schoetensack, W., & Bischler, P. (1980). [Toxicologic study on the antihypertensive agent urapidil]. Arzneimittel-Forschung, 30(8a), 1344-1354. [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

  • ToxMinds. (n.d.). Read-across – State of the art and next level!. [Link]

  • Wikipedia. (n.d.). Urapidil. [Link]

  • U.S. Food and Drug Administration. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Government of Canada. (2025). Use of analogues and read-across in risk assessment. [Link]

  • National Institute of Biologicals. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Inotiv. (n.d.). In Vivo Micronucleus Test. [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. [Link]

  • Bibra Toxicology Advice and Consulting. (n.d.). Read Across Approach Toxicology. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Zicha, J., & Prichard, B. N. C. (1989). Human Pharmacology of Urapidil. UT Health San Antonio. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 1-6. [Link]

  • Gentronix. (n.d.). OECD 471 Ames Test | Regulatory Genotoxicity Studies. [Link]

  • Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Honma, M. (2020). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 42, 22. [Link]

  • ResearchGate. (n.d.). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. [Link]

  • International Council for Harmonisation. (2012). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

Sources

The Landscape of Urapidil Impurities: A Necessary Scrutiny

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Head-to-Head Comparison of Urapidil Impurities for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the various impurities associated with Urapidil, an antihypertensive agent with a dual mechanism of action as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[][2] The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. This document delves into the origins, characterization, and analytical strategies for managing these impurities, offering field-proven insights and detailed experimental protocols to guide researchers and quality control professionals.

The therapeutic success of Urapidil hinges on its purity. Impurities, defined as any component of the drug substance that is not the active pharmaceutical ingredient (API) or an excipient, can arise from the manufacturing process, degradation of the API, or storage.[3] Proactive identification and control are mandated by regulatory bodies like the European Medicines Agency (EMA) and guided by the International Council for Harmonisation (ICH) guidelines to ensure patient safety.[2][4] Urapidil impurities can be broadly classified into three major categories: process-related impurities, degradation products, and potentially genotoxic impurities (PGIs).

G cluster_process Source: Synthesis cluster_degradation Source: Instability cluster_pgis Source: Reagents/Solvents/Side Reactions Urapidil_Impurities Urapidil Impurities Process_Related Process-Related Impurities Urapidil_Impurities->Process_Related Degradation_Products Degradation Products Urapidil_Impurities->Degradation_Products PGIs Potentially Genotoxic Impurities (PGIs) Urapidil_Impurities->PGIs Starting_Materials Starting Materials & Intermediates Process_Related->Starting_Materials By_products Reaction By-products Process_Related->By_products Hydrolytic Hydrolytic (Acid/Base) Degradation_Products->Hydrolytic Oxidative Oxidative Degradation_Products->Oxidative Photolytic Photolytic Degradation_Products->Photolytic Volatile_Organics Volatile Organics (e.g., Benzene) PGIs->Volatile_Organics Nitrosamines Nitrosamines (e.g., N-Nitroso Urapidil) PGIs->Nitrosamines G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Urapidil API Dissolve Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Filter Filter through 0.22 µm Dissolve->Filter Injector Autosampler/ Injector Filter->Injector Column C8/C18 Column Injector->Column Detector UV/PDA Detector (270 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Sources

A Comparative Guide to the Structural Elucidation of Urapidil Analogs: Confirming 2-Demethoxy-4-methoxy Urapidil via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the unambiguous confirmation of molecular structure is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the atomic-level connectivity and environment of a molecule.[1][3][4] This guide provides an in-depth comparison and a detailed workflow for the structural confirmation of 2-Demethoxy-4-methoxy Urapidil, a key analog of the antihypertensive drug Urapidil, leveraging a suite of one- and two-dimensional NMR experiments.

Urapidil, chemically known as 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a well-established therapeutic agent.[5][6] Its analog, this compound, differs in the substitution pattern on the phenyl ring, a seemingly minor change that necessitates rigorous structural verification. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for this analytical challenge.

The Analytical Imperative: Why NMR for Structural Confirmation?

While other analytical techniques can provide information about molecular weight and elemental composition, NMR spectroscopy is unique in its ability to map out the precise arrangement of atoms within a molecule.[1][4] For regulatory approval and quality control, a comprehensive NMR data package is indispensable.[2][7] The suite of experiments detailed herein—¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC—provides a self-validating system for structural elucidation.

Comparative Structural Overview: Urapidil vs. This compound

The key structural differentiator between Urapidil and its 2-Demethoxy-4-methoxy analog lies in the position of the methoxy group on the phenyl ring. This seemingly subtle shift has significant implications for the resulting NMR spectra, particularly in the aromatic region.

Caption: Structural comparison of Urapidil and its analog.

Experimental Workflow for Structural Confirmation

The following sections outline a detailed, step-by-step methodology for acquiring and interpreting the NMR data necessary to confirm the structure of this compound.

Sample Preparation: The Foundation of High-Quality Data

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount and depends on the solubility of the analyte.[8]

Protocol:

  • Solvent Selection: Given the polar nature of Urapidil and its analogs, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices.[8][9][10] For this guide, we will proceed with CDCl₃, a common and relatively inexpensive option.[8][11]

  • Concentration: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of CDCl₃.[8] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference standard (0.00 ppm) for both ¹H and ¹³C NMR.[12]

Caption: NMR workflow for structural elucidation.

One-Dimensional NMR: The Initial Fingerprint

a. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial and most direct information about the proton environments in the molecule.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ha, Hb)~6.8-7.2m4H
Uracil (Hc)~5.0s1H
Methoxy (OCH₃)~3.8s3H
N-CH₂ (aliphatic chain)~3.2-3.4t2H
N-CH₃ (uracil)~3.3s3H
N-CH₃ (uracil)~3.2s3H
Piperazine (ring)~2.5-3.1m8H
Aliphatic Chain (middle CH₂)~1.8p2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Protons on aromatic rings typically appear between 7-8 ppm.[12][13]

b. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~150-165
Aromatic (C-O)~155
Aromatic (CH)~114-120
Uracil (C=C)~140-150
Uracil (C=C)~90
Methoxy (OCH₃)~55-56
N-CH₂ (aliphatic chain)~40-55
N-CH₃ (uracil)~27-29
Piperazine (ring)~50-55
Aliphatic Chain (middle CH₂)~25

Note: The chemical shift of a methoxy group on an aromatic ring is typically around 56 ppm.[14][15]

Two-Dimensional NMR: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecule.

a. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16][17][18][19] This is invaluable for tracing out the spin systems within the molecule, such as the propyl chain and the aromatic protons.

Expected COSY Correlations:

  • Correlations between the protons of the propyl chain.

  • Correlations between adjacent protons on the aromatic ring.

b. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[20][21][22][23] This allows for the definitive assignment of protonated carbons in the ¹³C spectrum.

Expected HSQC Correlations:

  • Each proton signal (except the NH proton) will show a correlation to its directly bonded carbon.

c. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two to three bonds away.[24][25][26] This is arguably the most powerful experiment for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms.

Key Expected HMBC Correlations for Structural Confirmation:

  • Methoxy Group Placement: A crucial correlation will be observed between the methoxy protons (~3.8 ppm) and the aromatic carbon to which the methoxy group is attached (~155 ppm). This confirms the position of the methoxy group on the phenyl ring.

  • Piperazine-Phenyl Linkage: Correlations between the aromatic protons and the carbons of the piperazine ring will confirm their connection.

  • Propyl Chain to Uracil and Piperazine: Correlations from the protons on the propyl chain to carbons in both the uracil and piperazine rings will establish the complete connectivity of the molecule.

Data Interpretation and Structural Confirmation

The collective data from these experiments provides a robust and self-consistent picture of the molecular structure. The key to confirming the this compound structure lies in the HMBC spectrum. The observation of a correlation between the methoxy protons and the C4 carbon of the phenyl ring, coupled with the absence of a correlation to the C2 carbon, definitively distinguishes it from the parent Urapidil molecule.

The combination of COSY and HSQC data allows for the complete assignment of all proton and carbon signals, further solidifying the structural elucidation.

Conclusion

The structural confirmation of pharmaceutical compounds and their analogs is a critical step in drug development and quality control.[1][2][3] As demonstrated, a systematic approach employing a suite of 1D and 2D NMR experiments provides an unambiguous and reliable method for this purpose. The detailed workflow and expected spectral data presented in this guide offer a comprehensive framework for researchers to confidently elucidate the structure of this compound and other related small molecules. The power of NMR lies not just in identifying what a molecule is, but in providing the irrefutable evidence of its precise atomic arrangement.

References

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]

  • 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymer Science. [Link]

  • Urapidil | Advanced Drug Monograph. MedPath. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). JoVE. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. chem.ucla.edu. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • Estimation of the chemical shifts of aromatic protons using additive increments. Analytical Chemistry - ACS Publications. [Link]

  • Urapidil | C20H29N5O3 | CID 5639. PubChem - NIH. [Link]

  • URAPIDIL. precisionFDA. [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. ResearchGate. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. bruker.com. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Urapidil hydrochloride | C20H30ClN5O3 | CID 167980. PubChem - NIH. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Methoxy groups just stick out. ACD/Labs. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • NMR under GxP in Drug Development and Manufacturing. Almac. [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. [Link]

  • Improvement of the synthesis of urapidil. ResearchGate. [Link]

  • [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. PubMed. [Link]

  • NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

  • This compound. SynZeal. [Link]

  • COSY. NMR Core Facility - Columbia University. [Link]

  • What Is HMBC NMR?. YouTube. [Link]

  • COSY NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • KEGG DRUG: Urapidil. KEGG. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]

  • Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.
  • Solvents in NMR Spectroscopy. YouTube. [Link]

  • How to select NMR solvent. chem.wisc.edu. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil.
  • Urapidil impurity compound, preparation method and application thereof.
  • High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. NIH. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Demethoxy-4-methoxy Urapidil, a significant impurity and potential metabolite of the antihypertensive drug, Urapidil. While a formal inter-laboratory validation study for this specific analyte has not been published, this document serves as a critical resource for researchers by synthesizing and objectively comparing the performance of established High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies from single-laboratory validation studies. By presenting supporting experimental data, detailed protocols, and explaining the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select and implement a robust and reliable analytical method for their specific research needs, thereby laying the groundwork for a future inter-laboratory validation study.

Introduction: The Analytical Imperative for Urapidil and Its Metabolites

Urapidil is a sympatholytic antihypertensive agent that exerts its therapeutic effect through a dual mechanism of action: a selective α1-adrenoceptor antagonism and a central agonistic action at serotonin 5-HT1A receptors.[1] The metabolism of Urapidil is extensive, primarily occurring in the liver, leading to the formation of several metabolites, including para-hydroxylated, N-demethylated, and O-demethylated products.[2][3][4] this compound, a known impurity and potential metabolite of Urapidil, requires accurate and precise quantification for comprehensive pharmacokinetic studies, quality control of pharmaceutical formulations, and drug safety assessments.[5][6]

The validation of analytical methods is a cornerstone of these investigations, ensuring the reliability and reproducibility of the generated data. An inter-laboratory validation study, where multiple laboratories analyze identical samples using the same protocol, is the gold standard for establishing the ruggedness and transferability of an analytical method.[7][8] In the absence of such a study for this compound, this guide provides a comparative analysis of existing, well-validated single-laboratory methods, offering a critical evaluation of their respective strengths and limitations.

This document will delve into the two most prevalent analytical techniques for the analysis of Urapidil and its related compounds: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols derived from published literature, and provide a side-by-side comparison of their performance characteristics.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, which Urapidil and its metabolites do.[9] The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Causality Behind Experimental Choices:

  • Column Selection: A C18 or C8 reversed-phase column is typically chosen for the analysis of moderately polar compounds like Urapidil and its metabolites. The non-polar stationary phase retains the analytes, and their elution is controlled by the polarity of the mobile phase.

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The organic solvent strength is optimized to achieve adequate retention and separation of the analytes from each other and from matrix components. The pH of the aqueous buffer is critical for controlling the ionization state of the analytes, which in turn affects their retention and peak shape.

  • Detection Wavelength: The UV detection wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For Urapidil, this is typically around 270 nm.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex biological matrices as it can distinguish the analyte of interest from co-eluting interferences based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[11][12][13]

Causality Behind Experimental Choices:

  • Ionization Source: An electrospray ionization (ESI) source is commonly used for polar and semi-polar molecules like Urapidil. ESI generates charged analyte molecules in the gas phase with minimal fragmentation.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (the parent molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces background noise, leading to lower limits of detection.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended in LC-MS/MS to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.

Experimental Protocols

The following protocols are synthesized from established methods in the scientific literature and are intended to serve as a starting point for laboratory implementation.

Protocol 1: HPLC-UV Method for the Analysis of Urapidil and Related Substances

This protocol is adapted from a stability-indicating HPLC method for Urapidil.[10][14]

1. Chromatographic Conditions:

  • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size
  • Mobile Phase: Acetonitrile: 50 mM Ammonium Dihydrogen Phosphate: Triethanolamine (25:75:0.5, v/v/v), pH adjusted to 5.5 with orthophosphoric acid
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 270 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of Urapidil (or this compound reference standard) at a concentration of 400 µg/mL in acetonitrile.
  • Prepare working standard solutions in the range of 10-160 µg/mL by diluting the stock solution with the mobile phase.

3. Sample Preparation (from a pharmaceutical dosage form):

  • Weigh and finely powder 20 tablets.
  • Transfer an accurately weighed portion of the powder equivalent to 20 mg of Urapidil to a 50 mL volumetric flask.
  • Add 30 mL of acetonitrile and sonicate for 30 minutes.
  • Make up the volume to 50 mL with acetonitrile and filter through a 0.22 µm filter.
  • Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range.

4. Validation Parameters to Assess:

  • Specificity, Linearity, Precision (intra- and inter-day), Accuracy, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.
Protocol 2: LC-MS/MS Method for the Analysis of Urapidil in Plasma

This protocol is based on a validated LC-MS/MS method for the quantification of Urapidil in plasma.

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm particle size
  • Mobile Phase: Acetonitrile and Water (gradient elution may be required)
  • Flow Rate: 0.4 mL/min
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode
  • MS/MS Transition (MRM):
  • Urapidil: m/z 388 → 205
  • Internal Standard (e.g., a suitable analogue or stable isotope-labeled Urapidil)
  • Injection Volume: 10 µL
  • Column Temperature: 40 °C

2. Standard Solution Preparation:

  • Prepare stock solutions of Urapidil and the internal standard in methanol.
  • Prepare working standard solutions by serial dilution in a mixture of water and methanol.
  • Prepare calibration standards by spiking blank plasma with the working standard solutions.

3. Sample Preparation (from plasma):

  • To 100 µL of plasma, add the internal standard solution.
  • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid).
  • Vortex and centrifuge the samples.
  • Inject the supernatant into the LC-MS/MS system.

4. Validation Parameters to Assess:

  • Selectivity, Linearity, Precision, Accuracy, Recovery, Matrix Effect, and Stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weighing & Dissolution sonication Sonication start->sonication filtration Filtration sonication->filtration dilution Dilution filtration->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation injection->separation detection UV Detection (270 nm) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification LC_MS_MS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Aliquoting is_add Internal Standard Addition start->is_add precipitation Protein Precipitation is_add->precipitation centrifugation Centrifugation precipitation->centrifugation injection Injection into LC-MS/MS centrifugation->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization msms_detection MS/MS Detection (MRM) ionization->msms_detection integration Peak Area Ratio msms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A flowchart of the typical workflow for LC-MS/MS analysis.

Comparative Performance Data

The following tables summarize the performance characteristics of the HPLC-UV and LC-MS/MS methods as reported in the literature for the analysis of Urapidil. This data provides a basis for comparing the expected performance for the analysis of this compound.

Table 1: HPLC-UV Method Performance for Urapidil Analysis

Validation ParameterPerformanceReference
Linearity Range10 - 160 µg/mL[10]
Correlation Coefficient (r²)0.9997[10]
Accuracy (% Recovery)99.16 - 100.04%[10]
Precision (RSD)< 2.0%[10]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantitation (LOQ)Not explicitly stated

Table 2: LC-MS/MS Method Performance for Urapidil Analysis in Plasma

Validation ParameterPerformanceReference
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy93.5 - 96.4%
Precision (RSD)< 12%
Lower Limit of Quantitation (LLOQ)5 ng/mL

Discussion and Recommendations

The comparison of the two methodologies reveals distinct advantages for each. The HPLC-UV method is simple, cost-effective, and demonstrates excellent linearity, accuracy, and precision for the analysis of Urapidil in pharmaceutical formulations. [10]Its primary limitation is the relatively lower sensitivity compared to LC-MS/MS, which may be a concern when analyzing low concentrations of metabolites in biological matrices.

The LC-MS/MS method offers significantly higher sensitivity and selectivity, making it the preferred choice for bioanalytical applications, such as pharmacokinetic studies in plasma. The ability to use an internal standard and the specificity of MRM detection minimize the impact of matrix effects, leading to more reliable results in complex samples.

For researchers focused on:

  • Quality control of bulk drug and pharmaceutical formulations: The HPLC-UV method is likely sufficient and more economical.

  • Metabolism and pharmacokinetic studies in biological fluids: The LC-MS/MS method is highly recommended due to its superior sensitivity and selectivity.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the concentration range of interest, the nature of the sample matrix, and the available resources. The validation data presented in this guide, in conjunction with the detailed protocols, provides a solid foundation for any laboratory looking to establish a robust analytical method for this compound. The successful implementation and validation of one of these methods in multiple laboratories would be the next logical step toward a formal inter-laboratory validation study.

References

  • Shepherd, A. M. M. (n.d.). Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio. Retrieved from [Link]

  • Zschunke, E. (1988). Clinical pharmacokinetics of urapidil. Journal of Hypertension Supplement, 6(2), S13-S19. Retrieved from [Link]

  • Shepherd, A. M. M., et al. (1987). Human pharmacology of urapidil. Journal of Hypertension Supplement, 5(5), S63-S66. Retrieved from [Link]

  • Pharmacology of Urapidil (Eupressyl, Uragelan, Kalceks); Pharmacokinetics, Mechanism of Action, Uses. (2025, March 18). YouTube. Retrieved from [Link]

  • Taylor, R., et al. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. Clinical Chemistry, 48(9), 1511-1519. Retrieved from [Link]

  • Cai, D., & Zhang, Q. (2012). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-318. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Inter-laboratory studies in analytical chemistry. Retrieved from [Link]

  • Ramage, P. (1988). Clinical pharmacology of urapidil. Journal of Hypertension Supplement, 6(2), S13-S19. Retrieved from [Link]

  • J. F. Van Bocxlaer, et al. (2000). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 882(1-2), 229-242. Retrieved from [Link]

  • ResearchGate. (n.d.). Antihypertensive drug urapidil metabolites interfere with metanephrines assays. Retrieved from [Link]

  • S. E. Udrescu, et al. (2011). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 59(1), 86-95. Retrieved from [Link]

  • S. Singh, et al. (2016). Chronomodulated drug delivery system of urapidil for the treatment of hypertension. Journal of Pharmaceutical Investigation, 46(3), 237-247. Retrieved from [Link]

  • J. R. Schwenke, & D. K. O'Connor. (2008). Design and analysis of analytical method transfer studies. Journal of Biopharmaceutical Statistics, 18(5), 1013-1033. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Direct comparison of LC-MS and HPLC-UV data. Retrieved from [Link]

  • Eurofins US Food Group. (2023, May 2). Analytical Method Development and Validation for Compliant Testing Webinar. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Retrieved from [Link]

  • M. Thompson. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods, 125(10), 1759-1763. Retrieved from [Link]

  • C. Tomasello, et al. (2017). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. International Journal of Pharmaceutical Compounding, 21(2), 162-166. Retrieved from [Link]

  • B. B. B. (2016). Design of Experiments for Analytical Method Development and Validation. BioProcess International. Retrieved from [Link]

  • Google Patents. (n.d.). CN109516960B - Preparation method of urapidil hydrochloride.
  • Labcompare.com. (2024, April 23). Buyer's Guide: HPLC/UHPLC for Metabolomics. Retrieved from [Link]

Sources

A Comparative Analysis of Receptor Binding Affinity: Urapidil vs. 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Exploration into Structure-Activity Relationships and a Hypothesis on Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular pharmacology, Urapidil stands as a notable antihypertensive agent with a dual mechanism of action: antagonism of α1-adrenoceptors and agonism of 5-HT1A serotonin receptors.[1][2] This unique pharmacological profile contributes to its efficacy in lowering blood pressure without inducing reflex tachycardia.[1] The continuous exploration of Urapidil's structure-activity relationships (SAR) is crucial for the development of novel analogues with potentially improved therapeutic properties. This guide delves into a comparative analysis of the receptor binding affinity of Urapidil and one of its impurities, 2-Demethoxy-4-methoxy Urapidil.

It is imperative to state at the outset that while extensive data exists for Urapidil's receptor binding profile, a comprehensive search of the scientific literature reveals a notable absence of direct experimental data for the receptor binding affinity of this compound. This compound is primarily recognized as an impurity of Urapidil and is commercially available as a reference standard for analytical purposes.[3][4][5] Therefore, this guide will first present the established receptor binding characteristics of Urapidil, followed by a hypothesis on the potential binding affinity of this compound, grounded in the principles of SAR derived from related Urapidil analogues.

Urapidil: A Profile of Receptor Interaction

Urapidil's interaction with its primary targets has been extensively characterized through radioligand binding assays. These studies have consistently demonstrated its significant affinity for both α1-adrenergic and 5-HT1A serotonergic receptors.

CompoundReceptor TargetBinding Affinity (IC50/Ki)Reference
Urapidilα1-adrenoceptorIC50: 5 x 10⁻⁸ mol/l to 8 x 10⁻⁷ mol/l[6]
Urapidil5-HT1A ReceptorIC50: 4 x 10⁻⁹ mol/l to 4 x 10⁻⁷ mol/l[6]

The affinity of Urapidil for these two distinct receptor types underpins its clinical utility. The blockade of α1-adrenoceptors leads to vasodilation and a reduction in peripheral resistance, while its agonistic activity at central 5-HT1A receptors is thought to contribute to the suppression of sympathetic outflow, further aiding in blood pressure control without the common side effect of reflex tachycardia.[2][7]

The Structural Distinction: A Single Methoxy Group Shift

The chemical structures of Urapidil and this compound are remarkably similar, with the key difference lying in the substitution pattern on the phenylpiperazine moiety.

  • Urapidil: Features a methoxy group at the 2-position of the phenyl ring.

  • This compound: Lacks the methoxy group at the 2-position and instead possesses a methoxy group at the 4-position.

This seemingly minor alteration can have a profound impact on the molecule's ability to interact with the binding pockets of its target receptors.

A Hypothesis Rooted in Structure-Activity Relationships

While direct binding data for this compound is unavailable, we can formulate a hypothesis based on the known SAR of other Urapidil analogues. Studies on derivatives such as 5-acetyl-, 5-formyl-, and 5-methyl-urapidil have provided insights into how modifications to the uracil and phenylpiperazine moieties influence receptor affinity.[6][8]

For α1-adrenoceptors, the interaction is known to be sensitive to the substitution on the phenyl ring. The 2-methoxy group of Urapidil is considered important for its affinity. Shifting this group to the 4-position, as in this compound, would alter the electronic and steric properties of the phenyl ring. It is plausible that this shift could decrease the affinity for the α1-adrenoceptor. The precise geometry and electronic distribution of the 2-methoxyphenyl group in Urapidil likely contribute to an optimal fit within the receptor's binding site. Any deviation from this configuration could disrupt key interactions, leading to a weaker binding affinity.

Similarly, the affinity for the 5-HT1A receptor is also influenced by the nature of the substituent on the phenylpiperazine ring. The high affinity of Urapidil and its analogues for this receptor suggests a specific pharmacophore is required.[9] A change in the position of the methoxy group from the 2- to the 4-position would significantly alter the molecule's electrostatic potential map and its overall shape. This could either enhance or diminish its interaction with the 5-HT1A receptor, although a decrease in affinity is a more probable outcome given the established importance of the 2-position substitution in related compounds.

Hypothesis: Based on the established structure-activity relationships of Urapidil analogues, it is hypothesized that this compound will exhibit a lower binding affinity for both the α1-adrenoceptor and the 5-HT1A receptor compared to Urapidil. This is predicated on the assumption that the 2-methoxy substitution is a key determinant for optimal interaction with the binding pockets of these receptors.

The Path Forward: Experimental Validation

To empirically test this hypothesis, a standard in vitro radioligand binding assay would be the method of choice. This gold-standard technique allows for the precise quantification of a ligand's affinity for its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the α1-adrenoceptor and the 5-HT1A receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Urapidil at the α1-adrenoceptor and 5-HT1A receptor, and to calculate their respective inhibition constants (Ki).

Materials:

  • Membrane preparations from cells or tissues expressing the human α1-adrenoceptor or 5-HT1A receptor.

  • Radioligand specific for the receptor of interest (e.g., [³H]-Prazosin for α1-adrenoceptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

  • Urapidil (as a reference compound).

  • This compound (the test compound).

  • Binding buffer (e.g., Tris-HCl with appropriate ions).

  • Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand).

  • 96-well microplates.

  • Filtration apparatus (e.g., cell harvester and glass fiber filters).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Urapidil and this compound in the binding buffer.

    • Dilute the radioligand to a working concentration (typically at or below its Kd value).

    • Prepare the membrane suspension in ice-cold binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells for each concentration of the test/reference compound:

      • Binding buffer

      • Membrane preparation

      • Radioligand

      • Increasing concentrations of either Urapidil or this compound.

    • Include control wells for:

      • Total binding: Contains buffer, membranes, and radioligand only.

      • Non-specific binding: Contains buffer, membranes, radioligand, and a saturating concentration of a non-labeled ligand to block all specific binding.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_process Processing cluster_analysis Analysis P1 Prepare Serial Dilutions (Urapidil & Test Compound) A4 Add Competitor (Urapidil or Test Compound) P1->A4 P2 Prepare Radioligand Solution A3 Add Radioligand P2->A3 P3 Prepare Membrane Suspension A2 Add Membrane Preparation P3->A2 A1 Dispense Reagents into 96-well Plate A1->A2 A2->A3 A3->A4 Inc Incubate to Equilibrium A4->Inc Filt Filter to Separate Bound & Free Ligand Inc->Filt Wash Wash Filters Filt->Wash Count Scintillation Counting Wash->Count Calc Calculate IC50 & Ki Count->Calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of Target Receptors

The downstream effects of Urapidil's receptor interactions are mediated through distinct signaling cascades.

G cluster_alpha1 α1-Adrenoceptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway Urapidil_alpha Urapidil (Antagonist) Alpha1R α1-Adrenoceptor Urapidil_alpha->Alpha1R Blocks Gq Gq/11 Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Vaso Vasoconstriction Ca->Vaso PKC->Vaso Urapidil_5HT Urapidil (Agonist) HT1AR 5-HT1A Receptor Urapidil_5HT->HT1AR Activates Gi Gi/o HT1AR->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Symp ↓ Sympathetic Outflow PKA->Symp

Caption: Signaling pathways of Urapidil's target receptors.

Conclusion

References

  • Gross, G., et al. (1990). Urapidil analogues are potent ligands of the 5-HT1A receptor. Journal of Cardiovascular Pharmacology, 15 Suppl 7, S8-16.
  • Biosynth. (n.d.). This compound | 34661-79-5 | ID139023.
  • Gross, G., et al. (1988). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(5), 582-588.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Gillis, R. A., et al. (1987). Hypotensive effect of urapidil: CNS site and relative contribution. Journal of Cardiovascular Pharmacology, 9(1), 103–109.
  • Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(6), 597–601.
  • Gross, G., Hanft, G., & Rugevics, C. (1988). 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor. European Journal of Pharmacology, 151(2), 333–335.
  • Ramage, A. G. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American Journal of Cardiology, 63(6), 36C-39C.
  • Han, C., Abel, P. W., & Minneman, K. P. (1987). Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine. Molecular Pharmacology, 32(4), 505–510.
  • Klemm, K., Prüsse, W., & Krüger, U. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittel-Forschung, 27(10), 1895-7.
  • van Zwieten, P. A., et al. (1986). Pharmacologic profile of urapidil. Arzneimittel-Forschung, 36(1a), 139-143.
  • Zipes, D. P., & Libby, P. (Eds.). (2018). Braunwald's Heart Disease: A Textbook of Cardiovascular Medicine (11th ed.). Elsevier.
  • Kolaczynska, K. E., et al. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 27(1), 123.
  • Lu, Y., et al. (2018). Improvement of the synthesis of urapidil.
  • Wikipedia. (2023). Urapidil. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities.
  • Shoji, T. (1988). Antagonism of Alpha 1-adrenoceptor-mediated Vascular Contraction by Urapidil in Isolated Arterial Strips of Spontaneously Hypertensive Rats. Japanese Journal of Pharmacology, 48(3), 347-355.
  • CN112094239A - Urapidil impurity compound, preparation method and application thereof - Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). Urapidil and its Impurities.
  • LGC Standards. (n.d.). This compound.
  • ChemicalBook. (2023). This compound | 34661-79-5.
  • Castillo, J. G., et al. (1998). [Urapidil in anesthesiology: pharmacology and indications]. Revista Espanola de Anestesiologia y Reanimacion, 45(8), 346-353.

Sources

A Guide to the In Vivo Efficacy Comparison of Urapidil and its Analogue 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo comparison of the antihypertensive efficacy of Urapidil and its known analogue, 2-Demethoxy-4-methoxy Urapidil. For researchers in cardiovascular pharmacology and drug development, understanding the structure-activity relationships of a drug and its related compounds is paramount. While Urapidil is a well-characterized antihypertensive agent, the in vivo pharmacological profile of this compound, a known impurity, is not extensively documented in publicly available literature. This guide, therefore, outlines the established in vivo efficacy of Urapidil and presents a detailed, scientifically grounded protocol for a head-to-head comparison with its demethoxylated analogue.

Pharmacological Background: Urapidil's Dual-Action Mechanism

Urapidil exerts its antihypertensive effects through a unique and advantageous dual mechanism of action, targeting both central and peripheral pathways that regulate blood pressure.[][2]

  • Peripheral α1-Adrenoceptor Antagonism: Urapidil acts as a selective antagonist of postsynaptic α1-adrenergic receptors on vascular smooth muscle.[3][4] This blockade inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[5]

  • Central 5-HT1A Receptor Agonism: A key feature that distinguishes Urapidil from other α1-blockers is its agonist activity at central serotonin 5-HT1A receptors.[6] This central action is thought to modulate sympathetic outflow from the brainstem, contributing to the overall blood pressure-lowering effect and notably, attenuating the reflex tachycardia that can occur with peripheral vasodilation alone.[2][3]

The structural modification in this compound, specifically the shift of the methoxy group on the phenylpiperazine ring, raises critical questions about its potential impact on receptor affinity and subsequent in vivo efficacy. A direct comparative study is necessary to elucidate these differences.

Proposed In Vivo Efficacy Comparison: A Step-by-Step Experimental Protocol

The following protocol describes a robust methodology for comparing the in vivo antihypertensive efficacy of Urapidil and this compound in a validated animal model of hypertension.

Animal Model Selection

The Spontaneously Hypertensive Rat (SHR) is the recommended model for this study. SHRs genetically develop hypertension that closely mimics human essential hypertension, making them a standard and relevant model for screening antihypertensive agents.

Experimental Groups and Dosing

A minimum of four experimental groups are recommended:

GroupTreatmentRationale
1Vehicle (e.g., saline or appropriate solvent)Negative control to establish baseline blood pressure.
2Urapidil (e.g., 5 mg/kg, i.v.)Positive control with a known effective dose.
3This compound (Dose 1)Low dose of the test compound.
4This compound (Dose 2)High dose of the test compound to assess dose-response.

Causality Behind Experimental Choices: The choice of intravenous (i.v.) administration allows for precise control over dosing and rapid evaluation of the compounds' effects on blood pressure. A dose-response assessment for the novel analogue is crucial to determine its potency relative to Urapidil.

Surgical Preparation and Blood Pressure Monitoring
  • Anesthesia: Anesthetize the SHR with an appropriate agent (e.g., a combination of ketamine and xylazine, or isoflurane) to ensure the animal remains unconscious and pain-free throughout the procedure.

  • Catheterization: Surgically implant catheters into the carotid artery for direct and continuous blood pressure measurement and into the jugular vein for intravenous drug administration. This direct measurement is more accurate than indirect methods like the tail-cuff system for acute studies.

  • Hemodynamic Recording: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR).

  • Stabilization: Allow the animal to stabilize for a period of at least 30 minutes post-surgery to ensure baseline hemodynamic parameters are consistent before any drug administration.

Experimental Procedure
  • Baseline Recording: Record baseline hemodynamic parameters for a continuous period of 15-30 minutes.

  • Drug Administration: Administer a bolus i.v. injection of the vehicle, Urapidil, or this compound according to the assigned experimental groups.

  • Post-Dosing Recording: Continuously record hemodynamic parameters for at least 60-120 minutes post-administration to capture the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis: Analyze the recorded data to determine the maximum change in blood pressure and heart rate from baseline for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the effects between the different treatment groups.

Data Presentation and Visualization

Comparative Efficacy Data Table

The results of the proposed experiment should be summarized in a clear and concise table for easy comparison.

ParameterVehicleUrapidil (5 mg/kg)This compound (Low Dose)This compound (High Dose)
Max. ΔSBP (mmHg)
Max. ΔDBP (mmHg)
Max. ΔMAP (mmHg)
Max. ΔHR (bpm)
Time to Peak Effect (min)
Duration of Effect (min)
Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental designs.

cluster_Urapidil_Action Urapidil's Dual Antihypertensive Mechanism cluster_Peripheral Peripheral Action cluster_Central Central Action Urapidil Urapidil a1 α1-Adrenoceptor Urapidil->a1 Antagonist ht1a 5-HT1A Receptor (Brainstem) Urapidil->ht1a Agonist Vasc Vascular Smooth Muscle a1->Vasc Blocks Norepinephrine -induced Contraction Vaso Vasodilation Vasc->Vaso BP_dec_p Blood Pressure Reduction Vaso->BP_dec_p Symp Reduced Sympathetic Outflow ht1a->Symp BP_dec_c Blood Pressure Reduction Symp->BP_dec_c HR Attenuation of Reflex Tachycardia Symp->HR

Caption: Dual mechanism of Urapidil's antihypertensive action.

cluster_Workflow In Vivo Efficacy Comparison Workflow A Animal Model: Spontaneously Hypertensive Rat (SHR) B Anesthesia & Surgical Preparation A->B C Arterial & Venous Catheterization B->C D Baseline Hemodynamic Recording (30 min) C->D E Intravenous Administration: - Vehicle - Urapidil - Analog (Dose 1 & 2) D->E F Post-Dosing Hemodynamic Recording (120 min) E->F G Data Analysis: ΔBP, ΔHR, Peak & Duration F->G H Statistical Comparison between Groups G->H

Caption: Experimental workflow for in vivo efficacy comparison.

Concluding Remarks and Future Directions

While this guide provides a robust framework for the in vivo comparison of Urapidil and this compound, the current lack of public data on the latter's biological activity underscores the necessity of such research. The proposed study would provide invaluable insights into the structure-activity relationship of this class of compounds. Further investigations could also include in vitro receptor binding assays to determine the affinity of this compound for α1-adrenoceptors and 5-HT1A receptors, which would complement the in vivo findings and provide a more complete pharmacological profile. The potential anti-inflammatory properties of this analogue, as has been anecdotally suggested, also warrant further exploration.[7]

References

  • van Zwieten, P. A., de Jong, A., de Jonge, A., Wilffert, B., & Timmermans, P. B. (1985). Cardiovascular effects and interaction with adrenoceptors of urapidil. Archives Internationales de Pharmacodynamie et de Thérapie, 276(2), 180-201.
  • Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. British Journal of Pharmacology, 102(4), 998–1002.
  • Sanders, K. H., & Kolassa, N. (1988). Urapidil. In Cardiovascular Drug Therapy (pp. 953-965).
  • Veeprho. (n.d.). Urapidil Impurities and Related Compound. Retrieved from [Link]

  • Ziegler, D., & Scheufler, E. (1986). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 11(5), 409-417.
  • Gillis, R. A., Dretchen, K. L., Namath, I. J., & Quest, J. A. (1988). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Drugs, 35 Suppl 6, 40-49.
  • Corcuff, J. B., Gatta, B., Ducassou, D., & Simonnet, G. (2001). Antihypertensive drug urapidil metabolites interfere with metanephrines assays. Clinical endocrinology, 55(2), 280.
  • MacCarthy, E. P. (1989). Urapidil, a multiple-action alpha-blocking drug. The American journal of cardiology, 64(7), 11D–15D.
  • SynZeal. (n.d.). Urapidil Impurities. Retrieved from [Link]

  • van Zwieten, P. A. (1988). Pharmacologic profile of urapidil. Drugs, 35 Suppl 6, 6-17.
  • Bousquet, P., & Schwartz, J. (1983). [Cardiovascular effects of urapidil]. Journal de pharmacologie, 14(4), 435-442.
  • Wikipedia. (n.d.). Urapidil. Retrieved from [Link]

  • van der Veur, E., & van der Veur, E. (1988). Urapidil-induced Hemodynamic Changes in Humans. Drugs, 35, 64-70.
  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]

  • Gillis, R. A., Quest, J. A., Namath, I. J., & Dretchen, K. L. (1988). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Drugs, 35, 40-49.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Demethoxy-4-methoxy Urapidil, a research chemical and known impurity of the antihypertensive drug Urapidil.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. As researchers and scientists, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, from acquisition to final disposal. This guide is designed to be a self-validating system, explaining the causality behind each step to foster a culture of safety and accountability.

Hazard Assessment and Chemical Profile

Before handling any waste, a thorough understanding of the compound's properties and potential hazards is paramount.

Chemical Identity:

  • Name: this compound

  • Synonyms: 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, Urapidil Impurity 2[3][4]

  • CAS Number: 34661-79-5[1][5]

  • Molecular Formula: C₂₀H₂₉N₅O₃[3][5]

  • Molecular Weight: 387.48 g/mol [3]

Hazard Profile: While a specific, detailed safety data sheet (SDS) for this compound with complete disposal information is not readily available, its parent compound, Urapidil, is classified with "Acute toxicity - Category 4, Oral," indicating it is harmful if swallowed.[6] An SDS for "Urapidil Impurity 2" notes it is a "Pharmaceutical related compound of unknown potency."[7]

Causality: Given the known oral toxicity of the parent compound and the unknown potency of this derivative, a precautionary principle must be applied. Therefore, this compound must be managed as a hazardous chemical waste . This classification dictates that it cannot be disposed of in regular trash or via the sanitary sewer system.[8]

PropertyDataSource
Chemical Name This compoundLGC Standards[5]
CAS Number 34661-79-5ChemicalBook[1]
Molecular Formula C₂₀H₂₉N₅O₃Biosynth[3]
Primary Hazard Class Assumed Hazardous (based on parent compound Urapidil: Acute Toxicity - Category 4, Oral)ECHEMI[6]
Disposal Restriction Do Not Sewer. Must be disposed of as regulated hazardous pharmaceutical waste.US EPA[9][10]

Regulatory Framework: The "Why" Behind the Rules

Disposal procedures are not arbitrary; they are mandated by law to protect human health and the environment. The primary regulation governing this waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the U.S. Environmental Protection Agency (EPA).[8][11]

Recent EPA rules specifically target pharmaceutical waste, establishing a clear ban on sewering (flushing) hazardous waste pharmaceuticals.[9][10][12] This is because wastewater treatment facilities are often not equipped to remove complex pharmaceutical compounds, leading to their release into waterways and potential long-term ecological damage.

Core Disposal Principles & Workflow

The following workflow provides a logical progression for managing this compound waste from generation to disposal.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Labeling & Accumulation cluster_3 Final Disposal A Identify Waste Form (Solid, Liquid, Contaminated Labware) B Select Compatible Hazardous Waste Container A->B Step 1 C Segregate from Incompatible Waste (e.g., Acids, Oxidizers) B->C Critical Safety Check D Attach Hazardous Waste Tag. Fill out all fields completely. C->D Step 2 E Store in designated Satellite Accumulation Area (SAA) D->E Step 3 F Keep container closed. Use secondary containment. E->F G Container Full or Time Limit Reached? F->G Monitor H Request Pickup from Institutional EHS Office G->H Yes I EHS transports for licensed final disposal (e.g., incineration) H->I Final Step

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocols

NEVER dispose of this compound down the drain or in the regular trash. [8][9]

Protocol 4.1: Solid Waste Disposal (Pure compound, contaminated powders)
  • Container Selection: Choose a sealable, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or pail). The container must be in good condition with no cracks or leaks.[13][14] If possible, use the original manufacturer's container.[15]

  • Waste Collection: Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to minimize dust generation. Do not mix solid waste with liquid waste in the same container.[16]

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container.[8] Fill out all required information, including:

    • Full Chemical Name: "this compound" (no abbreviations).[8]

    • Generator Information: Your name, lab, and contact details.

    • Hazard identification (e.g., "Toxic," "Harmful if Swallowed").

  • Storage: Secure the lid tightly. Store the container in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials.[13]

Protocol 4.2: Liquid Waste Disposal (Solutions containing the compound)
  • Container Selection: Use a sturdy, leak-proof, screw-cap container compatible with the solvent used (e.g., an HDPE carboy for aqueous solutions, a coated glass bottle for organic solvents).[15][16] Ensure the cap is in new condition and seals perfectly.[13]

  • Segregation (The Causality of Safety): This is the most critical step. Do NOT mix different waste streams.

    • Aqueous vs. Organic: Collect aqueous waste separately from halogenated and non-halogenated solvent waste.[15]

    • Chemical Incompatibility: Never mix this waste with strong acids, bases, or oxidizing agents. Such mixing can cause violent reactions, release of toxic gases, or container pressurization.[13]

  • Waste Collection: Add liquid waste to the container, leaving at least 10% of the volume (or one-inch of headroom) as empty space to allow for vapor expansion.[13]

  • Labeling: As with solid waste, immediately attach a fully completed Hazardous Waste tag. For mixtures, list all chemical constituents and their approximate percentages.[8]

  • Storage: Keep the container tightly closed except when adding waste.[14] Place the container within a secondary containment tray or bin that can hold 110% of the primary container's volume to capture any potential leaks.[16]

Protocol 4.3: Contaminated Labware and Personal Protective Equipment (PPE)
  • Sharps: Contaminated needles, syringes, or razor blades must be placed directly into a designated hazardous waste sharps container.

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent.[14] Crucially, this rinsate must be collected and managed as liquid hazardous waste according to Protocol 4.2.[14] After triple-rinsing, deface the original label and the container may be disposed of in the trash or recycled, per your institution's policy.

  • Grossly Contaminated Items: PPE (gloves, lab coats), bench paper, or spill cleanup materials that are heavily contaminated should be double-bagged in clear plastic bags, sealed, and labeled as "Hazardous Waste."[16] List the chemical contaminant on the tag. These bags should then be placed in a rigid container for solid hazardous waste.

On-Site Accumulation and Arranging Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

Do's of Waste AccumulationDon'ts of Waste Accumulation
DO keep waste containers securely capped at all times, except when adding waste.[14][16]DON'T leave a funnel in an open waste container.
DO store waste in secondary containment.[16]DON'T allow waste to accumulate for more than one year (or less if dictated by local rules).[13]
DO inspect your SAA weekly for leaks or container degradation.[13]DON'T pour waste down the sink or place it in the regular trash.[8][14]
DO ensure all labels are complete, accurate, and legible.[8]DON'T mix incompatible waste streams.[13]

Once a waste container is full or has reached the accumulation time limit set by your institution (typically 90 days to 1 year), you must arrange for its removal.[16] Contact your organization's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[8] EHS professionals will then transport the waste for final disposal by a licensed hazardous waste management company, which typically uses high-temperature incineration for pharmaceutical waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheets Urapidil Impurity 2. Cleanchem Laboratories. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • This compound | 34661-79-5. SynZeal. [Link]

  • Urapidil-impurities. Pharmaffiliates. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Demethoxy-4-methoxy Urapidil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Demethoxy-4-methoxy Urapidil. As a derivative of the active pharmaceutical ingredient (API) Urapidil, this compound's full toxicological profile is not yet comprehensively defined. Therefore, this document is built upon a foundation of scientific prudence, treating the compound as a potentially potent pharmacological agent. Our primary objective is to ensure both operator safety and experimental integrity by establishing a self-validating system of protocols.

Hazard Analysis: Understanding the Pharmacological Risk

This compound is identified as an impurity and derivative of Urapidil.[1][2][3] The parent compound, Urapidil, is a sympatholytic antihypertensive drug.[4] Its mechanism of action involves a dual effect: it acts as a selective alpha-1 adrenergic receptor antagonist and as an agonist at serotonin 5-HT1A receptors.[4][5][6] This combined action leads to vasodilation (widening of blood vessels) and a decrease in sympathetic nervous system activity, effectively lowering blood pressure.[5][7]

Given this potent biological activity, accidental exposure to Urapidil or its derivatives via inhalation, ingestion, or skin absorption could pose a significant health risk, potentially causing hypotension (low blood pressure), dizziness, and other cardiovascular effects.[8] The Material Safety Data Sheet (MSDS) for this compound notes it is a "Pharmaceutical related compound of unknown potency" that may cause physiological effects.[9] The MSDS for the parent compound, Urapidil, classifies it as harmful if swallowed (Acute toxicity - Category 4, Oral).[10]

Furthermore, the molecular structure contains a phenylpiperazine moiety. Phenylpiperazine itself is classified as toxic if swallowed, fatal in contact with skin, and capable of causing severe skin burns and eye damage.[11][12] This underscores the need for stringent barrier protection.

Based on this information, all handling of this compound must proceed under the precautionary principle, assuming it is a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[13] This mandates the use of specific engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to prevent any direct contact.

Risk-Based PPE Selection Workflow

The selection of appropriate PPE is a critical step that must be guided by a thorough risk assessment of the procedures to be performed. The following workflow illustrates the decision-making process for handling a compound of unknown potency like this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_controls Control Strategy cluster_ppe_details PPE Specification cluster_final Final Protocol Start Start: Handling This compound AssessPotency Assess Potency Data Start->AssessPotency AssessRoute Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) AssessPotency->AssessRoute Data limited; Assume Potent API AssessProcedure Evaluate Procedure (Weighing, Dissolving, Cell Dosing) AssessRoute->AssessProcedure Engineering Primary Control: Use Engineering Controls (Chemical Fume Hood, Ventilated Balance Enclosure) AssessProcedure->Engineering PPE Secondary Control: Select PPE based on Procedure Engineering->PPE Respiratory Respiratory Protection PPE->Respiratory Body Body Protection PPE->Body Hand Hand Protection PPE->Hand Eye Eye/Face Protection PPE->Eye FinalProtocol Implement Procedure-Specific Donning/Doffing, Spill, and Waste Disposal Protocols PPE->FinalProtocol

Caption: PPE Selection Workflow for Compounds of Unknown Potency.

Core PPE and Operational Plans

The following table summarizes the minimum required PPE for common laboratory tasks involving this compound. All operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure (for weighing).

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields and face shieldDouble nitrile gloves, with outer glove changed immediately upon contaminationDisposable, low-linting coverall with elastic cuffs (e.g., Tyvek®)[13]N95 respirator or higher, as dictated by site-specific assessment
Preparing Stock Solutions Chemical splash goggles and face shieldDouble nitrile glovesChemical-resistant disposable coverall or lab coat with disposable sleeve coversN95 respirator or higher if outside of a fume hood; otherwise, fume hood provides primary protection
Cell Culture Dosing / In-Vitro Assays Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot required if performed in a certified biosafety cabinet

Procedural Guidance: Step-by-Step Protocols

Protocol 1: PPE Donning and Doffing Sequence

A. Donning (Putting On):

  • Shoe Covers: Don first before entering the designated handling area.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Coverall/Gown: Don the appropriate body protection. Ensure cuffs are tucked under the inner gloves.

  • Respirator: If required, perform a seal check on your N95 or higher-level respirator.

  • Goggles/Face Shield: Don eye and face protection.

  • Outer Gloves: Don a second pair of nitrile gloves, pulling the cuffs over the sleeves of the coverall.

B. Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle

  • Outer Gloves: Remove the most contaminated item first. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, enclosing the first glove inside the second. Dispose of immediately.

  • Goggles/Face Shield: Handle by the "clean" headband or sides.

  • Coverall/Gown: Unfasten and roll it down from the shoulders, turning it inside out as you go. Avoid shaking the garment.

  • Respirator: Remove without touching the front filter.

  • Inner Gloves: Remove as described in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after exiting the work area.[11]

Protocol 2: Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if you are unsure of the hazard.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Don PPE as specified for handling the solid compound, including respiratory protection.

  • Containment:

    • For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent aerosolization. Do NOT dry sweep.

    • For Liquids: Cover with an inert absorbent material (e.g., vermiculite or sand).

  • Neutralization/Cleanup: Carefully scoop the contained material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water, followed by a 70% ethanol solution. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Disposal Plan: A Lifecycle Approach

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Chemical Waste: All unused or waste this compound must be collected in a clearly labeled, sealed container designated for "Potent Pharmaceutical Compound Waste."

  • Contaminated Consumables: All disposable PPE (gloves, coveralls, shoe covers), absorbent pads, pipette tips, and any other materials that have come into contact with the compound must be disposed of in the same designated hazardous waste stream.[14] Do not mix with general laboratory or biohazardous waste.

  • Liquid Waste: Aqueous solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Avoid drain disposal.

  • Waste Pickup: All waste streams must be disposed of through your institution's certified hazardous waste management program.

By adhering to this comprehensive safety framework, you establish a robust system that protects personnel, ensures the integrity of your research, and demonstrates a commitment to the highest standards of laboratory safety.

References

  • Respirex International. (n.d.). Pharmaceutical PPE.
  • Safetyware Group. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Patsnap. (2024, July 17). What is the mechanism of Urapidil?
  • 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • van Zwieten, P. A., et al. (1988). Pharmacologic profile of urapidil. PubMed.
  • Wikipedia. (n.d.). Urapidil.
  • Medical Centric. (2025, March 18). Pharmacology of Urapidil (Eupressyl, Uragelan, Kalceks); Pharmacokinetics, Mechanism of Action, Uses. YouTube.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS URAPIDIL IMPURITY 2.
  • Zureik, M. (1988). Urapidil.
  • Biosynth. (n.d.). This compound | 34661-79-5.
  • Clearsynth. (n.d.). Urapidil Impurity 2 | CAS No. 34661-79-5.
  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS.
  • ChemicalBook. (2023, April 23). This compound | 34661-79-5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Phenylpiperazine.
  • CDH Fine Chemical. (n.d.). 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • SynZeal. (n.d.). This compound | 34661-79-5.
  • ECHEMI. (n.d.). Urapidil SDS, 34661-75-1 Safety Data Sheets.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 1-Phenylpiperazine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.